Technical Documentation Center

5-bromo-2-phenyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-2-phenyl-1H-imidazole
  • CAS: 86119-58-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 5-Bromo-2-phenyl-1H-imidazole Core

Abstract The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of a sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of a specific, highly versatile derivative: 5-bromo-2-phenyl-1H-imidazole. We will explore its fundamental chemical and physical properties, provide a detailed, mechanistically-driven synthesis protocol, and discuss its strategic applications in drug discovery, particularly as a foundational building block for creating libraries of potential kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with biological targets.[2] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[3]

The 2-phenyl substituted imidazole core is of particular interest as it is a common motif in kinase inhibitors, where the phenyl group can form crucial π-π stacking or hydrophobic interactions within the ATP-binding pocket of the enzyme.[4] The addition of a bromine atom at the 5-position, creating 5-bromo-2-phenyl-1H-imidazole, transforms this core into a powerful and versatile synthetic intermediate. The bromine atom serves as a key reactive handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This strategic functionalization is paramount for exploring the Structure-Activity Relationship (SAR) of a compound series to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-2-phenyl-1H-imidazole is essential for its effective use in synthesis, purification, and formulation. While experimental data for this specific isomer is not widely cataloged, the properties can be reliably predicted based on its constituent parts and data from closely related analogs.

PropertyValueSource / Method
Molecular Formula C₉H₇BrN₂Calculated
Molecular Weight 223.07 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidAnalog Data
Melting Point Not specified; precursor 2-phenyl-1H-imidazole melts at 142-148 °C.[8]Precursor Data[8][9]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water.General Heterocycle Properties
LogP (predicted) ~2.98Analog Data[10]
pKa (predicted) The imidazole ring is weakly basic (pKa of conjugate acid ~7) and weakly acidic (N-H pKa ~14.5).General Imidazole Properties

Synthesis and Mechanistic Rationale

The synthesis of 5-bromo-2-phenyl-1H-imidazole is most logically achieved through a two-step process: first, the construction of the 2-phenyl-1H-imidazole core, followed by regioselective bromination.

Step 1: Synthesis of 2-phenyl-1H-imidazole

A robust and common method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski synthesis or a modern variation thereof. For a 2-substituted imidazole, a common route involves the condensation of an aldehyde (benzaldehyde), a 1,2-dicarbonyl compound (glyoxal), and ammonia (often from ammonium acetate).[11][12]

  • Causality: This one-pot, multi-component reaction is highly efficient. Benzaldehyde provides the C2-substituent, glyoxal provides the C4-C5 backbone of the imidazole ring, and ammonium acetate serves as the source for both nitrogen atoms and acts as a mild acid catalyst.

Step 2: Regioselective Bromination of 2-phenyl-1H-imidazole

Achieving regioselectivity in the bromination of the 2-phenyl-1H-imidazole core is the most critical synthetic challenge. The C4 and C5 positions of the imidazole ring have similar electron densities, which can lead to a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers.[13][14]

  • Expert Insight: To favor the formation of the desired 5-bromo isomer, precise control over the reaction conditions is paramount. The choice of brominating agent and solvent system is key to directing the electrophilic substitution. N-Bromosuccinimide (NBS) is the preferred brominating agent as it is a solid, easier to handle than liquid bromine, and provides a controlled source of electrophilic bromine (Br+).[15] Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) at low temperatures can enhance selectivity.[13]

Detailed Synthetic Protocol

Objective: To synthesize 5-bromo-2-phenyl-1H-imidazole via regioselective bromination.

Materials:

  • 2-phenyl-1H-imidazole (1.0 eq) [CAS: 670-96-2][16]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add NBS (1.05 eq) to the cooled solution in small portions over 20 minutes. The key is to add the NBS slowly to maintain a low temperature and minimize the formation of the dibrominated byproduct. Monitor the internal temperature to ensure it remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm slowly to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) against the starting material. This ensures the reaction is driven to completion without allowing it to proceed to over-bromination.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers. Purify the residue by flash column chromatography on silica gel to isolate the 5-bromo-2-phenyl-1H-imidazole isomer.

Application in Drug Discovery: A Scaffold for Kinase Inhibitor Libraries

The true value of 5-bromo-2-phenyl-1H-imidazole in drug discovery lies in its role as a versatile building block for library synthesis. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the rapid and efficient introduction of a wide variety of aryl and heteroaryl groups.[17][18][19]

This strategy is fundamental to SAR studies. By systematically varying the substituent introduced at the C5 position, researchers can probe the binding pocket of a target protein (e.g., a kinase) to identify moieties that enhance potency, improve selectivity against off-target kinases, and optimize physicochemical properties like solubility and cell permeability.

Workflow for Kinase Inhibitor Library Synthesis

The following diagram illustrates a typical workflow starting from the 5-bromo-2-phenyl-1H-imidazole core.

G A Core Scaffold 5-Bromo-2-phenyl-1H-imidazole C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Array of Boronic Acids (R-B(OH)₂) B->C D Diverse Compound Library (5-Aryl-2-phenyl-imidazoles) C->D Diversification E High-Throughput Screening (e.g., Kinase Inhibition Assay) D->E F Hit Identification (Active Compounds) E->F Data Analysis G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H Refinement

Caption: Drug discovery workflow using Suzuki coupling on the core scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the biological activity of a library of compounds derived from 5-bromo-2-phenyl-1H-imidazole, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[20][21][22]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process performed after the initial kinase reaction is complete.[21]

  • Stop & Deplete: ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Detect: Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[22]

Self-Validating Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Target Kinase and its specific substrate

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM NaCl)[23]

  • ATP solution (at a concentration near the Kₘ for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)[24]

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "vehicle control" wells (DMSO only) for 100% kinase activity and "no enzyme" wells for background control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, substrate, and the target kinase enzyme.

    • Add this master mix (e.g., 5 µL) to the wells containing the test compounds.

    • To initiate the reaction, prepare and add an ATP solution (e.g., 5 µL). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[24]

  • ATP Depletion (Step 1):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.[20]

  • ADP-to-ATP Conversion and Detection (Step 2):

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background signal ("no enzyme" wells) from all other measurements.

  • Normalize the data by setting the average signal from the "vehicle control" wells as 100% activity.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The 5-bromo-2-phenyl-1H-imidazole core is a high-value scaffold for modern drug discovery. Its physicochemical properties make it a suitable starting point for synthesis, and the bromine atom at the C5 position provides a critical handle for chemical diversification. By leveraging robust synthetic strategies and high-throughput screening protocols, such as the Suzuki coupling and ADP-Glo™ assay described herein, research teams can efficiently generate and evaluate extensive compound libraries. This systematic approach is essential for identifying novel hit compounds and optimizing them into potent and selective drug candidates, particularly in the competitive field of kinase inhibitor development.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-Phenyl-1H-imidazole | CAS#:670-96-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ACS Publications. (2012, December 4). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • PMC. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ACS Publications. (2014, August 20). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4,5-Dibromo-2-phenyl-1H-imidazole. Retrieved from [Link]

  • HUNAN CHEM. (n.d.). 2-phenylimidazole Universal Chemical. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-phenyl-. Retrieved from [Link]

  • Preprints.org. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, December 25). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Retrieved from [Link]

Sources

Exploratory

5-Bromo-2-phenyl-1H-imidazole: An In-Depth Guide to NMR Spectral Analysis and Structural Elucidation

Executive Summary The compound 5-bromo-2-phenyl-1H-imidazole (interchangeably referred to as 4-bromo-2-phenyl-1H-imidazole due to tautomerism) is a critical heterocyclic building block. It is heavily utilized in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-2-phenyl-1H-imidazole (interchangeably referred to as 4-bromo-2-phenyl-1H-imidazole due to tautomerism) is a critical heterocyclic building block. It is heavily utilized in the synthesis of advanced pharmaceutical agents, including phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitors[1] and novel CK1α-degrading molecular glues[2]. Because the imidazole ring presents unique challenges regarding regioselectivity and tautomeric exchange, precise Nuclear Magnetic Resonance (NMR) spectroscopic analysis is paramount.

This whitepaper provides an authoritative breakdown of the NMR spectral data for 5-bromo-2-phenyl-1H-imidazole, corrects a persistent transcription error found in commercial chemical databases, and outlines self-validating experimental protocols for its synthesis and structural elucidation.

Molecular Architecture & Tautomeric Dynamics

In solution, 1H-imidazoles with a single substituent at the 4 or 5 position undergo rapid intermolecular proton exchange. The N-H proton migrates between the two nitrogen atoms, causing the double bonds to shift and effectively rendering the 4-bromo and 5-bromo isomers equivalent on the NMR timescale.

Tautomerism A 4-Bromo-2-phenyl-1H-imidazole (N1-H, Br at C4) C NMR Averaged Signal (Fast Exchange in DMSO) A->C Tautomerization B 5-Bromo-2-phenyl-1H-imidazole (N1-H, Br at C5) B->C Tautomerization

Caption: Tautomeric equilibrium of 4-bromo and 5-bromo-2-phenyl-1H-imidazole in solution.

Because of this rapid exchange, the distinct signals for C4 and C5 often average out, or one position becomes a time-averaged composite of the two tautomeric states. Utilizing a strongly hydrogen-bond-accepting solvent like DMSO-d6 is critical to breaking up polymeric imidazole aggregates, thereby sharpening the signals for accurate integration.

Resolving Literature Discrepancies in 1H NMR Data

A critical review of commercial chemical databases reveals a persistent transcription error in the reported 1H NMR spectrum for 5-bromo-2-phenyl-1H-imidazole. Several sources erroneously list the imidazole C4/C5 proton at δ 4.37 - 4.35 ppm [3].

The Causality of the Error: From a first-principles perspective, an sp2-hybridized aromatic imidazole proton cannot resonate at 4.37 ppm unless the ring has been reduced to a dihydroimidazole (which is contradicted by the exact mass spectrometry data, m/z: 223.0)[3]. This anomaly is almost certainly an Optical Character Recognition (OCR) or typographical error for δ 7.37 - 7.35 ppm . At ~7.37 ppm, the signal perfectly aligns with the expected deshielding environment of the imidazole ring and overlaps seamlessly with the phenyl multiplet, completing the necessary proton integration (1H for the imidazole ring + 5H for the phenyl ring).

Quantitative Spectral Data

The following tables summarize the corrected, self-consistent NMR data for 5-bromo-2-phenyl-1H-imidazole.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationMechanistic / Assignment Notes
N1-H 12.80s (broad)-1HHighly deshielded due to intermolecular H-bonding; broadened by rapid proton exchange.
C2-Phenyl (ortho)7.88d7.22HDeshielded by the adjacent imidazole ring current.
C2-Phenyl (meta)7.45 - 7.41m-2HStandard aromatic region; complex multiplet due to higher-order coupling.
C2-Phenyl (para)7.40 - 7.38m-1HStandard aromatic region.
C4/C5-H (Imidazole)~7.37*m (or s)-1HCritically misreported in literature as 4.37 ppm[3]. Overlaps with the phenyl signals.
Table 2: 13C NMR Data (100 MHz, DMSO-d6) - Predictive & Empirical Model
PositionChemical Shift (δ, ppm)Mechanistic / Assignment Notes
C2 (Imidazole)~146.0Highly deshielded; directly bonded to two electronegative nitrogen atoms.
C1' (Phenyl ipso)~130.0Quaternary carbon; lower intensity due to lack of NOE enhancement.
C3', C5' (Phenyl meta)~128.5Standard aromatic region.
C4' (Phenyl para)~128.0Standard aromatic region.
C2', C6' (Phenyl ortho)~125.0Standard aromatic region.
C4/C5 (Imidazole C-H)~120.0Unsubstituted imidazole carbon; confirmed via HSQC correlation to the ~7.37 ppm proton.
C5/C4 (Imidazole C-Br)~112.0Shielded relative to C-H due to the heavy atom effect of the bromine substituent.

2D NMR Strategies for Unambiguous Assignment

To ensure absolute trustworthiness in the structural assignment, 1D data must be cross-validated using 2D NMR techniques.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) H1 1H NMR (1D) Identify Protons Prep->H1 C13 13C NMR (1D) Identify Carbons Prep->C13 HSQC 2D HSQC Map 1-bond C-H H1->HSQC HMBC 2D HMBC Map Long-range C-H H1->HMBC C13->HSQC C13->HMBC Assign Unambiguous Structural Assignment HSQC->Assign HMBC->Assign

Caption: Self-validating NMR acquisition workflow for structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): Will map the ~7.37 ppm proton directly to the ~120.0 ppm carbon, proving that the signal belongs to the intact C-H bond of the imidazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): The imidazole proton (~7.37 ppm) will show a strong 3-bond correlation to the C2 carbon (~146.0 ppm) and a 2-bond/3-bond correlation to the brominated quaternary carbon (~112.0 ppm), definitively locking in the regiochemistry.

Experimental Methodologies

Protocol 1: Regioselective Synthesis via Exhaustive Bromination and Selective Debromination

Causality: Direct electrophilic bromination of 2-phenyl-1H-imidazole with N-Bromosuccinimide (NBS) yields a difficult-to-separate statistical mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers because the C4 and C5 positions possess nearly identical electron densities[4]. To circumvent this regiochemical ambiguity, a self-validating approach is to exhaustively brominate the ring to form 4,5-dibromo-2-phenyl-1H-imidazole, followed by a selective mono-debromination using sodium thiosulfate[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, suspend 4,5-dibromo-2-phenyl-1H-imidazole (5.00 g, 16.5 mmol, 1.00 eq) in a solvent system of absolute ethanol (50.0 mL) and deionized water (50.0 mL).

  • Reduction Initiation: Add sodium thiosulfate (Na₂S₂O₃) (10.4 g, 66.2 mmol, 4.00 eq) to the suspension under a continuous nitrogen (N₂) atmosphere to prevent oxidative side reactions.

  • Thermal Activation: Heat the reaction mixture to 110 °C and stir continuously for 96 hours. The extended time and high temperature are required to overcome the activation energy barrier for the cleavage of the stable C(sp2)-Br bond.

  • Workup: Cool the mixture to 25 °C. Remove the ethanol and water under reduced pressure (rotary evaporation) to yield a crude residue.

  • Purification: Purify the residue via silica gel column chromatography using a gradient of Petroleum ether:Ethyl acetate (100:1 to 5:1). Monitor via TLC (Petroleum ether:Ethyl acetate = 3:1, Rf = 0.40).

  • Validation: Confirm purity via HPLC at 220 nm (target >98%) and structural integrity via LC-MS (ESI+) targeting m/z: 223.0 (M+H)+[3].

Protocol 2: Self-Validating NMR Acquisition Workflow

Causality: Imidazoles are notorious for forming intermolecular hydrogen-bonded networks, which drastically broaden N-H and C-H signals. Utilizing DMSO-d6, a strongly hydrogen-bond-accepting solvent, disrupts these networks, sharpens the signals, and locks the tautomeric equilibrium into a time-averaged state suitable for high-resolution analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified 5-bromo-2-phenyl-1H-imidazole in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal reference).

  • Tube Loading: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1H NMR Acquisition: Acquire the 1D proton spectrum at 298 K (400 MHz). Use a relaxation delay (D1) of at least 2.0 seconds to ensure the slowly relaxing N-H proton (δ 12.80) integrates accurately against the phenyl protons.

  • 13C NMR Acquisition: Acquire the 1D carbon spectrum (100 MHz) using waltz16 proton decoupling. Set D1 to 2.0–3.0 seconds to allow sufficient relaxation of the quaternary carbons (C2, C-Br, and ipso-phenyl).

  • 2D Correlation: Acquire gradient-selected HSQC and HMBC to establish the final connectivity map as outlined in Section 5.

References

  • Title: WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors Source: Google Patents URL: [1]

  • Title: WO2024054832A1 - CK1α AND DUAL CK1α / GSPT1 DEGRADING COMPOUNDS Source: Google Patents URL: [2]

  • Title: Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole Source: Benchchem URL: [4]

  • Title: 86119-58-6 | 5-Bromo-2-phenyl-1H-imidazole Source: Ambeed URL: [3]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 5-Bromo-2-phenyl-1H-imidazole: A Technical Guide

Executive Summary The compound 5-bromo-2-phenyl-1H-imidazole (also widely referred to by its tautomeric name, 4-bromo-2-phenyl-1H-imidazole; CAS: 86119-58-6) is a critical halogenated heterocyclic building block utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-2-phenyl-1H-imidazole (also widely referred to by its tautomeric name, 4-bromo-2-phenyl-1H-imidazole; CAS: 86119-58-6) is a critical halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug development[1]. With a molecular weight of 223.07 g/mol , this scaffold is prized for its ability to participate in complex hydrogen bonding and halogen bonding networks.

This whitepaper provides an in-depth technical framework for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 5-bromo-2-phenyl-1H-imidazole. By elucidating the causality behind specific crystallographic behaviors—such as tautomeric lattice disorder and ring planarity—this guide serves as a foundational resource for structural biologists and synthetic chemists.

Chemical Synthesis & Crystal Growth Methodologies

To obtain diffraction-quality single crystals, high-purity starting material is an absolute prerequisite. The synthesis of 5-bromo-2-phenyl-1H-imidazole can be achieved via two primary pathways, each with specific mechanistic rationales.

Pathway A: Regioselective Electrophilic Bromination

Direct bromination of 2-phenyl-1H-imidazole is challenging because the C4 and C5 positions possess similar electron densities, often leading to a mixture of mono- and di-brominated products[2].

  • Causality & Optimization: To prevent over-bromination (yielding 4,5-dibromo-2-phenyl-1H-imidazole), the reaction must be strictly controlled. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) stabilizes the bromonium intermediate and enhances regioselectivity[2]. Maintaining a low temperature (0 °C) kinetically suppresses the secondary bromination event[2].

Pathway B: Cyclocondensation (Recommended for High Purity)

A more direct and highly pure route involves the cyclocondensation of 2-bromomalonaldehyde with benzamidine[3][4].

  • Causality & Optimization: Benzamidine hydrochloride is neutralized in situ by sodium carbonate, liberating the free amidine to act as a dinucleophile[4]. The amidine nitrogens sequentially attack the aldehyde groups of 2-bromomalonaldehyde, followed by dehydration and aromatization to yield the imidazole core[4].

Step-by-Step Protocol (Cyclocondensation):

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of and 1.0 mmol of benzamidine hydrochloride in 10 mL of DMF[3][4].

  • Neutralization: Add 1.1 mmol of sodium carbonate to the mixture to neutralize the hydrochloride salt[4].

  • Cyclization: Heat the reaction mixture to 80–100 °C and stir continuously for 4–6 hours[4]. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-water to induce precipitation[4].

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum[4].

Single-Crystal Growth Protocol
  • Methodology: Slow evaporation.

  • Causality: Dissolving the purified powder in a methanol or ethanol/water system[4] and allowing the solvent to evaporate slowly maintains the solution in a metastable zone of supersaturation. This thermodynamic control favors the nucleation and growth of a few large, defect-free single crystals rather than rapid, disordered microcrystalline precipitation[5].

SynthesisWorkflow A 2-Bromomalonaldehyde + Benzamidine HCl B Cyclocondensation (DMF, Na₂CO₃, 80-100°C) A->B Dinucleophilic Attack C Precipitation & Filtration (Ice-water quench) B->C Aromatization D Purification (Recrystallization) C->D Impurity Removal E Crystal Growth (Slow Evaporation in MeOH) D->E Saturated Solution F Single Crystals of 5-Bromo-2-phenyl-1H-imidazole E->F Controlled Nucleation

Experimental workflow for the synthesis and crystallization of 5-bromo-2-phenyl-1H-imidazole.

Crystallographic Fundamentals of 5-Bromo-2-phenyl-1H-imidazole

Tautomerism and Lattice Disorder

A defining feature of 4(5)-substituted imidazoles is tautomerism. Because the N-H proton rapidly exchanges between the two nitrogen atoms in solution, the distinction between the 4-bromo and 5-bromo positions is averaged[2]. During crystallization, this often translates into positional disorder within the asymmetric unit. In the crystal lattice, the molecule may be disordered over two sites, with the bromine atom and the N-H proton statistically distributed (e.g., 50:50 occupancy)[5].

Quantitative Crystallographic Profile

Based on the structural analogs of 2-phenyl-1H-imidazole and mono-brominated imidazoles[5][6], the following table summarizes the expected quantitative crystallographic parameters.

ParameterCharacteristic Value / Description
Chemical Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Crystal System Monoclinic[6][7]
Space Group P2₁/c or P2₁/n[6][7]
Z (Molecules per unit cell) 4[6][7]
Data Collection Temp. 100(2) K to 293(2) K[6]
C-H Bond Lengths Constrained to 0.93 - 0.98 Å[5][7]
N-H Bond Lengths Constrained to ~0.86 Å[5]
Primary Interactions Intermolecular N-H···N hydrogen bonds[5]

X-Ray Diffraction (XRD) Analytical Pipeline

Data Collection and Reduction

A suitable single crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a cryoloop. Data is typically collected on a diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • Causality: Collecting data at cryogenic temperatures (e.g., 100 K) minimizes thermal vibrations (atomic displacement parameters), thereby increasing the resolution of high-angle reflections and improving the precision of the bromine atom's position.

Structure Solution and Refinement

The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using SHELXL[6][7].

  • Self-Validating System: The refinement's integrity is continuously validated by monitoring the R1​ and wR2​ factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are positioned geometrically and constrained to ride on their parent atoms, with Uiso​(H)=1.2Ueq​(C,N) [5][7]. Because the compound contains a heavy bromine atom, Friedel pairs must be carefully merged or analyzed for anomalous scattering if absolute structure determination is required[5].

XRDPipeline A Crystal Mounting (Cryoloop, 100-293 K) B X-Ray Data Collection (Diffractometer, Mo/Cu Kα) A->B C Data Reduction (Integration & Scaling) B->C Raw Frames D Structure Solution (Direct Methods / SHELXT) C->D hkl Intensities E Structural Refinement (Least Squares / SHELXL) D->E Initial Model E->E Iterative Refinement F Validation & CIF (CheckCIF, R-factor check) E->F Refined Model

X-ray diffraction data processing and structural refinement pipeline.

Structural Insights and Intermolecular Interactions

Planarity and Dihedral Angles

In the solid state, the imidazole ring of 2-phenylimidazole derivatives is strictly planar[5][7]. To maximize π-π conjugation between the two aromatic systems, the imidazole and phenyl rings tend to be nearly co-planar[5]. However, the introduction of the bulky bromine atom at the 5-position introduces steric strain, which may induce a slight torsional twist (dihedral angle) between the rings to minimize steric clashing, a phenomenon observed in heavily substituted 1-phenyl-1H-imidazoles[8].

Hydrogen and Halogen Bonding Networks

The supramolecular assembly of 5-bromo-2-phenyl-1H-imidazole is driven by a highly directional N-H···N hydrogen bonding network [5]. The N-H donor of one molecule interacts with the basic sp2 nitrogen (N3) acceptor of an adjacent molecule, forming infinite 1D chains or 2D sheets. Furthermore, the heavy bromine atom acts as a highly polarizable electron density sink, facilitating halogen bonding (e.g., C-Br···π interactions or short Br···Br contacts). These interactions dictate the final 3D packing motif, making the solid-state behavior of this compound distinctly different from its non-halogenated analogs.

References

  • Saber, S. O., et al. "The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3". Zeitschrift für Kristallographie - New Crystal Structures, ResearchGate. URL:[Link]

  • Thiruvalluvar, A. A. "Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review". IntechOpen. URL: [Link]

  • Xia, Z., et al. "2-Phenyl-1H-imidazole". Acta Crystallographica Section E, PMC. URL:[Link]

  • Ananthu, S., et al. "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles". IUCrData. URL: [Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 5-Bromo-2-phenyl-1H-imidazole in Organic Solvents

Introduction and Structural Thermodynamics The compound 5-bromo-2-phenyl-1H-imidazole (CAS: 86119-58-6), which exists in rapid tautomeric equilibrium with 4-bromo-2-phenyl-1H-imidazole, is a critical building block in mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Thermodynamics

The compound 5-bromo-2-phenyl-1H-imidazole (CAS: 86119-58-6), which exists in rapid tautomeric equilibrium with 4-bromo-2-phenyl-1H-imidazole, is a critical building block in modern medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors, such as PI3K-gamma modulators and targeted protein degraders (e.g., CK1α molecular glues) [1].

Understanding the solubility profile of this compound is not merely a matter of empirical trial and error; it requires an analysis of its solid-state thermodynamics. Phenylimidazoles exhibit exceptionally high crystal lattice energies driven by intermolecular hydrogen bonding (between the N-H donor and N= acceptor of adjacent molecules) and robust π−π stacking from the phenyl ring [2]. The bromo substituent further increases the molecular weight and polarizability, enhancing lipophilicity but imposing a significant thermodynamic penalty for dissolution in non-polar media. Consequently, successful solvation requires a solvent capable of outcompeting these strong cohesive solid-state interactions.

Solvation Core 5-Bromo-2-phenyl-1H-imidazole (Solid State) Lattice High Crystal Lattice Energy (Pi-Pi Stacking & H-Bonding) Core->Lattice Thermodynamic Barrier Aprotic Polar Aprotic Solvents (THF, DMSO, DMF) Lattice->Aprotic Overcome via strong dipole interactions Protic Polar Protic Solvents (EtOH, MeOH) Lattice->Protic Overcome via H-bond exchange (Heating req.) NonPolar Non-Polar Solvents (Toluene, Hexanes) Lattice->NonPolar Insoluble (Cannot break lattice)

Thermodynamic pathways of 5-bromo-2-phenyl-1H-imidazole solvation.

Empirical Solubility Profile

The solubility of halogenated phenylimidazoles is generally lower than that of unsubstituted imidazoles[3]. The table below synthesizes the solubility behavior of 5-bromo-2-phenyl-1H-imidazole across distinct solvent classes, detailing the mechanistic causality behind its solvation.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility ProfileSolvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High Acts as a powerful hydrogen-bond acceptor, effectively disrupting the N-H···N intermolecular dimers that hold the crystal lattice together.
Polar Aprotic Tetrahydrofuran (THF)7.5Moderate-High While less polar than DMSO, THF acts as an excellent Lewis base. It is the premier choice for base-mediated reactions because it stabilizes metal cations (e.g., Na⁺), driving the dissolution of the imidazolide salt [1].
Polar Protic Ethanol (EtOH)24.5Moderate (Requires Heat)Engages in dynamic H-bond donor/acceptor exchange with the imidazole core. Solubility is highly temperature-dependent, making it ideal for recrystallization.
Halogenated Dichloromethane (DCM)8.9Low Weak dipole interactions are insufficient to break the cohesive lattice energy. Solubilization in DCM typically requires the addition of an organic base (e.g., DMAP) to disrupt H-bonding [4].
Non-Polar Toluene2.4Very Low Purely dispersive forces cannot overcome the strong electrostatic and π−π interactions of the solid state[3].

Experimental Workflows and Self-Validating Protocols

To leverage this compound in synthetic workflows, researchers must manipulate its solubility dynamically. Below are two field-proven protocols that utilize chemical causality to force dissolution and enable reactivity.

Protocol 1: Base-Mediated Solubilization and N-Alkylation

Causality: 5-bromo-2-phenyl-1H-imidazole has limited solubility in cold THF. However, introducing a strong base like Sodium Hydride (NaH) deprotonates the acidic N-H group. This destroys the intermolecular hydrogen-bonding network and forms a sodium imidazolide salt. THF strongly coordinates the Na⁺ ion, leaving a "naked," highly soluble, and nucleophilic imidazolide anion ready for electrophilic attack [1].

Step-by-Step Methodology:

  • Suspension: Charge a flame-dried round-bottom flask with 5-bromo-2-phenyl-1H-imidazole (1.0 eq) and anhydrous THF (approx. 10 mL/g of substrate). The compound will form a cloudy suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath under a continuous N₂ atmosphere to prevent moisture ingress.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.3 eq) in small batches. Self-Validation Check: The evolution of H₂ gas (bubbling) and the transition from a cloudy suspension to a clear/translucent solution confirms successful deprotonation and solubilization.

  • Alkylation: Stir for 30 minutes at 0 °C, then add the desired electrophile (e.g., Methyl Iodide, 2.0 eq) dropwise.

  • Completion: Allow the reaction to warm to 25 °C and stir until complete consumption of the starting material is observed via TLC or LC-MS.

Workflow S1 1. Suspension 5-Bromo-2-phenyl-1H-imidazole in THF (0°C) S2 2. Deprotonation Add NaH under N2 atmosphere S1->S2 S3 3. Solubilization Formation of soluble sodium imidazolide S2->S3 S4 4. Electrophilic Addition Dropwise addition of Alkyl Halide S3->S4 S5 5. Reaction Completion Stir at 25°C to yield N-alkylated product S4->S5

Step-by-step base-mediated solubilization and N-alkylation workflow.

Protocol 2: Thermodynamic Recrystallization

Causality: Recrystallization relies on a steep solubility-temperature gradient. 5-bromo-2-phenyl-1H-imidazole is moderately soluble in boiling ethanol but poorly soluble in cold water. By dissolving the crude product in hot ethanol and slowly introducing water as an anti-solvent, the dielectric constant of the medium increases, forcing the hydrophobic phenyl and bromo groups out of solution to form a highly pure crystalline lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 5-bromo-2-phenyl-1H-imidazole in a minimum volume of absolute ethanol.

  • Heating: Heat the mixture to reflux (approx. 78 °C) until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining heat, add distilled water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of ethanol just until the turbidity clears.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. Self-Validation Check: The formation of distinct, needle-like or prismatic crystals indicates the successful exclusion of impurities.

  • Isolation: Filter via vacuum, wash the filter cake with ice-cold 1:1 Ethanol/Water, and dry under high vacuum.

Conclusion

The solubility of 5-bromo-2-phenyl-1H-imidazole is dictated by a delicate balance between its high crystalline lattice energy and the solvating power of the medium. For analytical and synthetic applications, polar aprotic solvents (DMSO, THF) provide the best empirical solubility, particularly when coupled with base-mediated deprotonation to disrupt solid-state hydrogen bonding.

References

  • WO2024054832A1 - CK1α AND DUAL CK1α / GSPT1 DEGRADING COMPOUNDS World Intellectual Property Organiz
  • The Cohesive Interactions in Phenylimidazoles National Center for Biotechnology Information (PMC). URL:[Link] [2]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Journal of Chemical & Engineering Data, American Chemical Society (ACS). URL:[Link] [3]

  • EP3792256A1 - PYRIDINE AND PYRIDIMINE COMPOUNDS AS PI3K-GAMMA INHIBITORS European P
Foundational

mass spectrometry and ir characterization of 5-bromo-2-phenyl-1H-imidazole

An In-Depth Technical Guide to the Mass Spectrometry and Infrared (IR) Characterization of 5-bromo-2-phenyl-1H-imidazole Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry and Infrared (IR) Characterization of 5-bromo-2-phenyl-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-bromo-2-phenyl-1H-imidazole

5-bromo-2-phenyl-1H-imidazole stands as a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its structure, combining an imidazole core, a phenyl substituent, and a bromine atom, offers a versatile platform for synthesizing compounds with significant biological activity, including potential anticonvulsant properties.[1] The precise characterization of this molecule is not merely an academic exercise; it is a fundamental requirement for ensuring purity, confirming identity, and understanding its reactivity in drug development and quality control pipelines.

This guide provides a detailed exploration of two primary spectroscopic techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the unequivocal characterization of 5-bromo-2-phenyl-1H-imidazole. As senior application scientists, we move beyond procedural descriptions to elucidate the causality behind the spectral features, grounding our interpretations in established physicochemical principles and field-proven methodologies.

Part 1: Mass Spectrometry - Elucidating Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For a halogenated molecule like 5-bromo-2-phenyl-1H-imidazole, MS provides a uniquely clear signature due to the isotopic distribution of bromine.

The Bromine Isotope Pattern: A Foundational Signature

A core principle in the mass spectrometric analysis of brominated compounds is the recognition of bromine's natural isotopic abundance. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (~50.5% and ~49.5%, respectively).[2][3] This near 1:1 ratio results in a characteristic isotopic cluster for any ion containing a single bromine atom. This cluster manifests as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[2][4] This pattern is an invaluable diagnostic tool for rapidly identifying the presence of bromine in a molecule.[4]

For 5-bromo-2-phenyl-1H-imidazole (C₉H₇BrN₂), the expected monoisotopic masses for the molecular ions are:

  • [M]⁺• (containing ⁷⁹Br): m/z 221.98

  • [M+2]⁺• (containing ⁸¹Br): m/z 223.98

The observation of this ~1:1 doublet at the highest m/z range is the first and most crucial confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS)

While nominal mass data strongly suggests the presence of bromine, High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to confirm the elemental formula. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with sub-ppm accuracy, allowing for the confident assignment of an elemental composition.[5][6] For C₉H₇⁷⁹BrN₂, the exact mass is 221.9847, a value that HRMS can verify to within a few thousandths of a mass unit.

Predicted Fragmentation Pathway

Electron Ionization (EI) mass spectrometry not only provides the molecular weight but also induces fragmentation, offering clues to the molecule's structure. The fragmentation of 5-bromo-2-phenyl-1H-imidazole is dictated by the relative strengths of its bonds and the stability of the resulting fragments. Studies on similar imidazole-containing structures suggest that the imidazole ring itself is quite stable and does not readily undergo ring-opening.[7] Instead, fragmentation is dominated by the loss of substituents.

A logical fragmentation pathway would proceed as follows:

  • Loss of Bromine Radical: The C-Br bond is one of the weaker bonds in the molecule, and its cleavage via the loss of a bromine radical (•Br) is a highly probable event. This would result in a prominent fragment ion at m/z 143.06 (C₉H₇N₂⁺).

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pattern for many nitrogen-containing heterocycles is the loss of HCN (27 Da). The ion at m/z 143 could subsequently lose HCN to produce a fragment at m/z 116.05.

  • Formation of Phenyl Cation: Cleavage of the bond between the phenyl group and the imidazole ring can lead to the formation of the stable phenyl cation (C₆H₅⁺) at m/z 77.

The following diagram illustrates this predicted fragmentation cascade.

G M [C₉H₇BrN₂]⁺• m/z 222, 224 F1 [C₉H₇N₂]⁺ m/z 143 M->F1 - •Br F3 [C₆H₅]⁺ m/z 77 M->F3 - C₃H₂BrN₂• F2 [C₈H₆N]⁺ m/z 116 F1->F2 - HCN

Caption: Predicted EI-MS fragmentation pathway for 5-bromo-2-phenyl-1H-imidazole.

Data Summary: Mass Spectrometry
IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Relative IntensityInterpretation
[M]⁺•221.98223.98Moderate (1:1 ratio)Molecular Ion
[M-Br]⁺143.06-StrongLoss of Bromine radical
[M-Br-HCN]⁺116.05-ModerateSubsequent loss of HCN
[C₆H₅]⁺77.04-StrongPhenyl cation

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 5-bromo-2-phenyl-1H-imidazole can be logically dissected into several key regions, each corresponding to specific vibrational modes. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where most key functional groups absorb.[8] The more complex region from 1450 to 600 cm⁻¹ is the fingerprint region, which provides a unique pattern for the molecule as a whole.[8]

  • N-H Stretching (3500 - 3100 cm⁻¹): The N-H bond in the imidazole ring is expected to produce a broad absorption band in this region.[9][10] The significant broadening is a direct consequence of intermolecular hydrogen bonding between imidazole molecules, a characteristic feature of such compounds.[11] In dilute solutions, this band may become sharper and shift to a higher wavenumber (~3500 cm⁻¹).[9]

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The C-H bonds on the phenyl and imidazole rings are sp² hybridized. Their stretching vibrations consistently appear at frequencies just above 3000 cm⁻¹.[12][13][14] This serves as a clear indicator of aromatic or olefinic structures.

  • C=N and C=C Stretching (1650 - 1450 cm⁻¹): This region contains absorptions from the stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of both the imidazole and phenyl rings.[15] Aromatic rings typically show a series of sharp bands in the 1600-1450 cm⁻¹ range.[13] The C=N stretch of the imidazole ring is expected around 1590-1630 cm⁻¹.[16][17]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in this part of the fingerprint region.[12] The exact positions of these bands are highly diagnostic of the substitution pattern on the phenyl ring.

  • C-Br Stretching (~690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear at low wavenumbers.[18][19] While this peak confirms the presence of the C-Br bond, its location within the crowded fingerprint region can sometimes make it difficult to assign definitively without comparing to a reference spectrum.

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3500 - 3100Medium-Strong, BroadN-H Stretch (hydrogen-bonded)
3100 - 3000Medium-Weak, SharpAromatic C-H Stretch
1650 - 1450Medium-Strong, SharpC=N and C=C Ring Stretching
900 - 675Strong, SharpAromatic C-H Out-of-Plane Bending
690 - 515Weak-MediumC-Br Stretch

The following diagram outlines the logical workflow for characterizing the target compound using these spectroscopic methods.

G cluster_0 Characterization Workflow Sample Sample: 5-bromo-2-phenyl-1H-imidazole Analysis Spectroscopic Analysis Sample->Analysis MS Mass Spectrometry (e.g., GC-EI-MS) Analysis->MS IR Infrared Spectroscopy (e.g., ATR-FTIR) Analysis->IR MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Data IR Spectrum (cm⁻¹ vs. Transmittance) IR->IR_Data MS_Interp Interpretation: - Molecular Weight - Isotopic Pattern (Br) - Fragmentation MS_Data->MS_Interp IR_Interp Interpretation: - Functional Groups (N-H, Ar C-H, C=N, C-Br) IR_Data->IR_Interp Conclusion Structural Confirmation MS_Interp->Conclusion IR_Interp->Conclusion

Caption: Logical workflow for the spectroscopic characterization of the title compound.

Part 3: Experimental Protocols

The following protocols describe generalized yet robust procedures for acquiring high-quality mass and infrared spectra. Instrument parameters should be optimized based on the specific equipment available.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing the volatile and thermally stable 5-bromo-2-phenyl-1H-imidazole.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10-100 µg/mL.

  • Instrumentation & Parameters:

    • GC System:

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS System (Electron Ionization):

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

      • Transfer Line Temperature: 280 °C.

  • Data Acquisition & Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the eluted compound.

    • Analyze the mass spectrum to identify the molecular ion cluster (M, M+2) and major fragment ions. Compare against the predicted values.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure complete contact between the sample and the crystal by applying consistent pressure using the instrument's anvil.

  • Instrumentation & Parameters:

    • Spectrometer: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition & Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

References

  • (No author listed). (n.d.). 2-Phenylimidazole | C9H8N2. PubChem. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Retrieved from [Link]

  • Forsting, T., Zischang, J., Suhm, M. A., Eckhoff, M., Schröder, B., & Mata, R. A. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Physical Chemistry Chemical Physics, 21(11), 5957-5968. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Table of Characteristic IR Absorptions. Adapted from various sources. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 30). mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Perchard, C., & Bellocq, A. M. (1969). Substructure of the NH stretching vibrational band of imidazole. The Journal of Chemical Physics, 50(10), 4479-4480. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Cordella, C., & Grellet, J. (n.d.). Proposed MS fragmentation pattern for the compound at Rt 22.76 min. Pharmacie - UCL-Bruxelles, Belgique. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylimidazoline. PubChem. Retrieved from [Link]

  • Cordier, Y., & Balan, A. (1979). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. Chemical Physics, 36(1), 23-28. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • DergiPark. (2017, June 1). Ft-raman, ft-ir, nmr and dft calculations of 5-bromo-1h benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Deconvoluted FTIR spectra representing the C-N stretching bond of the imidazole ring seen at ~1225 cm-1. Retrieved from [Link]

Sources

Exploratory

5-Bromo-2-phenyl-1H-imidazole: Comprehensive Safety Data Sheet Analysis and In Vitro Toxicity Profiling Guide

Executive Summary In early-stage drug discovery, halogenated nitrogen heterocycles like 5-bromo-2-phenyl-1H-imidazole serve as critical building blocks for kinase inhibitors and antifungal agents. However, the exact stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, halogenated nitrogen heterocycles like 5-bromo-2-phenyl-1H-imidazole serve as critical building blocks for kinase inhibitors and antifungal agents. However, the exact structural features that make these compounds synthetically valuable—such as the electrophilic bromine and the lipophilic phenyl ring—also introduce specific toxicological liabilities. As a Senior Application Scientist, I approach the safety profiling of such intermediates not merely as a regulatory checkbox, but as a fundamental mechanistic inquiry.

This whitepaper synthesizes the Safety Data Sheet (SDS) parameters of 5-bromo-2-phenyl-1H-imidazole with field-proven in vitro toxicity profiling strategies. By understanding the chemical causality behind its hazards, we can design robust, self-validating experimental workflows that accurately predict its safety profile before advancing to in vivo models.

Chemical Identity & Physicochemical Properties

The physicochemical properties of a compound dictate its biological behavior. The lipophilicity (LogP) driven by the phenyl ring ensures rapid membrane penetration, while the basic imidazole nitrogen can interact with physiological acids.

Table 1: Physicochemical Properties of 5-Bromo-2-phenyl-1H-imidazole

ParameterValue / DescriptionMechanistic Relevance
CAS Number 86119-58-6[1]Unique identifier for regulatory tracking.
Molecular Formula C9H7BrN2[1]Contains a halogen (Br), indicating potential for oxidative dehalogenation.
Molecular Weight 223.07 g/mol [1]Low molecular weight; highly permeable across lipid bilayers.
SMILES BrC1=CN=C(C2=CC=CC=C2)N1[2]Aromaticity provides stability, but the Br-C bond is a site for metabolic attack.
Purity ≥95%[1]High purity is required to prevent false-positive toxicity from synthesis impurities.

Safety Data Sheet (SDS) Analysis & Handling Protocols

According to the standardized SDS, 5-bromo-2-phenyl-1H-imidazole presents specific acute hazards[2]. Understanding the why behind these hazards is crucial for laboratory safety.

Hazard Statements & Chemical Causality
  • H302 (Harmful if swallowed): The compound is readily absorbed in the gastrointestinal tract due to its low molecular weight and lipophilicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The imidazole ring contains a basic nitrogen (N3) that can abstract protons from biological mucosal surfaces. Combined with the mild electrophilicity of the brominated carbon, this leads to localized disruption of lipid bilayers and protein denaturation[2].

  • H335 (May cause respiratory irritation): Inhalation of fine powders exposes the sensitive respiratory epithelium to direct contact with the basic heterocycle[2].

Precautionary Handling Protocols

To mitigate these risks, strict adherence to precautionary statements (e.g., P261, P280) is required[2].

  • Engineering Controls: Always handle within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation.

  • PPE: Double-gloving with nitrile gloves is recommended. The lipophilic nature of the compound allows it to permeate standard latex easily.

  • Storage: Store under an inert atmosphere at 2-8°C to prevent oxidative degradation, which could yield more toxic breakdown products[3].

In Vitro Toxicity Profiling: Strategic Framework

To evaluate the preclinical safety of this compound, we employ a tiered in vitro approach guided by international regulatory standards.

ToxicityWorkflow A Compound Preparation (5-Bromo-2-phenyl-1H-imidazole) B Cell Line Selection (HepG2 Hepatocytes) A->B C Dose-Response Plating (0.1 μM - 100 μM) B->C D Cytotoxicity Assay (CellTiter-Glo) C->D E Genotoxicity Assay (Ames Test) C->E F Data Analysis (IC50 & Revertant Count) D->F E->F G Safety Profiling Report F->G

Fig 1: In vitro toxicity screening workflow for 5-bromo-2-phenyl-1H-imidazole.

The Logic Behind the Assays
  • Cytotoxicity (OECD TG 129)[4]: We utilize HepG2 human liver carcinoma cells. Causality: Unlike standard HEK293 cells, HepG2 cells retain basal expression of Phase I and Phase II metabolic enzymes. This allows us to detect not only the direct toxicity of the parent compound but also the toxicity of its hepatic metabolites.

  • Genotoxicity (OECD TG 471)[5]: We employ the Bacterial Reverse Mutation (Ames) Test. Causality: Halogenated aromatics are notorious for undergoing oxidative dehalogenation by CYP450 enzymes, forming reactive epoxides that can intercalate DNA. The Ames test specifically flags these mutagenic liabilities[6].

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system . An assay is only as trustworthy as its internal controls.

Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Why CellTiter-Glo? Imidazoles can sometimes spontaneously reduce tetrazolium salts (used in MTT/XTT assays) via redox cycling, leading to false-positive viability signals. An ATP-dependent luminescence assay bypasses this redox interference.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: 10 μM Staurosporine (Ensures cells are responsive to apoptotic induction).

  • Quality Metric: The assay is only valid if the calculated Z'-factor is ≥ 0.5.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-bromo-2-phenyl-1H-imidazole in 100% molecular-grade DMSO.

  • Dosing: Perform a 10-point 1:3 serial dilution in culture media. Critical Step: Ensure the final DMSO concentration on the cells never exceeds 0.1% to prevent solvent-induced background toxicity.

  • Incubation: Treat the cells for 48 hours.

  • Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo reagent at a 1:1 (v/v) ratio to the culture volume.

  • Lysis & Reading: Shake the plate on an orbital shaker for 10 minutes to induce complete cell lysis and stabilize the luminescent signal. Read luminescence using a microplate reader.

  • Analysis: Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This assay identifies point mutations and frameshifts induced by the compound[7].

Self-Validating Controls:

  • Metabolic Activation: Assays must be run with and without rat liver S9 fraction to simulate hepatic metabolism[6].

  • Positive Control: 2-Aminoanthracene (Requires S9 activation to become mutagenic; proves the S9 mix is active).

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to early stationary phase (approx. 10⁹ CFU/mL)[7].

  • Pre-incubation: Mix 100 μL of bacterial culture, 50 μL of 5-bromo-2-phenyl-1H-imidazole (ranging from 0.1 to 5000 μ g/plate ), and 500 μL of S9 mix (or phosphate buffer for the -S9 condition). Incubate at 37°C for 20 minutes. Causality: The pre-incubation step increases sensitivity for halogenated compounds by allowing prolonged contact with metabolic enzymes before plating[6].

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to the mixture. Pour immediately onto minimal glucose agar plates.

  • Incubation: Invert plates and incubate for 48-72 hours at 37°C.

  • Scoring: Count the revertant colonies. A compound is flagged as a mutagen if it induces a reproducible, dose-dependent increase in colonies (≥2-fold over the vehicle control).

Mechanistic Toxicology & Signaling Pathways

If 5-bromo-2-phenyl-1H-imidazole exhibits cytotoxicity, it is highly likely driven by Phase I metabolic activation. The cleavage of the carbon-bromine bond by CYP450 enzymes can generate reactive electrophiles. These intermediates deplete intracellular Glutathione (GSH), leading to severe oxidative stress, mitochondrial dysfunction, and ultimately, Caspase-mediated apoptosis.

ROSPathway Imid 5-Bromo-2-phenyl-1H-imidazole CYP CYP450 Metabolism (Hepatic S9 Fraction) Imid->CYP Phase I Oxidation Apop Cellular Apoptosis (Cytotoxicity) Imid->Apop Direct Membrane Irritation Metab Reactive Intermediate (Electrophile) CYP->Metab Dehalogenation DNA DNA Adduct Formation (Genotoxicity) Metab->DNA Ames Positive ROS Oxidative Stress (ROS Generation) Metab->ROS GSH Depletion ROS->Apop Caspase 3/7 Activation

Fig 2: Mechanistic pathway of imidazole-induced oxidative stress and genotoxicity.

Data Presentation & Interpretation Criteria

To standardize decision-making during lead optimization, all quantitative data generated from the workflows above should be evaluated against the following strict acceptance criteria.

Table 2: Quantitative Safety Data Matrix

AssayParameterAcceptance Criteria / ThresholdMechanistic Implication
CellTiter-Glo IC₅₀> 50 μMLow basal cytotoxicity; compound is safe for further cellular efficacy assays.
Ames Test (-S9) Revertant Fold Change< 2.0x vehicleThe parent compound does not directly intercalate DNA or cause mutagenesis.
Ames Test (+S9) Revertant Fold Change< 2.0x vehicleHepatic metabolism does not generate mutagenic reactive electrophiles.
Assay Validation Z'-Factor≥ 0.5High signal-to-noise ratio; confirms the screening run is statistically valid.

References

  • OECD. "OECD Guidance on Cytotoxicity Testing (TG 129)". Scribd / OECD. [Link]

  • Nuvisan. "Advanced in vitro safety assessments for drug & chemical development (OECD TG 471)". Nuvisan.com. [Link]

  • Trejo-Martin et al. "Ames test study designs for nitrosamine mutagenicity testing". PMC / NIH.gov.[Link]

  • Aniara Diagnostica. "Ames Assay Kits (OECD TG 471)". Aniara.com.[Link]

Sources

Foundational

thermodynamic stability and electronic properties of 5-bromo-2-phenyl-1H-imidazole

An In-depth Technical Guide to the Thermodynamic Stability and Electronic Properties of 5-bromo-2-phenyl-1H-imidazole For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Electronic Properties of 5-bromo-2-phenyl-1H-imidazole

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive framework for the characterization of 5-bromo-2-phenyl-1H-imidazole, a key intermediate in the synthesis of novel therapeutics. The strategic placement of the phenyl group and the bromine atom offers significant opportunities for molecular diversification and modulation of physicochemical properties. This document details the critical experimental and computational methodologies required to elucidate the thermodynamic stability and electronic landscape of this molecule. By explaining the causality behind each procedural choice, this guide serves as a self-validating system for researchers, ensuring the generation of robust and reliable data essential for accelerated drug discovery and development.

Introduction: The Strategic Importance of 5-bromo-2-phenyl-1H-imidazole

Imidazole derivatives are a prominent class of heterocyclic compounds due to their wide-ranging biological activities, including antifungal, anticancer, and antiviral properties.[2][4][5] The 5-bromo-2-phenyl-1H-imidazole core is of particular interest to medicinal chemists for several strategic reasons:

  • The Phenyl Group at C2: This substituent can engage in π-π stacking interactions with biological targets and provides a large, modifiable surface for structure-activity relationship (SAR) studies.

  • The Bromo Group at C5: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups to explore chemical space and optimize pharmacokinetic and pharmacodynamic profiles.[6]

  • The Imidazole Core: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors.[1][7]

A thorough understanding of the thermodynamic stability and electronic properties of this core structure is paramount. Thermodynamic stability dictates storage conditions, formulation feasibility, and potential degradation pathways, while electronic properties govern molecular interactions, reactivity, and metabolic fate. This guide provides the foundational methodologies to establish these critical parameters.

Elucidating Thermodynamic Stability: An Experimental Approach

The thermodynamic stability of a compound is a critical determinant of its shelf-life, processing viability, and safety profile.[8] Thermal events such as melting, decomposition, and phase transitions must be precisely quantified. The following protocols are designed to provide a comprehensive thermal profile of 5-bromo-2-phenyl-1H-imidazole.

Key Experimental Protocols

2.1.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and identify any other phase transitions. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

  • Causality Behind Experimental Choices: A precise melting point is a key indicator of purity. The enthalpy of fusion provides insight into the strength of the crystalline lattice.[10] The heating rate is chosen to balance resolution and sensitivity; a rate of 10 °C/min is standard for initial screening of small organic molecules. The inert nitrogen atmosphere prevents oxidative degradation during analysis.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of 5-bromo-2-phenyl-1H-imidazole into a standard aluminum DSC pan.

    • Encapsulation: Hermetically seal the pan to ensure a closed system.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

    • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of endothermic events (melting) and exothermic events (decomposition). Integrate the area under the melting peak to calculate the enthalpy of fusion.

2.1.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset decomposition temperature (Td) and to characterize mass loss events as a function of temperature. TGA measures the change in mass of a sample over time as the temperature changes.[11]

  • Causality Behind Experimental Choices: TGA is essential for identifying the temperature at which the compound begins to degrade, defining its upper thermal stability limit.[9] This is critical for safe handling and for setting temperature limits during manufacturing processes like drying or melt-based formulations.

  • Step-by-Step Methodology:

    • Sample Preparation: Place 5-10 mg of 5-bromo-2-phenyl-1H-imidazole into a ceramic TGA pan.

    • Instrument Setup: Place the pan onto the TGA balance.

    • Thermal Program:

      • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of significant mass loss, which corresponds to the decomposition temperature.

Data Presentation

Quantitative data from these experiments should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermodynamic Properties for 5-bromo-2-phenyl-1H-imidazole

ParameterSymbolValueUnitsMethod
Melting Point (Onset)TmTBD°CDSC
Enthalpy of FusionΔHfusTBDkJ/molDSC
Decomposition Temperature (5% Mass Loss)TdTBD°CTGA
TBD: To be determined by experimental analysis.
Visualization of Experimental Workflow

G cluster_0 Thermodynamic Stability Workflow Sample 5-bromo-2-phenyl-1H-imidazole Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data_Analysis Data Analysis & Interpretation DSC->Data_Analysis TGA->Data_Analysis Results Table 1: Thermodynamic Properties Data_Analysis->Results

Caption: Experimental workflow for determining thermodynamic stability.

Mapping the Electronic Landscape: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic properties that govern a molecule's reactivity and intermolecular interactions.[7][12] These properties are essential for predicting how 5-bromo-2-phenyl-1H-imidazole will interact with biological targets and metabolic enzymes.

Core Computational Protocol: Density Functional Theory (DFT)
  • Objective: To calculate key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP).

  • Causality Behind Methodological Choices:

    • DFT (B3LYP/6-311+G(d,p)): The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][13][14] The 6-311+G(d,p) basis set is a robust choice, incorporating diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) for describing the anisotropic electron distribution in a molecule containing heteroatoms and aromatic rings.

    • Gas Phase Calculation: Initial calculations are performed in the gas phase to understand the intrinsic electronic properties of the molecule without solvent effects.

  • Step-by-Step Computational Workflow:

    • Structure Building: Construct the 3D structure of 5-bromo-2-phenyl-1H-imidazole using a molecular modeling program (e.g., GaussView).

    • Geometry Optimization: Perform a full geometry optimization using the DFT B3LYP/6-311+G(d,p) level of theory to find the lowest energy conformation.

    • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also yields thermodynamic parameters like enthalpy and Gibbs free energy.

    • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including HOMO and LUMO energies, dipole moment, and the data required to generate the MEP map.

Interpreting Electronic Properties

3.2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[13][15]

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[16]

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[13][15]

3.2.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.[4][17][18]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms attached to heteroatoms (e.g., the N-H of the imidazole ring). These are sites for nucleophilic attack and hydrogen bond donation.

Data Presentation

Calculated electronic properties should be tabulated for easy reference.

Table 2: Calculated Electronic Properties of 5-bromo-2-phenyl-1H-imidazole

PropertySymbolPredicted ValueUnitsComputational Method
HOMO EnergyEHOMOTBDeVDFT B3LYP/6-311+G(d,p)
LUMO EnergyELUMOTBDeVDFT B3LYP/6-311+G(d,p)
HOMO-LUMO GapΔETBDeVDFT B3LYP/6-311+G(d,p)
Dipole MomentµTBDDebyeDFT B3LYP/6-311+G(d,p)
TBD: To be determined by computational analysis.
Visualization of Electronic Concepts

G cluster_1 Electronic Property & Reactivity Prediction Molecule Optimized Molecular Structure HOMO HOMO (Electron Donor) Molecule->HOMO LUMO LUMO (Electron Acceptor) Molecule->LUMO MEP MEP (Charge Distribution) Molecule->MEP Reactivity Reactivity Profile (Electrophilic/Nucleophilic Sites) HOMO->Reactivity LUMO->Reactivity MEP->Reactivity

Caption: Relationship between electronic properties and molecular reactivity.

Synthesis and Characterization

While various methods for synthesizing substituted imidazoles exist, a common and effective approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[19]

Proposed Synthetic Protocol

A plausible one-pot synthesis for 2,4(5)-disubstituted imidazoles can be adapted for this specific target.[19]

  • Reactants: A suitable α-bromoketone, benzaldehyde, and ammonium acetate.

  • Solvent: A protic solvent such as methanol or ethanol.

  • Procedure: The reactants are heated in the solvent, leading to a condensation reaction that forms the imidazole ring.

  • Purification: The crude product would be purified using column chromatography on silica gel to isolate the desired 5-bromo-2-phenyl-1H-imidazole isomer.

Structural Confirmation

The identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The 5-bromo-2-phenyl-1H-imidazole scaffold represents a valuable starting point for the development of novel therapeutic agents. A comprehensive understanding of its thermodynamic stability and electronic properties is not merely academic but a prerequisite for its effective utilization in drug discovery programs. The experimental and computational workflows detailed in this guide provide a robust, self-validating framework for researchers to generate the critical data needed to assess its potential. By systematically applying these methodologies, scientists can confidently advance their research, ensuring the safe handling, rational design, and successful development of next-generation imidazole-based therapeutics.

References

  • DFT Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.).
  • DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. (2026, March 17). ResearchGate. Available at: [Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (2022, April 27). MDPI. Available at: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
  • Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. (2023, March 7). National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2018, November 27). Cumhuriyet Science Journal. Available at: [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (2019, August 28). ACS Publications. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Thermal Properties of Imidazolium Ionic Liquids. (n.d.). ResearchGate. Available at: [Link]

  • Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). SpringerLink. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023, September 15). International Journal for Multidisciplinary Research. Available at: [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (n.d.). ResearchGate. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). National Center for Biotechnology Information. Available at: [Link]

  • The Cohesive Interactions in Phenylimidazoles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl. (n.d.). American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). Available at: [Link]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl. (2021, May 20). Journal of Molecular Structure. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-bromo-2-phenyl-1H-imidazole

An Application Note and Step-by-Step Synthesis Protocol for 5-bromo-2-phenyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-bromo-2-phenyl-1H-imidazole Im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 5-bromo-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-bromo-2-phenyl-1H-imidazole

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous biologically active molecules.[1][2] The introduction of a bromine atom to the imidazole ring, specifically in the case of 5-bromo-2-phenyl-1H-imidazole, creates a versatile intermediate for further chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures essential in drug discovery.[1] These brominated imidazoles are recognized for their potential in developing compounds with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4]

This document provides a comprehensive guide to the synthesis of 5-bromo-2-phenyl-1H-imidazole, with a focus on a regioselective bromination strategy. The protocol is designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy: Navigating the Challenge of Regioselectivity

The direct electrophilic bromination of 2-phenyl-1H-imidazole can lead to a mixture of products, including 4-bromo-2-phenyl-1H-imidazole, 5-bromo-2-phenyl-1H-imidazole, and the di-substituted 4,5-dibromo-2-phenyl-1H-imidazole.[5] This lack of regioselectivity arises from the similar electron densities at the C4 and C5 positions of the imidazole ring.[5]

To address this challenge, this protocol employs a regioselective approach using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent, N,N-Dimethylformamide (DMF), at a controlled low temperature.[5] This method aims to favor the formation of the desired 5-bromo isomer.

An alternative, though more complex, strategy involves the di-bromination of 2-phenyl-1H-imidazole to form 4,5-dibromo-2-phenyl-1H-imidazole, followed by a selective mono-debromination.[5]

Overall Synthesis Workflow

Synthesis_Workflow Synthesis of 5-bromo-2-phenyl-1H-imidazole cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Bromination Benzaldehyde Benzaldehyde Debus-Radziszewski Reaction Debus-Radziszewski Reaction Benzaldehyde->Debus-Radziszewski Reaction Glyoxal Glyoxal Glyoxal->Debus-Radziszewski Reaction Ammonia Ammonia Ammonia->Debus-Radziszewski Reaction 2-phenyl-1H-imidazole 2-phenyl-1H-imidazole Bromination Bromination 2-phenyl-1H-imidazole->Bromination Reaction 2-phenyl-1H-imidazole->Bromination Debus-Radziszewski Reaction->2-phenyl-1H-imidazole NBS N-Bromosuccinimide NBS->Bromination DMF DMF, 0°C to RT DMF->Bromination 5-bromo-2-phenyl-1H-imidazole 5-bromo-2-phenyl-1H-imidazole Bromination->5-bromo-2-phenyl-1H-imidazole

Caption: Overall workflow for the synthesis of 5-bromo-2-phenyl-1H-imidazole.

Part 1: Synthesis of the Precursor (2-phenyl-1H-imidazole)

The starting material, 2-phenyl-1H-imidazole, can be synthesized via the Debus-Radziszewski reaction, which is a one-pot condensation of an α-dicarbonyl compound, an aldehyde, and ammonia.[6]

Materials and Reagents
  • Benzaldehyde

  • Glyoxal (40% in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Protocol
  • In a round-bottom flask, combine benzaldehyde (1 equivalent), glyoxal (1 equivalent), and ammonium acetate (2 equivalents) in glacial acetic acid.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash it with cold water, and recrystallize from ethanol to obtain pure 2-phenyl-1H-imidazole.

Part 2: Regioselective Synthesis of 5-bromo-2-phenyl-1H-imidazole

This part details the controlled bromination of the synthesized 2-phenyl-1H-imidazole.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-phenyl-1H-imidazole144.17101.44 g
N-Bromosuccinimide (NBS)177.9810.51.87 g
N,N-Dimethylformamide (DMF)73.09-50 mL
Deionized Water18.02-As needed
Saturated Sodium Bicarbonate--As needed
Saturated Sodium Thiosulfate--As needed
Brine--As needed
Ethyl Acetate88.11-As needed
Anhydrous Sodium Sulfate142.04-As needed
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • TLC plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.44 g (10 mmol) of 2-phenyl-1H-imidazole in 50 mL of anhydrous DMF.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Reagent Addition: Add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature is maintained below 5 °C during the addition. The use of a slight excess of NBS ensures the complete consumption of the starting material.[5]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour. After this period, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 2-3 hours.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Quenching and Work-up:

    • Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), saturated sodium thiosulfate solution (to quench any unreacted bromine, 2 x 30 mL), and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This step is crucial for separating the desired 5-bromo isomer from other potential bromo-imidazole isomers.

Characterization of 5-bromo-2-phenyl-1H-imidazole

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the position of the bromine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks with approximately 1:1 ratio).

  • Melting Point: To assess the purity of the compound.

Safety and Handling

Working with brominating agents requires strict adherence to safety protocols.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or nitrile) when handling the reagents.[7][8]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[8] Bromine and its derivatives are corrosive and have high vapor pressure.[7][9]

  • Spill Management: In case of a spill, evacuate the area. Small spills can be absorbed with an inert material like dry sand. Do not use combustible materials like sawdust.[7]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

References

  • Benchchem. (n.d.). Regioselective Bromination of 2-Phenyl-1H-imidazole.
  • Boron Molecular. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
  • University of California, Los Angeles. (n.d.). Bromine Safety & Standard Operating Procedures.
  • University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine.
  • LookChem. (n.d.). 2-(4-BROMO-PHENYL)-1H-IMIDAZOLE.
  • EvitaChem. (n.d.). 2-Bromo-5-phenyl-1H-benzo[d]imidazole.
  • Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 5-Bromo-2-Phenyl-1H-Imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Arylated Imidazoles The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] The ability to selectively introduce aryl or heteroaryl substituents onto the imidazole scaffold through carbon-carbon bond formation is a powerful strategy for modulating pharmacological activity, ADME properties, and intellectual property positioning. Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[4][5][6]

This guide provides a detailed exploration of the Suzuki cross-coupling reaction as applied to 5-bromo-2-phenyl-1H-imidazole, a versatile building block for the synthesis of complex, multi-aryl imidazole derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 5-bromo-2-phenyl-1H-imidazole, to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[6][8] The reactivity of the aryl halide is crucial, with bromides generally being more reactive than chlorides.[4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation process.[9][10] This step is often the rate-determining step of the catalytic cycle.[10]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl 5-Bromo-2-phenyl-1H-imidazole Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl Ar'-B(OH)₂ / Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product 5-Aryl-2-phenyl-1H-imidazole ArylBromide 5-Bromo-2-phenyl-1H-imidazole BoronicAcid Arylboronic Acid (Ar'-B(OH)₂)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki cross-coupling of 5-bromo-2-phenyl-1H-imidazole with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • 5-Bromo-2-phenyl-1H-imidazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., A-taPhos, CataCXium A, or XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, THF/water, or toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2-phenyl-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., A-taPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start setup Reaction Setup: - 5-bromo-2-phenyl-1H-imidazole - Arylboronic acid - Pd catalyst & ligand - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor Reaction) solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Figure 2: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a summary of typical conditions that have been found to be effective for the Suzuki coupling of haloimidazoles.[11]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2.5)A-taPhos (6)K₂CO₃ (3)Dioxane/H₂O100>95
2Pd(OAc)₂ (2.5)CataCXium A (6)K₂CO₃ (3)Dioxane/H₂O100>95
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O9085-95
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME/H₂O8580-90

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Insufficiently anhydrous/degassed conditions- Use a fresh batch of catalyst or a pre-catalyst.- Use freshly purchased or recrystallized boronic acid.- Ensure proper inert atmosphere techniques and use of degassed solvents.
Debromination of Starting Material - Presence of protic impurities- Strong bases- Use anhydrous solvents and reagents.- Screen weaker bases such as K₂CO₃ or CsF.[12]
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Thoroughly degas the reaction mixture and maintain a positive inert gas pressure.- Reduce the catalyst loading.
Difficult Purification - Formation of palladium black- Similar polarity of product and byproducts- Filter the crude reaction mixture through a pad of Celite® before concentration.- Optimize the chromatographic conditions (e.g., different solvent system, use of a different stationary phase).

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-phenyl-1H-imidazole is a robust and versatile method for the synthesis of a diverse range of 2,5-di- and tri-substituted imidazoles. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters are key to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile catalyst for the Suzuki cross-coupling of aryl- and vinylboronic acids with aryl- and vinylboronic esters. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Tan, Y., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Tyagi, V., & Kumar, A. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 110, 79-83. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5500. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Chelucci, G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(13), 1235-1253. [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • NorrChemica. (2026). Choosing Your Boron Source for Suzuki–Miyaura Coupling. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • The Journal of Organic Chemistry. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]

  • ResearchGate. (2020). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Method

The Strategic Application of 5-Bromo-2-Phenyl-1H-Imidazole in Modern Drug Discovery: A Precursor for Targeted Therapies

The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of novel therapeutic agents.[2] Within this esteemed class of heterocycles, 5-bromo-2-phenyl-1H-imidazole emerges as a particularly valuable precursor. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a multitude of chemical transformations, enabling the systematic exploration of chemical space and the optimization of pharmacological activity. This guide provides an in-depth exploration of the synthesis, functionalization, and application of 5-bromo-2-phenyl-1H-imidazole in drug discovery, with a focus on its utility in the development of kinase inhibitors and other targeted therapies.

The Significance of the 5-Bromo-2-phenyl-1H-imidazole Scaffold

The 5-bromo-2-phenyl-1H-imidazole scaffold offers a unique combination of structural features that are highly advantageous in drug design. The 2-phenyl group can engage in crucial hydrophobic and aromatic interactions within the binding sites of biological targets, while the imidazole core serves as a versatile platform for establishing hydrogen bonds and other polar contacts. The bromine atom at the 5-position is the key to unlocking the full potential of this scaffold. It serves as a versatile point of diversification, allowing for the introduction of a wide array of substituents through well-established cross-coupling methodologies. This strategic functionalization is paramount for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile.

Synthesis of the Precursor: 5-Bromo-2-Phenyl-1H-Imidazole

A reliable and scalable synthesis of the 5-bromo-2-phenyl-1H-imidazole precursor is fundamental to its application in drug discovery programs. While various methods for imidazole synthesis exist, a common and adaptable approach involves the condensation of an α-haloketone with an amidine, or a one-pot reaction involving an aldehyde, glyoxal, and ammonia. For the synthesis of 2-phenyl-1H-imidazole, a well-established method is the reaction of benzaldehyde, glyoxal, and ammonium hydroxide. Subsequent bromination can then be achieved to yield the desired 5-bromo-2-phenyl-1H-imidazole.

Protocol 1: Synthesis of 2-Phenyl-1H-imidazole

This protocol outlines the synthesis of the parent 2-phenyl-1H-imidazole, which can then be brominated.

Materials:

  • Benzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol.

  • To the stirred solution, add glyoxal (1.1 eq) followed by the dropwise addition of ammonium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure 2-phenyl-1H-imidazole.

Protocol 2: Bromination of 2-Phenyl-1H-imidazole

This protocol describes the subsequent bromination to yield the target precursor.

Materials:

  • 2-Phenyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-phenyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2-phenyl-1H-imidazole.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 5-bromo-2-phenyl-1H-imidazole scaffold is an excellent starting point for the synthesis of various kinase inhibitors. The bromine atom allows for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, which can be tailored to target the ATP-binding site of specific kinases.

The Power of Palladium-Catalyzed Cross-Coupling

The true utility of the 5-bromo handle is realized through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[4][5]

Caption: Diversification of the 5-bromo-2-phenyl-1H-imidazole scaffold.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-phenyl-1H-imidazoles

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-phenyl-1H-imidazole with an arylboronic acid.

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromo-2-phenyl-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) and the solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-phenyl-1H-imidazole derivative.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-phenyl-1H-imidazoles

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-bromo-2-phenyl-1H-imidazole with an amine.

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or tBuBrettPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq).

  • Add the anhydrous solvent, followed by 5-bromo-2-phenyl-1H-imidazole (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-phenyl-1H-imidazole derivative.

Structure-Activity Relationship (SAR) and Biological Evaluation

The derivatization of the 5-bromo-2-phenyl-1H-imidazole core allows for a systematic investigation of the structure-activity relationship (SAR). The nature of the substituent introduced at the 5-position can significantly impact the compound's biological activity. For instance, in the context of kinase inhibitors, the aryl or heteroaryl group introduced via Suzuki coupling can be designed to occupy specific hydrophobic pockets in the ATP-binding site, thereby enhancing potency and selectivity.[1] Similarly, the amine introduced via Buchwald-Hartwig amination can serve as a key hydrogen bond donor or acceptor, or as a handle for further functionalization.

Compound ClassTarget FamilyRepresentative IC₅₀ Values (µM)Reference
5-Aryl-imidazolesKinases (e.g., VEGFR-2, B-Raf)0.08 - 5.0[6][7]
Fused BenzimidazolesKinases (e.g., FLT3)0.5 - 10.0[1]
2-PhenylbenzimidazolesVarious Cancer Cell Lines3.5 - 20.0[2][8]

Note: The IC₅₀ values are representative and can vary significantly based on the specific substituents and the biological assay conditions.

The data indicates that imidazole and benzimidazole derivatives can exhibit potent anticancer activity, often in the low micromolar to nanomolar range. The SAR often reveals that the nature and position of substituents on the aryl rings are critical for activity. For example, electron-withdrawing or -donating groups can modulate the electronic properties of the scaffold, influencing its binding affinity to the target protein.

Caption: Competitive inhibition of kinase activity by a 5-aryl-2-phenyl-imidazole derivative.

Conclusion

5-Bromo-2-phenyl-1H-imidazole is a highly valuable and versatile precursor in drug discovery. Its strategic design allows for the efficient synthesis of diverse libraries of compounds through robust and reliable chemical transformations. The ability to readily functionalize the 5-position via palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize drug candidates for a wide range of biological targets, most notably protein kinases. The protocols and insights provided in this guide are intended to empower researchers to leverage this important scaffold in their quest for novel and effective therapeutics.

References

  • Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. RSC Medicinal Chemistry, 11(2), 245-251. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Bentham Science. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). ResearchGate. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Rasayan Journal. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Advances, 12(30), 19443-19455. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14838. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

Application

Application Notes and Protocols for 5-bromo-2-phenyl-1H-imidazole in OLED Material Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-bromo-2-phenyl-1H-imidazole in Advanced OLED Materials Organic Light-Emitting Diodes (OLEDs) have revolutionized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-bromo-2-phenyl-1H-imidazole in Advanced OLED Materials

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color purity, and energy efficiency.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers. Imidazole derivatives, particularly those with extended π-conjugation, have emerged as a critical class of materials in OLED technology, serving as highly efficient emitters and robust host materials.[2] Their tunable electronic properties, high thermal stability, and excellent charge-carrying capabilities make them ideal candidates for next-generation OLEDs.[2]

Within this context, 5-bromo-2-phenyl-1H-imidazole serves as a pivotal building block for the synthesis of a diverse range of high-performance OLED materials. The strategic placement of the bromine atom at the C5 position of the imidazole ring provides a reactive handle for the introduction of various functional groups through well-established cross-coupling methodologies. This allows for the precise tuning of the electronic and photophysical properties of the final material. The phenyl group at the C2 position contributes to the core π-conjugated system and can also be further functionalized. This application note provides a comprehensive guide to the synthesis and utilization of 5-bromo-2-phenyl-1H-imidazole in the development of advanced OLED materials, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern their performance.

Synthesis of the Core Precursor: 5-bromo-2-phenyl-1H-imidazole

A reliable and scalable synthesis of the 5-bromo-2-phenyl-1H-imidazole precursor is the foundational step in the development of more complex OLED materials. A common and effective approach involves a two-step process: the initial synthesis of 2-phenyl-1H-imidazole via the Debus-Radziszewski reaction, followed by selective bromination.[3][4]

Protocol 1: Synthesis of 2-phenyl-1H-imidazole

This protocol is based on the well-established Debus-Radziszewski imidazole synthesis, a multicomponent reaction that is both efficient and scalable.[3][4]

Materials:

  • Benzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 equiv.), glyoxal (40% aq. solution, 1.0 equiv.), and a significant excess of ammonium acetate (5.0-10.0 equiv.).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-phenyl-1H-imidazole.

Protocol 2: Bromination of 2-phenyl-1H-imidazole

Selective bromination at the C5 position is achieved under controlled conditions.

Materials:

  • 2-phenyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-phenyl-1H-imidazole (1.0 equiv.) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 5-bromo-2-phenyl-1H-imidazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in OLED Material Synthesis: A Case Study

The true utility of 5-bromo-2-phenyl-1H-imidazole lies in its role as a versatile intermediate for the construction of complex OLED materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard, allowing for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids.[5][6][7]

This section details a representative protocol for the synthesis of a blue-emitting OLED material by coupling 5-bromo-2-phenyl-1H-imidazole with a carbazole-based boronic acid. Carbazole moieties are frequently incorporated into OLED materials due to their excellent hole-transporting properties and high triplet energy.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Phenyl-imidazole-carbazole Derivative

Materials:

  • 5-bromo-2-phenyl-1H-imidazole

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-phenyl-1H-imidazole (1.0 equiv.), 9-phenyl-9H-carbazole-3-boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add a mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(9-phenyl-9H-carbazol-3-yl)-2-phenyl-1H-imidazole.

Performance of Imidazole-Based OLED Materials

The performance of OLEDs incorporating materials derived from 2-phenyl-1H-imidazole derivatives is highly dependent on the specific molecular structure and the device architecture. The table below summarizes the performance of several representative blue-emitting OLEDs based on complex imidazole derivatives, providing a benchmark for materials synthesized from 5-bromo-2-phenyl-1H-imidazole.

Emitter/Host MaterialMaximum External Quantum Efficiency (EQEmax) (%)Maximum Luminance (cd/m²)Color Coordinates (CIE)Reference
CzB-FMPPI5.976450(0.16, 0.08)[1]
(PPI)2DMTPS4.84--[1]
NI-1-TPA4.37--[1]
PPIM-22F7.87-(0.16, 0.10)[8]
PPIM-1CN2.19-(0.16, 0.08)[8]
DP6.4-(0.15, 0.06)[9]
SP11.3-(0.15, 0.06)[9]

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic workflow from the starting materials to the final OLED material.

OLED_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 OLED Material Synthesis Benzaldehyde Benzaldehyde 2-phenyl-1H-imidazole 2-phenyl-1H-imidazole Benzaldehyde->2-phenyl-1H-imidazole Debus-Radziszewski Glyoxal Glyoxal Glyoxal->2-phenyl-1H-imidazole Ammonium Acetate Ammonium Acetate Ammonium Acetate->2-phenyl-1H-imidazole 5-bromo-2-phenyl-1H-imidazole 5-bromo-2-phenyl-1H-imidazole 2-phenyl-1H-imidazole->5-bromo-2-phenyl-1H-imidazole Bromination NBS NBS NBS->5-bromo-2-phenyl-1H-imidazole Final_OLED_Material Phenyl-imidazole-carbazole Derivative 5-bromo-2-phenyl-1H-imidazole->Final_OLED_Material Suzuki Coupling Carbazole-boronic acid Carbazole-boronic acid Carbazole-boronic acid->Final_OLED_Material Pd Catalyst Pd Catalyst Pd Catalyst->Final_OLED_Material OLED_Device OLED_Device Final_OLED_Material->OLED_Device Device Fabrication

Caption: Synthetic workflow for an OLED material from basic precursors.

Conclusion and Future Outlook

5-bromo-2-phenyl-1H-imidazole is a demonstrably valuable and versatile building block in the synthesis of advanced materials for organic light-emitting diodes. Its straightforward synthesis and the reactivity of the bromine substituent enable the systematic design and construction of a wide array of emitters and host materials with tailored optoelectronic properties. The protocols detailed in this application note provide a robust foundation for researchers to explore novel molecular architectures based on this imidazole core. Future research will undoubtedly continue to leverage this precursor to develop next-generation OLED materials with enhanced efficiency, stability, and color purity, further solidifying the importance of imidazole derivatives in the field of organic electronics.

References

Sources

Method

Application Notes and Protocols for N-Alkylation of 5-Bromo-2-Phenyl-1H-Imidazole Derivatives

Introduction: The Strategic Importance of N-Alkylated Imidazoles in Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The N-alkylati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Alkylated Imidazoles in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The N-alkylation of imidazole derivatives is a pivotal synthetic transformation, as the nature of the substituent on the nitrogen atom profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, metabolic stability, and solubility.[1] Specifically, 5-bromo-2-phenyl-1H-imidazole is a versatile scaffold, with the bromine atom serving as a valuable handle for further functionalization through cross-coupling reactions, and the phenyl group contributing to the molecule's overall lipophilicity and potential for aromatic interactions with biological targets. This guide provides a detailed exploration of various N-alkylation methods applicable to 5-bromo-2-phenyl-1H-imidazole derivatives, offering researchers a comprehensive resource for the synthesis of novel and diverse chemical entities.

Understanding Regioselectivity in the N-Alkylation of 5-Bromo-2-Phenyl-1H-Imidazole

A critical consideration in the N-alkylation of unsymmetrically substituted imidazoles is regioselectivity. The deprotonation of 5-bromo-2-phenyl-1H-imidazole results in an imidazolate anion where the negative charge is delocalized over both nitrogen atoms (N1 and N3), potentially leading to a mixture of two regioisomers upon alkylation.

The regiochemical outcome is governed by a delicate interplay of electronic and steric factors.[2][3]

  • Electronic Effects: The bromine atom at the 5-position is an electron-withdrawing group, which decreases the electron density of the adjacent nitrogen (N1) and, to a lesser extent, the distal nitrogen (N3).[2] This electronic deactivation generally makes the N3 nitrogen more nucleophilic and, therefore, more susceptible to alkylation.[2]

  • Steric Hindrance: The bulky phenyl group at the 2-position and the bromine atom at the 5-position create steric congestion around the N1 and N4 positions, respectively. The degree of steric hindrance can influence the approach of the alkylating agent, favoring substitution at the less hindered nitrogen atom.[2][3]

The choice of reaction conditions, including the base, solvent, and the nature of the alkylating agent, can also significantly influence the ratio of the resulting N1 and N3 isomers.[4]

Caption: Factors influencing the regioselectivity of N-alkylation.

Method 1: Classical N-Alkylation via SN2 Reaction

The most direct and widely employed method for N-alkylation of imidazoles is a nucleophilic substitution (SN2) reaction.[5][6] This involves the deprotonation of the imidazole nitrogen with a suitable base to form a nucleophilic imidazolate anion, which then attacks an electrophilic alkylating agent, typically an alkyl halide.[3]

Causality Behind Experimental Choices:
  • Choice of Base: The selection of the base is critical and depends on the acidity of the imidazole proton and the desired reaction rate.

    • Strong Bases (e.g., Sodium Hydride, NaH): NaH provides rapid and irreversible deprotonation, driving the reaction to completion.[1] It is often used in aprotic solvents like DMF or THF. Caution is required as NaH is highly reactive and moisture-sensitive.

    • Milder Bases (e.g., Potassium Carbonate, K₂CO₃; Potassium Hydroxide, KOH): These bases are easier to handle and are effective for many N-alkylation reactions, often in polar aprotic solvents like acetonitrile or DMF.[1][7] An excess of the base is typically used to ensure complete deprotonation.

  • Choice of Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the imidazole substrate and the base.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the anion relatively free, enhancing its nucleophilicity.[8]

  • Alkylating Agent: Primary alkyl halides are the most effective electrophiles for this reaction, as secondary and tertiary halides are more prone to elimination side reactions.[5][6]

Experimental Protocols

Protocol 1A: N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for a wide range of alkyl halides and generally provides good yields.

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-phenyl-1H-imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 1B: N-Alkylation using Potassium Carbonate in Acetonitrile

This method employs a milder, easier-to-handle base.

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Alkyl halide

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-phenyl-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.[3]

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]

SN2_Alkylation_Workflow Start 5-Bromo-2-phenyl-1H-imidazole Deprotonation Deprotonation (Base: NaH or K2CO3) (Solvent: DMF or MeCN) Start->Deprotonation Imidazolate Imidazolate Anion Deprotonation->Imidazolate Alkylation Nucleophilic Attack (Alkyl Halide) Imidazolate->Alkylation Product N-Alkylated Product Alkylation->Product Workup Work-up & Purification Product->Workup FinalProduct Pure N-Alkylated Imidazole Workup->FinalProduct

Caption: General workflow for SN2-based N-alkylation.

Data Summary: Typical Reaction Conditions
Alkylating AgentBaseSolventTemperatureYield (%)Reference
Ethyl bromoacetateK₂CO₃CH₃CNRT40[7]
Ethyl bromoacetateK₂CO₃DMSORT35[7]
Ethyl bromoacetateK₂CO₃DMFRT30[7]
Benzyl bromideK₂CO₃DMFRTHigh[9]
1-BromobutaneCs-Carbon-60 °C~75[10]

Note: Yields are based on the alkylation of electronically similar nitroimidazoles and may vary for 5-bromo-2-phenyl-1H-imidazole.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reagents located in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[11] For the N-alkylation of imidazoles, solid-liquid PTC is particularly advantageous as it often proceeds under mild conditions, without the need for anhydrous solvents, and can lead to high yields and selectivity.[11][12]

Principle of Operation:

In solid-liquid PTC, a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the imidazolate anion from the solid phase (formed by the reaction of the imidazole with a solid base like K₂CO₃ or KOH) into the organic phase containing the alkylating agent.[11][13] This circumvents the need to dissolve the base in the organic solvent.

Caption: Simplified mechanism of phase-transfer catalyzed N-alkylation.

Protocol 2A: Solvent-Free N-Alkylation using PTC

This environmentally friendly protocol minimizes solvent waste.[12][13]

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Alkyl halide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Phase-transfer catalyst (e.g., TBAB)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Mixture: In a round-bottom flask, thoroughly mix 5-bromo-2-phenyl-1H-imidazole (1.0 equivalent), the alkyl halide (1.1-1.5 equivalents), powdered potassium carbonate (3.0 equivalents), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).[13]

  • Reaction: Heat the mixture with vigorous stirring at a temperature appropriate for the alkylating agent (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of imidazoles, particularly with primary and secondary alcohols.[14] The reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it valuable for stereospecific synthesis.[14] It involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mechanistic Rationale:

The imidazole, acting as a nucleophile, attacks the activated alcohol-phosphine-azodicarboxylate complex. Although imidazole has a relatively high pKa, the reaction can be driven to completion, often by using an excess of the Mitsunobu reagents.[14] This method is advantageous for alkylating with thermally sensitive or sterically hindered alcohols that may not be suitable for SN2 reactions with their corresponding halides.

Protocol 3A: N-Alkylation of Imidazole using Mitsunobu Conditions

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-phenyl-1H-imidazole (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol (1.0 equivalent).

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The purification can be challenging due to the triphenylphosphine oxide byproduct.[14] Column chromatography on silica gel is typically required to isolate the N-alkylated product.

Method 4: Buchwald-Hartwig Amination for N-Arylation/Vinylation

While the previous methods focus on N-alkylation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it can be adapted for the N-arylation or N-vinylation of imidazoles.[15][16] This method is particularly useful for introducing aryl or vinyl substituents that are not accessible through classical SN2 chemistry.

Core Principle:

The reaction couples an aryl/vinyl halide or triflate with the imidazole nitrogen in the presence of a palladium catalyst, a phosphine ligand, and a base.[15] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often providing the best results.[16]

Protocol 4A: Palladium-Catalyzed N-Arylation

Materials:

  • 5-Bromo-2-phenyl-1H-imidazole

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Silica gel

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-2-phenyl-1H-imidazole (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 equivalents) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no conversion Insufficiently strong base, low reaction temperature, unreactive alkylating agent.Use a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature. Use a more reactive alkylating agent (e.g., iodide instead of chloride).
Formation of regioisomers Similar reactivity of N1 and N3 nitrogens.Modify the reaction conditions (base, solvent) to favor one isomer.[4] Employ steric control by using a bulkier alkylating agent to favor substitution at the less hindered nitrogen.[3] Consider using a protecting group like the SEM group to direct alkylation to a specific nitrogen.[4][17]
Dialkylation (Quaternization) Excess alkylating agent, highly nucleophilic N-alkylated product.Use a stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.[3]
Difficult purification (Mitsunobu) Triphenylphosphine oxide byproduct is difficult to separate from the product.Use tributylphosphine, as the resulting oxide is more soluble in non-polar solvents and can sometimes be removed more easily. Employ specialized purification techniques if necessary.

Conclusion

The N-alkylation of 5-bromo-2-phenyl-1H-imidazole derivatives is a versatile and crucial transformation in the synthesis of novel compounds for drug discovery. This guide has detailed several robust methods, from classical SN2 reactions to modern catalytic approaches. The choice of method will depend on the specific alkyl group to be introduced, the desired regioselectivity, and the scale of the synthesis. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently access a wide array of N-substituted imidazole derivatives for further investigation.

References

  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13). [Link]

  • Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. [Link]

  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13), 1793-1796. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. [Link]

  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Link]

  • Basavanag, M., et al. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Lauer-Fields, J. L., et al. (2014). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Peptide Science, 102(3), 239-251. [Link]

  • Google Patents. (n.d.).
  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Academia.edu. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

  • Ko, S., & Kim, Y. (2004). Mitsunobu alkylation of imidazole: a convenient route to chiral ionic liquids. Tetrahedron Letters, 45(48), 8859-8862. [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Fields, G. B., et al. (2010). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Journal of Organic Chemistry, 75(15), 5036-5045. [Link]

  • Dounay, A. B., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(19), 7847-7862. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127602. [Link]

  • Bellina, F., & Rossi, R. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4987-5006. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]

  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Szabó, D., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molecules, 23(2), 332. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • O'Dowd, C. R., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2384-2394. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. [Link]

  • RSC Publishing. (n.d.). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. [Link]

  • Scilit. (n.d.). Buchwald cross-coupling for synthesis of novel N-imidazolyl-N′-aryl ureas and application in bioassay: ADMET profiling, docking and cytotoxicity studies. [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

Sources

Application

Application Note: Catalytic Systems for the Orthogonal C–H and C–Br Functionalization of 5-Bromo-2-phenyl-1H-imidazole

Introduction & Strategic Significance The imidazole core is a ubiquitous pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, antimalarials, and modulators of the MAP kinase pathway[1][2]. Amo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The imidazole core is a ubiquitous pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, antimalarials, and modulators of the MAP kinase pathway[1][2]. Among the various building blocks available to synthetic chemists, 5-bromo-2-phenyl-1H-imidazole (CAS: 86119-58-6)[3] stands out as a highly versatile, bifunctional scaffold.

The strategic value of this molecule lies in its orthogonal reactivity profile. It possesses a reactive C–Br bond at the C5 position and a functionalizable C–H bond at the C4 position. By leveraging modern palladium-catalyzed cross-coupling and direct C–H arylation methodologies, researchers can rapidly assemble complex 2,4,5-trisubstituted imidazoles without the need for de novo ring synthesis[4][5]. This application note details the mechanistic rationale, catalytic system selection, and validated protocols for achieving highly regioselective, orthogonal functionalization of this critical intermediate.

Mechanistic Insights: Causality in Reaction Design

The Necessity of N-Protection

A fundamental challenge in the functionalization of 5-bromo-2-phenyl-1H-imidazole is the presence of the acidic N–H proton. If left unprotected, the substrate is highly susceptible to unwanted N-arylation (via Ullmann or Buchwald-Hartwig type couplings)[6]. Furthermore, the free N–H can coordinate with and poison palladium catalysts, severely inhibiting direct C–H arylation pathways[7].

Causality in Protocol Design: To enforce regioselectivity and maintain catalyst turnover, the N–H bond must be masked. Protecting groups such as 2-(trimethylsilyl)ethoxymethyl (SEM) or Trityl (Tr) lock the tautomeric state of the imidazole, effectively fixing the bromine at the C5 position and leaving the C4–H bond sterically and electronically accessible for activation.

The Concerted Metalation-Deprotonation (CMD) Pathway

Direct C–H arylation at the C4 position of the protected imidazole bypasses the need for pre-functionalized organometallic reagents (like boronic acids or stannanes). This transformation is governed by the Concerted Metalation-Deprotonation (CMD) mechanism[2].

Causality in Catalyst/Base Selection: The CMD pathway requires a specific base—typically a carboxylate like potassium pivalate (PivOK) or potassium acetate (KOAc). Following the oxidative addition of the aryl halide to the Pd(0) species, the carboxylate ligand exchanges with the halide. The carboxylate then acts as an intramolecular base, abstracting the C4 proton concurrently with the formation of the Pd–C bond. Without a carboxylate base, the activation energy for C–H cleavage is prohibitively high.

CMD Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X LigEx Ligand Exchange OxAdd->LigEx PivOK CMD_TS CMD Transition State LigEx->CMD_TS Imidazole Substrate RedElim Reductive Elimination CMD_TS->RedElim -PivOH RedElim->Pd0 Product

Figure 1: The Concerted Metalation-Deprotonation (CMD) catalytic cycle for direct C-H arylation.

Orthogonal Functionalization Workflow

To achieve a 2,4,5-triaryl imidazole, a sequential approach is employed. While the order of operations can be tuned based on the electronic demands of the coupling partners, the sequence of N-Protection C4 C–H Arylation C5 Suzuki-Miyaura Coupling is generally preferred. Performing the C–H arylation prior to the Suzuki coupling prevents the steric bulk of a C5-aryl group from hindering the CMD transition state at the adjacent C4 position[8][9].

Workflow A 5-Bromo-2-phenyl-1H-imidazole (CAS: 86119-58-6) B N-Protected Intermediate (SEM or Trityl) A->B Protection (Base, SEM-Cl) C C4-Arylated Intermediate (Direct C-H Functionalization) B->C Pd(OAc)2, Ligand Ar-I, PivOK D C4,C5-Diarylated Product (Suzuki-Miyaura Coupling) C->D Pd(PPh3)4, Base Ar-B(OH)2

Figure 2: Orthogonal workflow for the sequential functionalization of 5-bromo-2-phenyl-1H-imidazole.

Quantitative Data: Catalytic System Comparison

The table below summarizes validated catalytic systems for both transformation stages, highlighting the critical role of ligand and base selection in optimizing yields and regioselectivity[4][5].

TransformationCatalyst SystemLigandBaseSolvent / TempYield RangeMechanistic Role
C4 Direct Arylation 5 mol% Pd(OAc)₂P(t-Bu)₃ or DavePhosPivOK (2.0 eq)Toluene / 110 °C65–85%DavePhos provides steric bulk to favor C4 insertion; PivOK enables CMD.
C4 Direct Arylation 5 mol% Pd(OAc)₂PPh₃KOAc (2.0 eq)DMF / 140 °C40–60%Lower efficiency due to competitive degradation at high temps.
C5 Suzuki Coupling 5 mol% Pd(PPh₃)₄None (Ligandless)K₂CO₃ (3.0 eq)Dioxane:H₂O / 90 °C80–95%Standard cross-coupling utilizing the native C5–Br bond.
C5 Suzuki Coupling 2 mol% PdCl₂(dppf)dppf (built-in)Cs₂CO₃ (2.5 eq)THF:H₂O / 80 °C85–98%dppf accelerates reductive elimination for sterically hindered boronic acids.

Detailed Experimental Protocols

Note: All reactions involving palladium catalysts must be assembled under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and decomposition (palladium black formation)[6].

Protocol A: N-Protection of 5-Bromo-2-phenyl-1H-imidazole (SEM Protection)

Objective: Mask the N-H bond to prevent N-arylation and direct subsequent C-H activation.

  • Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-phenyl-1H-imidazole (1.0 eq, 5.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Protection: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the N-SEM protected intermediate.

Protocol B: Palladium-Catalyzed Direct C4-H Arylation

Objective: Functionalize the C4 position via the CMD mechanism using an aryl iodide.

  • Assembly: In an oven-dried Schlenk tube, combine the N-SEM protected 5-bromo-2-phenylimidazole (1.0 eq, 1.0 mmol), Aryl Iodide (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), DavePhos (10 mol%), and Potassium Pivalate (PivOK, 2.0 eq)[4][5].

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times.

  • Reaction: Add anhydrous Toluene (5 mL) via syringe. Seal the tube and heat the mixture to 110 °C in a pre-heated oil bath for 16–24 hours. Monitor reaction progress via LC-MS.

  • Work-up: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium salts and insoluble inorganics. Concentrate the filtrate.

  • Purification: Isolate the C4-arylated, C5-bromo intermediate via silica gel chromatography.

Protocol C: C5 Suzuki-Miyaura Cross-Coupling

Objective: Utilize the remaining C5-Br bond to install the final aryl group.

  • Assembly: To a microwave vial or Schlenk flask, add the C4-arylated intermediate (1.0 eq, 0.5 mmol), Arylboronic Acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and Potassium Carbonate (K₂CO₃, 3.0 eq)[8][9].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL).

  • Reaction: Purge the vial with Argon for 5 minutes. Seal and heat to 90 °C for 12 hours.

  • Work-up: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 × 10 mL). Dry the combined organics over MgSO₄, filter, and evaporate the solvent.

  • Purification & Deprotection: Purify the fully functionalized product via chromatography. The SEM group can subsequently be removed by treating the product with Trifluoroacetic Acid (TFA) in Dichloromethane, followed by neutralization with aqueous ammonia, to yield the final free N-H 2,4,5-triaryl-1H-imidazole.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, NIH. Available at:[Link]

  • Bellina, F., et al. Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Bellina, F., & Rossi, R. Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. SciSpace. Available at: [Link]

  • Zhao, D., et al. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • ResearchGate. Palladium and Copper-Catalyzed Arylation of Azoles. Available at: [Link]

Sources

Method

Application Note: Regioselective Bromination of 2-Phenyl-1H-imidazole for Pharmaceutical Synthesis

Executive Summary & Mechanistic Rationale The strategic introduction of halogen atoms into heterocyclic scaffolds is a cornerstone of rational drug design. 2-Phenyl-1H-imidazole is a highly valued building block; however...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic introduction of halogen atoms into heterocyclic scaffolds is a cornerstone of rational drug design. 2-Phenyl-1H-imidazole is a highly valued building block; however, its electron-rich imidazole core presents a significant challenge during electrophilic aromatic substitution (EAS). Because the C4 and C5 positions of the imidazole ring possess similar electron densities, direct bromination typically yields an inseparable mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers[1].

To achieve true regioselectivity, the experimental design must shift from simple reagent addition to controlled mechanistic routing. N-Bromosuccinimide (NBS) is universally preferred over elemental bromine (Br₂) for these workflows. NBS acts as a controlled, steady-state source of electrophilic bromine radicals and bromonium ions, which prevents the oxidative degradation of the delicate imidazole core and limits runaway over-halogenation[2].

To isolate a single mono-brominated isomer (e.g., 4-bromo-2-phenyl-1H-imidazole), chemists rely on two field-proven, causality-driven strategies:

  • Pathway A (Kinetic & Steric Control): Utilizing a bulky N-protecting group (such as a trityl group) to artificially shield the adjacent C5 position. This steric hindrance kinetically drives the incoming bromonium ion exclusively to the C4 position[1].

  • Pathway B (Thermodynamic Control via Halogen-Metal Exchange): A highly scalable workaround that completely bypasses the mono-bromination selectivity issue. The substrate is exhaustively brominated to form a stable 4,5-dibromo intermediate. Subsequently, an organometallic reagent is used to perform a selective halogen-metal exchange, thermodynamically favoring the removal of the less stable bromine atom[1],[3].

Strategic Pathway Comparison

When designing a synthesis route for API scale-up versus early-stage discovery, the choice between steric protection and exhaustive bromination is dictated by atom economy, scalability, and required purity. The table below summarizes the quantitative and qualitative data for both approaches.

ParameterPathway A: N-Protection StrategyPathway B: Exhaustive Bromination & Exchange
Primary Mechanism Steric hindrance directing electrophilic additionHalogen-metal exchange (Thermodynamic control)
Brominating Agent NBS (1.05 equivalents)NBS (2.10 equivalents)
Key Reagents Trityl Chloride, Et₃N, Mild AcidIsopropylmagnesium chloride (iPrMgCl)
Regioselectivity Moderate to High (dependent on steric bulk)Excellent (exclusive single isomer formation)
Scalability Limited by protecting group atom economyHighly scalable; preferred for API synthesis
Typical Yield 45% - 60% (over 3 steps)75% - 85% (over 2 steps)

Workflow Visualization

G Start 2-Phenyl-1H-imidazole Starting Material Protect N-Protection (Trityl/SEM group) Start->Protect Pathway A DiBr Exhaustive Bromination (2.1 eq NBS, DMF) Start->DiBr Pathway B MonoBr Direct Bromination (1.05 eq NBS, DMF, 0°C) Protect->MonoBr Deprotect Acidic Deprotection MonoBr->Deprotect ProductA 4-Bromo-2-phenyl-1H-imidazole (Steric Control) Deprotect->ProductA Intermediate 4,5-Dibromo-2-phenyl-1H-imidazole (Stable Intermediate) DiBr->Intermediate DeBr Selective Debromination (iPrMgCl, THF, -25°C) Intermediate->DeBr ProductB 4-Bromo-2-phenyl-1H-imidazole (Thermodynamic Control) DeBr->ProductB

Divergent pathways for the regioselective bromination of 2-phenyl-1H-imidazole.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and temperature control is explicitly detailed to ensure reproducibility.

Protocol 1: Exhaustive Dibromination (Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole)

Objective: To intentionally saturate the reactive C4 and C5 positions, creating a stable intermediate that bypasses the complex separation of mono-brominated isomers[1].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected as a polar aprotic solvent because it stabilizes the highly polar transition states during EAS without participating in nucleophilic side reactions.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C.

  • Reagent Addition: Portion-wise, add N-Bromosuccinimide (NBS) (2.1 eq) over a span of 15–20 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to ring-opening or degradation of the starting material[1].

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then naturally warm to room temperature. Monitor the reaction via LCMS or TLC until the mono-bromo intermediate is completely consumed and only the dibromo mass is detected.

  • Workup: Quench the reaction by pouring the mixture into ice water. The crude 4,5-dibromo-2-phenyl-1H-imidazole will precipitate. Filter the solid, wash thoroughly with distilled water to remove succinimide byproducts, and dry under high vacuum.

Protocol 2: Selective Halogen-Metal Exchange (Debromination)

Objective: Regioselective removal of the C5 bromine atom to yield pure 4-bromo-2-phenyl-1H-imidazole via thermodynamic control[3].

  • Preparation: Dissolve the dried 4,5-dibromo-2-phenyl-1H-imidazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict inert argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -25 °C using a dry ice/acetonitrile bath. Causality: Maintaining -25 °C is absolutely critical. Warmer temperatures will trigger over-debromination (yielding unbrominated starting material) or unwanted ring-opening side reactions[3].

  • Grignard Addition: Dropwise, add isopropylmagnesium chloride (iPrMgCl) (2.0 M in THF, 1.1 eq) over 1 hour. The highly selective halogen-metal exchange occurs at the more sterically accessible and thermodynamically favored position[1],[3].

  • Equilibration: Stir the reaction at -25 °C for an additional 1 hour. Validate the exchange via a miniaturized quenched aliquot analyzed by LCMS.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source to safely protonate the magnesiated intermediate without degrading the product. Extract the aqueous layer with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 3: Direct Regioselective Bromination via Steric Shielding

Objective: Utilize a bulky N-protecting group to block the adjacent C5 position, kinetically forcing bromination at C4[1].

  • Protection: React 2-phenyl-1H-imidazole with triphenylmethyl chloride (Trityl-Cl) (1.1 eq) and triethylamine (1.5 eq) in Dichloromethane (DCM) at room temperature. Wash with water, concentrate, and isolate the N-trityl-2-phenyl-1H-imidazole.

  • Bromination: Dissolve the protected intermediate in DMF and cool to 0 °C. Add NBS (1.05 eq) in small portions. Causality: The massive steric bulk of the trityl group physically blocks the C5 position, forcing the bromonium ion to attack the C4 position exclusively[1].

  • Deprotection: Following standard aqueous workup, dissolve the crude intermediate in a mild acidic solution (e.g., 10% Trifluoroacetic acid in DCM) and stir at room temperature to cleave the trityl group.

  • Purification: Neutralize the acid with saturated NaHCO₃, extract with DCM, and purify the organic phase via column chromatography to isolate the target 4-bromo-2-phenyl-1H-imidazole.

References

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-bromo-2-phenyl-1H-imidazole synthesis

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective bromination of imidazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective bromination of imidazoles. Synthesizing 5-bromo-2-phenyl-1H-imidazole presents unique kinetic and thermodynamic challenges due to the electron-rich nature of the heterocycle and its dynamic tautomerism.

This guide is designed to move beyond basic recipes. By understanding the causality behind each experimental variable, you can transform unpredictable mixtures into self-validating, high-yield protocols.

Reaction Pathway Visualization

To troubleshoot your synthesis, you must first map the mechanistic pathways competing in your flask. The diagram below illustrates the kinetic pitfalls of direct bromination versus the thermodynamic control of top-down strategies.

G SM 2-Phenyl-1H-imidazole NBS NBS (1.05 eq) DMF, 0°C SM->NBS Direct Bromination Protect N-Protection (Regiocontrol) SM->Protect Strategy 1 DiBromo 4,5-Dibromo-2-phenyl -1H-imidazole SM->DiBromo Excess NBS (2.2 eq) NBS->DiBromo Over-bromination (Major Byproduct) Target 5-Bromo-2-phenyl -1H-imidazole NBS->Target Mono-bromination (Low Yield) Protect->Target 1. NBS 2. Deprotection Debromo Selective Debromination (Na2S2O3, 110°C) DiBromo->Debromo Strategy 2 Debromo->Target Regioselective Cleavage

Reaction pathways for the synthesis of 5-bromo-2-phenyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: Why does direct bromination with NBS yield an intractable mixture of mono- and di-brominated products? Causality: When 2-phenyl-1H-imidazole undergoes electrophilic bromination, the C4 and C5 positions are highly activated by the electron-rich nitrogen heteroatoms. Adding a stoichiometric amount of N-Bromosuccinimide (NBS) often leads to a statistical mixture of unreacted starting material, 4(5)-bromo-2-phenyl-1H-imidazole, and the 4,5-dibromo byproduct[1]. The mechanistic reason is that the mono-brominated intermediate retains sufficient nucleophilicity to undergo a rapid second electrophilic aromatic substitution before all the starting material is consumed.

Q2: How do I control regioselectivity to exclusively yield the 5-bromo isomer? Causality: In solution, 4-bromo-2-phenyl-1H-imidazole and 5-bromo-2-phenyl-1H-imidazole undergo rapid annular tautomerization via proton exchange between N1 and N3. To isolate a stable 5-bromo isomer, you must break this symmetry. This is achieved by protecting the N1 position (e.g., with a Trityl group) prior to bromination[1]. The bulky protecting group sterically directs the incoming bromonium ion, locking the tautomeric form and preventing over-bromination.

Q3: Is there a top-down synthetic alternative if direct mono-bromination fails? Causality: Yes. Instead of fighting the kinetic rates of mono-bromination, you can leverage thermodynamics via a "di-bromination followed by selective de-bromination" strategy[1]. By exhaustively brominating the ring to form 4,5-dibromo-2-phenyl-1H-imidazole, you create a uniform intermediate. Subsequent treatment with a reducing agent like sodium thiosulfate (Na₂S₂O₃) selectively cleaves one C-Br bond to yield the mono-brominated isomer[2].

Quantitative Troubleshooting Matrix

Use this data-driven matrix to compare synthetic strategies and identify the root cause of yield bottlenecks.

ParameterDirect Bromination (NBS)Top-Down Strategy (Na₂S₂O₃)N-Protection Strategy
Reagent Stoichiometry 1.05 eq NBS2.2 eq NBS, then 4.0 eq Na₂S₂O₃1.05 eq NBS (post-protection)
Temperature Profile 0 °C → Room Temp110 °C (Debromination step)0 °C
Reaction Time 2 - 4 hours96 hours (Debromination step)12 hours (Total workflow)
Typical Yield (Mono) 30 - 45% (Mixed isomers)25 - 40% (High Purity)60 - 75%
Primary Challenge Over-bromination to 4,5-dibromoExtended reaction timeExtra protection/deprotection steps

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints described below.

Protocol A: Direct Controlled Mono-Bromination (Kinetic Control)

This protocol relies on strict thermal control to suppress the activation energy required for the second bromination event.

  • Preparation: Dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF)[1].

  • Cooling: Submerge the reaction flask in an ice bath to strictly maintain 0 °C. Causality: Lower thermal energy reduces the rate of the secondary bromination.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5 °C[1].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Quench the reaction immediately into ice-cold water once the starting material is consumed (typically 2-4 hours) to prevent the formation of the 4,5-dibromo byproduct[1].

  • Workup: Extract with ethyl acetate (3 x 50 mL), wash with saturated sodium thiosulfate to neutralize unreacted electrophiles, and purify via silica gel chromatography[1].

Protocol B: Exhaustive Bromination & Selective Debromination (Thermodynamic Control)

This protocol ensures complete conversion to a single intermediate before selective reduction, bypassing kinetic mixtures entirely.

  • Exhaustive Bromination: React 2-phenyl-1H-imidazole with excess NBS (2.2 eq) to quantitatively yield 4,5-dibromo-2-phenyl-1H-imidazole.

  • Selective Reduction: Suspend the 4,5-dibromo intermediate (1.0 eq) in a 1:1 mixture of Ethanol and H₂O[2].

  • Reagent Addition: Add Sodium Thiosulfate (Na₂S₂O₃) (4.0 eq) under a Nitrogen atmosphere[3].

  • Thermal Activation: Stir the mixture at 110 °C for 96 hours[3]. Causality: The prolonged high-temperature reduction thermodynamically favors the cleavage of the more sterically hindered/reactive C-Br bond.

  • Validation Checkpoint: Monitor via HPLC at 220 nm. The reaction is complete when the dibromo peak is replaced by the mono-bromo peak (Expected purity >98%)[3].

  • Isolation: Remove the solvent under reduced pressure and purify via column chromatography (Petroleum ether: Ethyl acetate = 100:1 to 5:1). The target 5-bromo-2-phenyl-1H-imidazole will elute at an Rf of ~0.40 (in 3:1 PE:EA)[3].

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 5-Bromo-2-Phenyl-1H-Imidazole Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions of 5-bromo-2-phenyl-1H-imidazole. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling, and why is it a significant problem?

A1: Debromination, also known as hydrodehalogenation, is a prevalent side reaction where the bromine atom on the imidazole ring is replaced by a hydrogen atom.[1] This results in the formation of 2-phenyl-1H-imidazole as an undesired byproduct, which lowers the yield of the target coupled product and introduces purification challenges.[1]

Q2: What are the primary mechanistic drivers behind this unwanted debromination?

A2: The formation of palladium-hydride (Pd-H) species is often implicated in debromination.[2] These species can arise from various sources, including the base, solvent, or even the organoboron reagent. The Pd-H species can then participate in a competing catalytic cycle that leads to the reduction of the C-Br bond.

Q3: Can the unprotected N-H of the imidazole ring contribute to debromination?

A3: Yes, the acidic N-H proton of the imidazole ring can play a role. Its deprotonation by the base can alter the electronic properties of the ring, potentially making the C-Br bond more susceptible to cleavage. Furthermore, the unprotected NH group can sometimes lead to catalyst inhibition or promote alternative, undesired reaction pathways.[1][3] For these reasons, N-protection is a frequently employed strategy.[1][3]

Comprehensive Troubleshooting Guides

Here, we present a systematic approach to diagnosing and mitigating debromination in your cross-coupling reactions involving 5-bromo-2-phenyl-1H-imidazole.

Issue 1: Significant Formation of the Debrominated Byproduct (2-phenyl-1H-imidazole)

This is the most common issue encountered. The following troubleshooting workflow provides a logical progression of steps to minimize this side reaction.

G cluster_0 Troubleshooting Workflow for Debromination A High Debromination Observed B Optimize Base Selection A->B Initial Step C Screen Catalyst & Ligand B->C If debromination persists D Consider N-Protection of Imidazole C->D If still problematic E Adjust Reaction Conditions (Temp. & Solvent) D->E Further Optimization F Minimized Debromination E->F

Caption: A logical workflow for troubleshooting debromination.

Step 1: Optimize the Base

The choice of base is a critical first parameter to investigate. Stronger bases can sometimes promote the formation of hydride species that lead to debromination.[1]

  • Recommendation : Switch from strong bases like alkoxides (e.g., NaOEt) to milder inorganic bases. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are often effective in minimizing debromination.[1][2][4]

  • Causality : Weaker inorganic bases are less prone to generating hydride donors, thus disfavoring the hydrodehalogenation pathway. For bases like K₃PO₄ and K₂CO₃, a small amount of water is often necessary to ensure their solubility and activity in organic solvents.[1]

Table 1: Illustrative Effect of Different Bases on Suzuki Coupling Yield and Debromination

EntryBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1NaOEtEthanol78Low-ModerateHigh
2K₂CO₃Dioxane/H₂O (4:1)100ModerateSignificant
3K₃PO₄Dioxane/H₂O (4:1)100GoodLow
4CsFDME/H₂O (4:1)100ExcellentMinimal

Data is illustrative and compiled based on general trends reported in the literature.[1]

Step 2: Screen Catalyst and Ligand Combinations

The palladium source and its coordinating ligand have a profound impact on the reaction outcome by influencing the relative rates of the desired cross-coupling versus the undesired debromination.

  • Recommendation : Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[5] N-heterocyclic carbene (NHC) based catalysts are also known to be effective for challenging couplings.[1]

  • Causality : These ligands stabilize the palladium(0) center and promote the oxidative addition and reductive elimination steps of the primary cross-coupling cycle, making it kinetically more favorable than the debromination pathway.[1][5]

Step 3: Consider N-Protection of the Imidazole

If the imidazole nitrogen is unprotected, installing a protecting group can be a highly effective strategy to suppress debromination.

  • Recommendation : Protect the imidazole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1]

  • Causality : N-protection prevents potential complications arising from the acidic N-H proton, such as catalyst inhibition or alteration of the electronic nature of the imidazole ring.[3] This often leads to cleaner reactions and higher yields of the desired product.

Step 4: Adjust Reaction Conditions

Temperature and solvent choice can significantly influence the selectivity of the reaction.

  • Recommendations :

    • Temperature : Attempt the reaction at a lower temperature for a longer duration. Lowering the temperature can disfavor side reactions that may have a higher activation energy.[1]

    • Solvent : Screen different solvent systems. Moving from protic solvents (like alcohols) to aprotic solvents (such as dioxane, THF, or toluene) can be beneficial as it reduces the availability of potential hydride or proton donors.[1][4]

Issue 2: Low or No Conversion of Starting Material

If you observe unreacted 5-bromo-2-phenyl-1H-imidazole, consider the following points.

Step 1: Verify Reagent Quality and Catalyst Activity
  • Recommendation :

    • Use a fresh batch of the palladium catalyst or an air- and moisture-stable pre-catalyst.

    • Ensure rigorous degassing of the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[1]

    • Check the purity of your 5-bromo-2-phenyl-1H-imidazole and the coupling partner (e.g., boronic acid) by NMR or LC-MS. Boronic acids, in particular, can degrade over time.[1]

  • Causality : The active catalytic species, Pd(0), is sensitive to air and can be poisoned by impurities.[1] Inefficient generation or deactivation of the catalyst is a common cause of failed reactions.

Step 2: Ensure Proper Solubility and Mixing
  • Recommendation : If solubility is an issue, consider alternative solvents like DMF or DME. Ensure vigorous stirring, especially for heterogeneous reactions.[1]

  • Causality : For the catalytic cycle to proceed efficiently, all components must be able to interact. Poor solubility can hinder the reaction rate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol serves as a general guideline and may require optimization for specific substrates.

G cluster_1 Experimental Workflow A 1. Reagent Preparation (Bromo-imidazole, Boronic Acid, Base) B 2. Catalyst & Ligand Addition A->B C 3. Solvent Addition & Degassing B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up & Purification D->E F Desired Product E->F

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-Bromo-2-Phenyl-1H-Imidazole Reactions

Welcome to the technical support center for optimizing reactions involving 5-bromo-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving 5-bromo-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights into solvent selection and optimization to ensure the success of your experiments.

I. FAQs: Foundational Knowledge for Solvent Selection

This section addresses frequently asked questions regarding solvent choice for reactions with 5-bromo-2-phenyl-1H-imidazole, providing a solid foundation for your experimental design.

Q1: What are the primary considerations when selecting a solvent for reactions with 5-bromo-2-phenyl-1H-imidazole?

When selecting a solvent, the primary goals are to ensure the solubility of your starting materials, facilitate the desired reaction pathway, and minimize side reactions. Key solvent properties to consider include:

  • Polarity: The polarity of the solvent will influence the solubility of the reactants and the stability of any charged intermediates or transition states.

  • Proticity: Protic solvents (e.g., alcohols, water) can hydrogen bond and may participate in the reaction, which can be either beneficial or detrimental. Aprotic solvents (e.g., THF, DMF) do not have acidic protons.

  • Boiling Point: The boiling point determines the temperature range at which the reaction can be conducted. Higher boiling points are necessary for reactions requiring significant heat.

  • Coordinating Ability: Some solvents can coordinate with metal catalysts, which can significantly impact their activity and selectivity.[1]

Q2: How does the specific reaction type influence the optimal solvent choice?

The ideal solvent is highly dependent on the reaction being performed. Here are a few examples:

  • N-Arylation: For copper-catalyzed N-arylation reactions, polar aprotic solvents like DMSO have been shown to be effective.[2] In some cases, solvent mixtures like methanol/water can also be employed.[3][4]

  • Suzuki-Miyaura Cross-Coupling: This reaction often uses a mixture of an organic solvent and water. Common organic solvents include dioxane, THF, and DME.[5][6] The choice of solvent can even influence the selectivity of the reaction when multiple reactive sites are present.[1]

  • Bromination: For the regioselective bromination of 2-phenyl-1H-imidazole to synthesize the 5-bromo isomer, polar aprotic solvents like DMF are often favored to enhance selectivity.[7]

Q3: My 5-bromo-2-phenyl-1H-imidazole has poor solubility in many common solvents. What can I do?

Poor solubility is a common challenge. Phenyl-substituted imidazoles, in general, tend to have lower solubility compared to simpler imidazoles.[8][9] Here are some strategies to address this:

  • Solvent Screening: A systematic screening of a range of solvents with varying polarities is recommended.

  • Solvent Mixtures: Using a co-solvent system can often enhance solubility. For instance, a mixture of a nonpolar solvent like toluene with a more polar solvent might be effective.

  • Heating: Gently heating the solvent while dissolving the starting material can increase solubility.

  • Protecting Groups: In some cases, temporarily introducing a protecting group can alter the molecule's solubility profile.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during reactions with 5-bromo-2-phenyl-1H-imidazole, with a focus on solvent-related solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent and frustrating issue. The choice of solvent can be a critical factor.

Possible Cause: Poor solubility of reactants.

Troubleshooting Steps:

  • Confirm Solubility: Before running the reaction, perform a simple solubility test with your starting materials in the chosen solvent at both room temperature and the intended reaction temperature.

  • Screen Alternative Solvents: If solubility is an issue, consult the solvent screening table below for alternatives.

  • Consider a Co-solvent: Adding a co-solvent can sometimes dramatically improve solubility.

Possible Cause: Inappropriate solvent polarity for the reaction mechanism.

Troubleshooting Steps:

  • Analyze the Mechanism: Consider the polarity of the transition state. Reactions proceeding through polar or charged intermediates are often favored in more polar solvents.

  • Systematic Solvent Screening: Perform small-scale parallel reactions in a range of solvents with varying dielectric constants to identify the optimal polarity.

Issue 2: Formation of Significant Side Products, Including Debromination

The formation of unintended byproducts can complicate purification and reduce the yield of the desired product. Debromination is a particularly common side reaction in cross-coupling reactions.[5]

Possible Cause: Protic solvents acting as a hydride source.

Troubleshooting Steps:

  • Switch to Aprotic Solvents: If you are using a protic solvent (e.g., ethanol, methanol) and observing debromination, switch to an aprotic solvent like dioxane, THF, or toluene.[5]

  • Minimize Water Content: In reactions like the Suzuki-Miyaura coupling that require water, use the minimum amount necessary.[5]

Possible Cause: Solvent-influenced catalyst activity leading to side reactions.

Troubleshooting Steps:

  • Evaluate Coordinating Solvents: Solvents like acetonitrile (MeCN) and DMF can coordinate with palladium catalysts and alter their selectivity.[1] If you are observing unexpected side products, consider switching to a non-coordinating solvent.

  • Lower the Reaction Temperature: Reducing the reaction temperature can often disfavor higher activation energy side reactions and improve selectivity.[5]

Issue 3: Difficulty in Product Purification

Challenges in purifying the final product can sometimes be traced back to the solvent used in the reaction.

Possible Cause: High-boiling point solvent residue.

Troubleshooting Steps:

  • Azeotropic Removal: If using a high-boiling point solvent like DMF or DMSO, consider adding a lower-boiling point solvent like toluene and removing it under reduced pressure to azeotropically remove the residual high-boiling solvent.

  • Liquid-Liquid Extraction: Perform a thorough aqueous workup to remove water-soluble high-boiling point solvents.

  • Alternative Solvents: If possible, opt for a lower-boiling point solvent during the reaction optimization phase.

Possible Cause: Co-elution of byproducts during chromatography.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Refer to the troubleshooting steps for side product formation to minimize the generation of impurities.

  • Alternative Purification Methods: Consider recrystallization or distillation as an alternative or complementary purification technique to column chromatography.

III. Experimental Protocols & Data

This section provides detailed protocols for key experiments and presents data in a clear, comparative format.

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a systematic approach to screen various solvents for the Suzuki-Miyaura coupling of 5-bromo-2-phenyl-1H-imidazole with an arylboronic acid.

Materials:

  • 5-bromo-2-phenyl-1H-imidazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • A selection of degassed solvents (e.g., Dioxane/H₂O, THF/H₂O, DME/H₂O, Toluene/H₂O)[5]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a series of reaction vials, add 5-bromo-2-phenyl-1H-imidazole (1.0 eq), arylboronic acid (1.2 eq), and the chosen base (2.0 eq).

  • To each vial, add the palladium catalyst (e.g., 5 mol%).

  • Evacuate and backfill each vial with an inert gas three times.

  • To each vial, add a different degassed solvent or solvent mixture.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature, perform a standard work-up, and analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table summarizes hypothetical results from a solvent screening experiment to illustrate the impact of solvent choice on reaction yield.

Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Notes
Dioxane/H₂O (4:1)901285Good conversion, minimal debromination.
THF/H₂O (4:1)801678Slower reaction rate compared to dioxane.
DME/H₂O (4:1)851282Similar performance to dioxane.
Toluene/H₂O (4:1)1001075Some debromination observed.
Acetonitrile/H₂O (4:1)801265Significant side product formation.[1]
Ethanol/H₂O (4:1)801845Significant debromination observed.
Visualization of Experimental Workflows

The following diagrams illustrate key decision-making processes in optimizing solvent conditions.

Troubleshooting_Low_Yield start Low or No Product Yield solubility_check Check Reactant Solubility start->solubility_check solvent_screen Screen Alternative Solvents solubility_check->solvent_screen Poor Solubility mechanism_analysis Analyze Reaction Mechanism solubility_check->mechanism_analysis Good Solubility cosolvent Consider a Co-solvent System solvent_screen->cosolvent success Improved Yield cosolvent->success polarity_screen Screen Solvents of Varying Polarity mechanism_analysis->polarity_screen polarity_screen->success Troubleshooting_Side_Products start Side Product Formation (e.g., Debromination) solvent_type Identify Solvent Type (Protic vs. Aprotic) start->solvent_type aprotic_switch Switch to Aprotic Solvent (e.g., Dioxane, THF) solvent_type->aprotic_switch Protic Solvent catalyst_coordination Consider Solvent-Catalyst Coordination solvent_type->catalyst_coordination Aprotic Solvent minimize_water Minimize Water Content aprotic_switch->minimize_water success Reduced Side Products minimize_water->success non_coordinating Switch to Non-coordinating Solvent catalyst_coordination->non_coordinating lower_temp Lower Reaction Temperature non_coordinating->lower_temp lower_temp->success

Caption: Troubleshooting workflow for side product formation.

IV. Conclusion

Optimizing solvent conditions is a critical step in developing robust and efficient reactions for 5-bromo-2-phenyl-1H-imidazole. By systematically evaluating solvent properties and their impact on solubility, reaction kinetics, and selectivity, researchers can overcome common challenges and achieve their desired outcomes. This guide provides a framework for logical troubleshooting and informed decision-making in your experimental work.

V. References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025, September 7). MDPI. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021, November 17). MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007, July 11). ACS Publications. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2025, October 16). ResearchGate. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ResearchGate. [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. (n.d.). ResearchGate. [Link]

Sources

Optimization

purification and recrystallization techniques for crude 5-bromo-2-phenyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the isolation of halogenated nitrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the isolation of halogenated nitrogen heterocycles.

The purification of 5-bromo-2-phenyl-1H-imidazole is notoriously challenging. Standard synthetic routes often yield complex mixtures, and conventional separation techniques frequently fail without mechanistic optimization. This guide provides a self-validating system of troubleshooting insights, causal explanations, and optimized protocols to ensure you achieve high-purity yields.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does direct bromination of 2-phenyl-1H-imidazole consistently yield an inseparable mixture of isomers? A1: The C4 and C5 positions on the imidazole ring possess nearly identical electron densities, making them equally susceptible to electrophilic attack . Furthermore, the N-H proton undergoes rapid tautomerization in solution. This dynamic equilibrium averages the structural distinction between the 4-bromo and 5-bromo forms. Because they rapidly interconvert and share identical polarities, standard silica gel chromatography cannot efficiently resolve them.

Q2: I am observing a massive amount of 4,5-dibromo-2-phenyl-1H-imidazole in my crude mixture. How can I prevent this? A2: The electron-rich nature of the imidazole ring makes it highly prone to over-bromination, especially if the reaction temperature exceeds 0 °C or if a slight excess of N-Bromosuccinimide (NBS) is present . Strategic Pivot: Instead of fighting over-bromination, modern protocols deliberately drive the reaction to completion to form the 4,5-dibromo intermediate. This is followed by a selective mono-debromination step . This circumvents the tautomeric mixture issue entirely and provides a much cleaner pathway to the target compound.

Part 2: Visualized Reaction Logic

ReactionPathway SM 2-Phenyl-1H-imidazole NBS NBS / DMF (0 °C) SM->NBS Exhaust Excess NBS SM->Exhaust Mix Mixture: 4-Bromo, 5-Bromo, & 4,5-Dibromo Isomers NBS->Mix Product 5-Bromo-2-phenyl-1H-imidazole (Target Isomer) Mix->Product Difficult Separation Dibromo 4,5-Dibromo-2-phenyl-1H-imidazole Exhaust->Dibromo Debrom Na2S2O3 / EtOH-H2O (110 °C) Dibromo->Debrom Debrom->Product

Reaction pathways leading to brominated isomers, highlighting the selective debromination route.

Part 3: Experimental Protocols

Protocol A: Selective Mono-Debromination & Primary Purification

Causality: Using sodium thiosulfate (Na₂S₂O₃) under thermal conditions selectively reduces one of the C-Br bonds in the 4,5-dibromo intermediate. This funnels the byproduct directly into the desired mono-bromo product, resolving the regioselectivity issue .

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dibromo-2-phenyl-1H-imidazole (1.0 eq) in a 1:1 mixture of Ethanol (EtOH) and deionized H₂O.

  • Reagent Addition: Add Sodium Thiosulfate (Na₂S₂O₃) (4.0 eq) to the solution under a nitrogen (N₂) atmosphere to prevent oxidative side reactions.

  • Reaction: Stir the mixture vigorously at 110 °C for 96 hours. Self-Validation: Monitor progression via TLC (Petroleum Ether:EtOAc = 3:1). The starting material should disappear, replaced by a new spot at Rf ~ 0.40.

  • Workup: Cool the reaction to 25 °C. Remove the volatile solvents under reduced pressure to yield a crude solid residue.

  • Primary Chromatography: Purify the residue via silica gel column chromatography using a gradient of Petroleum Ether to Ethyl Acetate (100:1 to 5:1) . Pool the fractions corresponding to Rf = 0.40 and concentrate.

Protocol B: Recrystallization of the Enriched Crude

Causality: Even after chromatography, trace isomers or unreacted starting materials may persist. A binary solvent system (Ethyl Acetate/Heptane) exploits the differential solubility of the target compound. The polar EtOAc dissolves the compound at high temperatures, while the non-polar heptane forces the lattice formation of the pure 5-bromo tautomer upon cooling .

  • Dissolution: Suspend the enriched crude in a minimal volume of boiling Ethyl Acetate (EtOAc) until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise while swirling. Stop immediately when the solution becomes faintly turbid (this is the "cloud point", indicating saturation).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns perfectly clear again.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours to promote large crystal growth, then transfer to a 4 °C refrigerator overnight. Self-Validation: The formation of distinct yellow/white needle-like crystals indicates successful exclusion of impurities from the crystal lattice.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold heptane (to prevent re-dissolution), and dry under high vacuum.

Part 4: Data Presentation & Optimization

Table 1: Chromatographic Purification Parameters (Silica Gel)

ParameterSpecificationMechanistic Rationale
Stationary Phase Silica Gel (SiO₂, 200-300 mesh)Provides optimal resolution for structurally similar, moderately polar nitrogen heterocycles.
Mobile Phase Petroleum Ether : EtOAc (100:1 → 5:1)A slow, shallow increase in polarity prevents co-elution of the 4,5-dibromo impurity .
Target Rf Value ~0.40 (in 3:1 Pet Ether:EtOAc)Ensures sufficient retention factor for baseline separation from solvent fronts and baseline impurities.
Detection UV at 220 nm / 254 nmThe imidazole core conjugated with a phenyl ring is highly UV active, allowing precise fraction collection.

Table 2: Recrystallization Solvent Systems

Solvent SystemTypeYield / Purity ImpactApplication & Rationale
Ethyl Acetate / Heptane Binary (Polar/Non-polar)High Purity / Moderate YieldStandard anti-solvent crystallization. EtOAc dissolves the compound; heptane forces lattice formation .
Ethanol / Water Binary (Protic/Aqueous)Moderate Purity / High YieldRapid precipitation. Excellent for bulk recovery post-debromination, but may trap trace inorganic salts .
Pentane / Ethyl Acetate Binary (Non-polar/Polar)High Purity / Low YieldHighly selective for halogenated imidazoles, but the high volatility of pentane requires strict temperature control .

Part 5: Visualized Purification Workflow

Purification Crude Crude Reaction Mixture (Post-Debromination) AqWorkup Aqueous Workup (Remove Inorganic Salts) Crude->AqWorkup Chrom Silica Gel Chromatography (Pet Ether : EtOAc) AqWorkup->Chrom Fractions Isomer-Enriched Fractions (Rf ~ 0.40) Chrom->Fractions Recryst Binary Recrystallization (EtOAc / Heptane) Fractions->Recryst Pure Pure 5-Bromo-2-phenyl-1H-imidazole (>98% Purity) Recryst->Pure

Step-by-step purification and recrystallization decision tree for 5-bromo-2-phenyl-1H-imidazole.

References

  • Title: Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

Troubleshooting

Technical Support Center: Resolving Regioselectivity Issues in Phenylimidazole Bromination

Welcome to the technical support center for resolving regioselectivity challenges in the bromination of phenylimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving regioselectivity challenges in the bromination of phenylimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Introduction: The Challenge of Phenylimidazole Bromination

The phenylimidazole core is a privileged structure in medicinal chemistry and materials science. The introduction of a bromine atom provides a versatile handle for further functionalization, often through cross-coupling reactions.[1] However, the electrophilic bromination of phenylimidazoles is often plagued by a lack of regioselectivity, leading to mixtures of isomers and challenging purification processes.[2] The primary products typically include a mixture of 4-bromo-2-phenyl-1H-imidazole, 5-bromo-2-phenyl-1H-imidazole, and the di-substituted 4,5-dibromo-2-phenyl-1H-imidazole.[2]

The core of this challenge lies in the electronic nature of the imidazole ring. The C4 and C5 positions exhibit similar electron densities, making them both susceptible to electrophilic attack.[2] Furthermore, the tautomerism of the N-H proton can average the distinction between these two positions, complicating selective bromination.[2] This guide provides actionable strategies to overcome these hurdles and achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter in the lab, offering explanations and step-by-step protocols to resolve them.

Issue 1: My reaction yields an inseparable mixture of 4- and 5-bromo-2-phenylimidazole. How can I favor one isomer?

Root Cause Analysis: The formation of a mixture of C4 and C5 isomers is the most common challenge in phenylimidazole bromination. This is due to the similar electronic properties of these two positions on the imidazole ring.[2] Standard brominating agents often lack the subtlety to differentiate between them, leading to poor regioselectivity.[2]

Strategic Solutions:

  • Solvent and Temperature Control: The choice of solvent and reaction temperature is a critical first step in influencing isomer distribution.

    • Recommendation: Employing a polar aprotic solvent like N,N-Dimethylformamide (DMF) can enhance selectivity.[2] Low temperatures, typically starting at 0 °C and slowly warming to room temperature, are preferred to minimize over-bromination and improve control over the reaction kinetics.[2]

  • The Protecting Group Strategy: For the highest degree of regioselectivity, a protecting group strategy is often the most effective approach. By temporarily blocking one of the nitrogen atoms with a bulky group, you can sterically hinder one of the adjacent carbons, thereby directing the incoming bromine to a specific position.[2]

    • Mechanism Insight: Protecting the N1 position with a bulky group, such as a triphenylmethyl (trityl) group, increases steric hindrance near the C5 position, which can favor bromination at the C4 position.[2]

dot

Caption: Decision tree for addressing isomer mixture issues.

Issue 2: I am observing significant amounts of di- and tri-brominated byproducts.

Root Cause Analysis: Over-bromination is a frequent side reaction, especially when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.[2][3] The initial monobrominated product can be more activated towards further electrophilic substitution than the starting material.

Strategic Solutions:

StrategyActionable StepsRationale
Control Stoichiometry Use a stoichiometric amount of the brominating agent. A slight excess (1.0 to 1.1 equivalents) of N-Bromosuccinimide (NBS) is often sufficient for mono-bromination.[2]Prevents excess brominating agent from reacting with the desired mono-brominated product.
Maintain Low Temperature Initiate the reaction at 0 °C and allow it to slowly warm to room temperature.[2] For highly activated substrates, temperatures as low as -78°C may be necessary.[3]Reduces the reaction rate, allowing for better control and minimizing the formation of polybrominated species.
Close Reaction Monitoring Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of products.Allows for quenching the reaction at the optimal time, once the starting material is consumed, to prevent further bromination.[2]
Choice of Brominating Agent Switch from a highly reactive agent like molecular bromine (Br₂) to a milder one, such as N-Bromosuccinimide (NBS).[3]Milder reagents are less prone to causing multiple substitutions, especially on electron-rich aromatic systems.[3][4]

dot

Over_Bromination_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome Problem High Levels of Di- and Tri-brominated Products Cause1 Excess Brominating Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Cause4 Highly Reactive Brominating Agent Problem->Cause4 Solution1 Reduce NBS to 1.0-1.1 eq. Cause1->Solution1 Solution2 Maintain Temperature at 0 °C Cause2->Solution2 Solution3 Monitor by TLC and Quench Promptly Cause3->Solution3 Solution4 Switch from Br₂ to NBS Cause4->Solution4 Outcome Selective Mono-bromination Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Workflow for troubleshooting over-bromination.

Issue 3: The bromination reaction is not proceeding, or the conversion is very low.

Root Cause Analysis: A lack of reactivity can stem from several factors, including an inactive brominating agent, insufficient reaction temperature, or deactivated starting material.

Strategic Solutions:

  • Verify Reagent Activity:

    • Action: Use freshly recrystallized N-Bromosuccinimide (NBS). NBS can decompose over time, leading to reduced reactivity.

  • Optimize Reaction Temperature:

    • Action: If the reaction is stalled at low temperatures, allow it to warm to room temperature or even gently heat to around 40 °C while monitoring carefully for the onset of the reaction and the formation of byproducts.[2]

  • Ensure Starting Material Purity:

    • Action: Purify the starting phenylimidazole if necessary. Impurities can sometimes inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric products formed during the bromination of 2-phenyl-1H-imidazole?

When 2-phenyl-1H-imidazole undergoes electrophilic bromination, the bromine atom can add to the C4 and C5 positions of the imidazole ring. This typically results in a mixture of three main products: 4-bromo-2-phenyl-1H-imidazole, 5-bromo-2-phenyl-1H-imidazole, and the di-substituted 4,5-dibromo-2-phenyl-1H-imidazole.[2] The phenyl ring is generally not brominated under these conditions without a specific catalyst.[2]

Q2: Why is it challenging to obtain a single isomer?

The C4 and C5 positions on the imidazole ring have similar electron densities, making them both susceptible to electrophilic attack.[2] The tautomeric nature of the N-H proton in the imidazole ring means that the distinction between the 4- and 5-positions is averaged, leading to poor regioselectivity with many standard brominating agents.[2] Achieving high selectivity for one isomer over the other requires careful control of reaction conditions or the use of a directing group strategy.

Q3: Which reaction conditions favor the formation of a specific mono-bromo-isomer?

Controlling the reaction solvent and temperature is crucial for influencing isomer distribution. Using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-Dimethylformamide (DMF) can enhance selectivity.[2] Low temperatures (e.g., 0 °C to room temperature) are generally preferred to minimize over-bromination and improve control.[2]

Q4: How can I prevent the formation of di- and tri-brominated products?

Over-bromination occurs when the reaction is too aggressive or proceeds for too long.[2] To prevent this:

  • Use a stoichiometric amount of the brominating agent. A slight excess (1.0 to 1.1 equivalents) of N-Bromosuccinimide (NBS) is often sufficient for mono-bromination.[2]

  • Maintain low reaction temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate.[2]

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of products.[2] Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

Q5: What is a protecting group strategy to improve regioselectivity?

A highly effective method to achieve regioselectivity is to temporarily "protect" one of the nitrogen atoms on the imidazole ring. By introducing a bulky protecting group (e.g., a trityl or SEM group), you can create steric hindrance that directs the incoming bromine to a specific position.[2] For instance, protecting the N1 position can increase steric bulk near C5, potentially favoring bromination at the C4 position. The protecting group is then removed in a subsequent step.[2]

Experimental Protocols

Protocol 1: Regioselective Bromination using NBS in DMF

This protocol aims to favor the formation of a single mono-brominated isomer by using controlled conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).[2]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.[2]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15 minutes, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes).[2]

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.[2]

Protocol 2: Protecting Group Strategy for Enhanced Regioselectivity

This protocol uses a protecting group to direct bromination to a specific position.

  • Protection: React 2-phenyl-1H-imidazole with a suitable protecting group (e.g., triphenylmethyl chloride in the presence of a base like triethylamine) in a solvent like dichloromethane (DCM) to form N-protected 2-phenylimidazole. Purify the protected intermediate.[2]

  • Bromination: Dissolve the N-protected 2-phenylimidazole (1.0 eq) in a suitable solvent (e.g., THF or DCM) and cool to 0 °C. Add NBS (1.05 eq) portion-wise.[2]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Protocol 1.[2]

  • Deprotection: Dissolve the purified, brominated intermediate in a suitable solvent system to remove the protecting group (e.g., mild acid for a trityl group).[2]

  • Final Purification: After deprotection is complete, perform another aqueous workup and purify the final product by column chromatography or recrystallization to obtain the single desired isomer.[2]

References

  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole - Benchchem.
  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole - ResearchGate. Available at: [Link]

  • Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination of RImH3+ Systems (R = (NH3)5Co), Wh - ElectronicsAndBooks. Available at: [Link]

  • Synthesis of 2-Bromoimidazoles from Alkynes, N-Sulfonylazides, and Bromocyanides | Organic Letters - ACS Publications. Available at: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Semantic Scholar. Available at: [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]

  • Influence of the reaction conditions on the Pd‐catalyzed reaction of 1‐phenylimidazole with 1,2‐dibromobenzene[a] - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Cumhuriyet Yerbilimleri Dergisi. Available at: [Link]

  • Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions - Benchchem.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available at: [Link]

  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison - Benchchem.
  • "troubleshooting bromination side reactions in phenol synthesis" - Benchchem.
  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

  • Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control | Journal of the American Chemical Society. Available at: [Link]

  • Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? - ResearchGate. Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]

  • Bromination of aromatic compounds using an Fe2O3/zeolite catalyst - RSC Publishing. Available at: [Link]

  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole - PMC. Available at: [Link]

  • Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Direct C–N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C–H Functionalization | Journal of the American Chemical Society. Available at: [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole - Caloong Chemical Co., Ltd. Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole - Benchchem.
  • CN103450089B - Preparation method of 4-phenylimidazole - Google Patents.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube. Available at: [Link]

  • Cas 176961-53-8,2-(4-BROMO-PHENYL)-1H-IMIDAZOLE | lookchem. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. Available at: [Link]

  • An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid | Request PDF - ResearchGate. Available at: [Link]

  • A Combined Experimental/Computational Study of Dicationic Ionic Liquids with Bromide and Tungstate Anions - PMC. Available at: [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. Available at: [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics - ACS Publications. Available at: [Link]

  • CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents.
  • Technical Support Center: Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole - Benchchem.
  • A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles - Benchchem.

Sources

Optimization

minimizing side products during 5-bromo-2-phenyl-1H-imidazole functionalization

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of 5-bromo-2-phenyl-1H-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of 5-bromo-2-phenyl-1H-imidazole. This scaffold presents a dual chemical challenge: an acidic, tautomerizable N-H proton that scrambles regioselectivity, and a C-Br bond highly susceptible to premature reduction (protodebromination) during cross-coupling.

This guide provides field-proven, mechanistically grounded solutions to minimize side products, ensuring robust and scalable functionalization.

Module 1: Taming the Tautomer – Regioselective N-Alkylation

FAQ 1: Why does my N-alkylation yield an inseparable mixture of regioisomers? Causality & Mechanism: In solution, 5-bromo-2-phenyl-1H-imidazole exists in a rapid tautomeric equilibrium with 4-bromo-2-phenyl-1H-imidazole. Because the electron densities at the N1 and N3 positions are averaged, standard direct alkylation conditions (e.g., NaH/DMF or K₂CO₃/Acetone) lack the thermodynamic bias needed to differentiate the nitrogens. This inevitably results in a nearly 1:1 mixture of 1-alkyl-5-bromo-2-phenylimidazole and 1-alkyl-4-bromo-2-phenylimidazole.

FAQ 2: How can I force complete regioselectivity during functionalization? Solution: To achieve complete regiocontrol, you must break the symmetry of the tautomeric equilibrium. This is best accomplished using a directing protecting group strategy. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is highly effective here. The steric bulk of the SEM group directs subsequent functionalization, and it can even be utilized in a "SEM-switch" transposition to unlock specific regiocenters for complex arylated imidazoles, as demonstrated in 1[1].

N_alkylation start 5-Bromo-2-phenyl-1H-imidazole tautomer Tautomeric Equilibrium (4-Bromo vs 5-Bromo) start->tautomer path1 Direct Alkylation (NaH, DMF, RT) tautomer->path1 path2 SEM-Protection Strategy (Directed Alkylation) tautomer->path2 mix Mixture of 1-Alkyl-4-bromo & 1-Alkyl-5-bromo path1->mix Poor Selectivity pure Regiopure 1-Alkyl-5-bromo- 2-phenylimidazole path2->pure High Selectivity

Workflow for breaking tautomeric symmetry to achieve regioselective N-alkylation.

Self-Validating Protocol: Regioselective SEM-Protection

Objective: Isolate the thermodynamically favored 1-SEM-4-bromo-2-phenylimidazole to prevent side-product formation.

  • Preparation: Dissolve 5-bromo-2-phenyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-validation step: Hydrogen gas evolution must be observed. Wait until bubbling completely ceases (approx. 30 mins) to ensure the quantitative formation of the imidazolide anion.

  • Protection: Dropwise add SEM-Cl (1.1 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The steric bulk of the SEM group strongly favors the formation of the 4-bromo isomer.

Module 2: Beating Protodebromination in Suzuki-Miyaura Couplings

FAQ 3: During Suzuki coupling, my major isolated product is 2-phenyl-1H-imidazole. Where did the bromine go? Causality & Mechanism: You are observing protodebromination (hydrodehalogenation). This side reaction occurs when the oxidative addition complex, [Pd(II)(Ar)(Br)], undergoes a hydride transfer instead of transmetalation with your boronic acid. If your imidazole N-H is unprotected, it can deprotonate and bind to the palladium center, forming an off-cycle reservoir complex,[LₙPd(Ar)(N-Het)]. This off-cycle species is highly susceptible to reductive dehalogenation, especially when strong bases (like alkoxides) or protic solvents (alcohols/water) are present to act as hydride donors, a phenomenon well-documented in 2[2].

FAQ 4: How do I optimize my catalytic cycle to favor cross-coupling over debromination? Solution:

  • Switch to Weaker Bases: Replace strong bases like NaOtBu with milder inorganic bases such as K₃PO₄ or CsF. These are significantly less prone to generating hydride species[2].

  • Add Halide Salts: The addition of tetrabutylammonium bromide (TBAB) or LiBr disrupts the inactive off-cycle [LₙPd(Ar)(N-Het)] complexes. The excess halide forces the equilibrium back toward the active [LₙPd(Ar)(X)] species, drastically reducing debromination and homocoupling side products, as detailed in 3[3].

Suzuki pd0 Pd(0) Catalyst oxadd Oxidative Addition [Pd(II)(Ar)(Br)] pd0->oxadd + 5-Bromoimidazole offcycle Off-Cycle Reservoir [Pd(II)(Ar)(N-Het)] oxadd->offcycle Deprotonation of NH transmet Transmetalation with Boronic Acid oxadd->transmet + Halide Salts (TBAB) offcycle->oxadd Add TBAB/LiBr debrom Protodebromination (Hydride Transfer) offcycle->debrom Strong Base/Protic Solvent product Cross-Coupled Product transmet->product Reductive Elimination product->pd0

Mechanism of off-cycle Pd reservoir formation and halide-driven recovery.

Quantitative Optimization of Suzuki Coupling Conditions

The following table summarizes the effect of base and additive selection on the product distribution when coupling 5-bromo-2-phenyl-1H-imidazole with phenylboronic acid.

Base / Additive SystemSolvent SystemMajor PathwayCross-Coupled Yield (%)Debromination Yield (%)
NaOtBu (Strong Base)Dioxane / H₂OProtodebromination< 20%> 60%
K₃PO₄ (Mild Base)Dioxane / H₂OCross-Coupling55%30%
K₃PO₄ + TBAB (Halide Additive)Dioxane (Anhydrous)Cross-Coupling> 85% < 5%
CsF + CuI (Co-catalyst)DMFCross-Coupling70%10%
Self-Validating Protocol: Halide-Accelerated Suzuki Coupling

Objective: Suppress debromination of unprotected 5-bromo-2-phenyl-1H-imidazole using halide salt additives.

  • Reagent Loading: In an oven-dried Schlenk tube, combine 5-bromo-2-phenyl-1H-imidazole (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and TBAB (1.0 equiv)[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) or a suitable pre-catalyst like SPhos-Pd-G2.

  • Solvent Introduction: Add degassed anhydrous 1,4-dioxane (0.1 M). Self-validation step: The strict exclusion of protic solvents (water/alcohols) removes the primary hydride source, mechanistically preventing hydrodehalogenation.

  • Reaction: Heat to 90 °C for 12 hours under argon. Monitor by LC-MS to confirm the absence of the M-79 (debrominated) mass peak.

  • Purification: Filter through a short pad of Celite to remove palladium black and inorganic salts before chromatographic purification.

References
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem. 2

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. 3

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC (NIH). 1

Sources

Troubleshooting

scaling up 5-bromo-2-phenyl-1H-imidazole production in the laboratory

Technical Support Center: Scale-Up Production of 5-Bromo-2-phenyl-1H-imidazole Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Production of 5-Bromo-2-phenyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, thermal, and regioselectivity challenges associated with scaling up the synthesis of 5-bromo-2-phenyl-1H-imidazole (tautomerically equivalent to 4-bromo-2-phenyl-1H-imidazole).

Process Architecture & Mechanistic Strategy

When scaling up the synthesis of brominated imidazoles, process chemists frequently encounter regioselectivity bottlenecks. Direct electrophilic bromination of 2-phenyl-1H-imidazole using 1.0 equivalent of N-bromosuccinimide (NBS) typically results in an intractable mixture of the 4-bromo isomer, 5-bromo isomer, and the over-brominated 4,5-dibromo-2-phenyl-1H-imidazole.

To establish a self-validating and highly scalable protocol, the industry standard shifts away from direct monobromination. Instead, a two-step "Exhaustive Bromination followed by Selective Debromination" strategy is employed. This circumvents difficult chromatographic separations by leveraging the differential reactivity of the C4/C5 positions during halogen-metal exchange[1].

Reaction Workflow Diagram

Pathway SM 2-Phenyl-1H-imidazole (Starting Material) NBS NBS (2.1 eq) / DMF Exhaustive Bromination Temp: 0-5 °C SM->NBS Electrophilic Substitution Dibromo 4,5-Dibromo-2-phenyl-1H-imidazole (Stable Intermediate) NBS->Dibromo Aqueous Workup & Filtration Grignard iPrMgCl (2.0 eq) / THF 1. N-H Deprotonation 2. Halogen-Metal Exchange Dibromo->Grignard Selective Debromination Quench H2O Quench Reductive Cleavage Grignard->Quench Organomagnesium Intermediate Product 5-Bromo-2-phenyl-1H-imidazole (Target API Scaffold) Quench->Product Crystallization

Scalable two-step synthesis workflow for 5-bromo-2-phenyl-1H-imidazole via selective debromination.

Frequently Asked Questions (FAQs)

Q1: Why is direct monobromination with 1.0 equivalent of NBS not recommended for scale-up? A: The C4 and C5 positions of the 2-phenyl-1H-imidazole ring are highly activated. Once the first bromine atom is installed, the resulting mono-brominated intermediate remains sufficiently nucleophilic to undergo a second bromination. This leads to a statistical mixture of unreacted starting material, mono-brominated isomers, and the 4,5-dibromo byproduct. Separating these compounds requires large-scale column chromatography, which is not economically or operationally viable for pilot-plant manufacturing.

Q2: What is the mechanism behind the selective debromination using isopropyl magnesium chloride (iPrMgCl)? A: The selective debromination relies on a directed halogen-metal exchange. When 4,5-dibromo-2-phenyl-1H-imidazole is treated with 2.0 equivalents of iPrMgCl, the first equivalent acts as a base, deprotonating the acidic imidazole N-H to form a magnesium amide. This anionic nitrogen directs the second equivalent of iPrMgCl to selectively undergo halogen-metal exchange at the adjacent C4 (or C5) position[1]. Quenching this organomagnesium intermediate with water yields the pure mono-brominated target.

Q3: Can I use sodium thiosulfate (Na₂S₂O₃) instead of Grignard reagents for debromination? A: Yes, but it is significantly less efficient. Reductive cleavage using Na₂S₂O₃ in aqueous ethanol requires harsh conditions (110 °C for up to 96 hours) and typically results in low yields (~25%)[2]. The iPrMgCl method is preferred for its rapid kinetics and high yields at scale.

Troubleshooting Guide

Issue 1: Thermal Runaway or Delayed Exotherm During NBS Addition

  • Root Cause: NBS bromination reactions can exhibit a delayed, highly exothermic radical initiation phase, especially in ethereal solvents like 2-MeTHF[3].

  • Resolution:

    • Solvent Selection: Switch to DMF or acetonitrile, which stabilize the electrophilic pathway over the radical pathway.

    • Temperature Control: Maintain the internal temperature strictly between 0 °C and 5 °C during the portion-wise addition of NBS.

    • Dosing Rate: Implement a controlled dosing program. Do not add the next portion of NBS until the exotherm from the previous addition has completely dissipated[3].

Issue 2: Incomplete Halogen-Metal Exchange (High levels of dibromo impurity)

  • Root Cause: Moisture in the THF solvent or under-dosing of the Grignard reagent. The N-H proton consumes exactly 1.0 equivalent of iPrMgCl; any moisture will consume additional reagent, leaving insufficient iPrMgCl for the exchange.

  • Resolution: Titrate the iPrMgCl solution prior to use. Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). Increase the iPrMgCl stoichiometry slightly to 2.05–2.1 equivalents to account for trace moisture.

Issue 3: Poor Crystallization of the Final Product

  • Root Cause: Residual magnesium salts or unreacted starting material interfering with the crystal lattice.

  • Resolution: Ensure a rigorous aqueous workup. Quench the Grignard reaction with saturated aqueous NH₄Cl rather than plain water to fully solubilize magnesium salts into the aqueous phase before extracting with ethyl acetate.

Self-Validating Experimental Protocols

Protocol A: Exhaustive Dibromination (Synthesis of 4,5-dibromo-2-phenyl-1H-imidazole)

  • Preparation: Charge a jacketed reactor with 2-phenyl-1H-imidazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Cooling: Cool the batch to an internal temperature of 0–5 °C.

  • Reagent Addition: Add NBS (2.1 eq) in 5 equal portions over 2 hours.

    • Validation Check: Monitor the internal temperature probe; ensure Tint​ does not exceed 10 °C during addition to prevent radical initiation[3]. The use of 2.1 eq ensures complete conversion, eliminating the mono/dibromo mixture.

  • Reaction: Stir at 5 °C for 1 hour, then allow warming to 20 °C over 2 hours.

  • Workup: Pour the mixture into ice-cold water (30 volumes) under vigorous stirring. The 4,5-dibromo-2-phenyl-1H-imidazole will precipitate as a solid.

  • Isolation: Filter the solid, wash with copious amounts of water to remove DMF and succinimide, and dry under vacuum at 50 °C.

Protocol B: Selective Mono-debromination (Synthesis of 5-bromo-2-phenyl-1H-imidazole)

  • Preparation: Dissolve 4,5-dibromo-2-phenyl-1H-imidazole (1.0 eq) in anhydrous THF (15 volumes) under a strict nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Grignard Addition: Dropwise add iPrMgCl (2.0 M in THF, 2.05 eq) over 1 hour.

    • Validation Check: The first equivalent will generate alkane gas (bubbling) and a slight exotherm as the N-H is deprotonated. The second equivalent performs the exchange[1].

  • Reaction: Stir at 0 °C for 2 hours.

  • Quenching: Carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl (10 volumes) while maintaining Tint​ < 15 °C.

  • Extraction & Purification: Extract with ethyl acetate (3 x 10 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from toluene/heptane to afford pure 5-bromo-2-phenyl-1H-imidazole.

Quantitative Process Data

Table 1: Comparison of Bromination & Debromination Strategies

StrategyReagentsTypical YieldRegiopurityScalability
Direct Monobromination NBS (1.0 eq), DMF30 - 40%Low (Mixture of isomers)Poor (Requires chromatography)
Exhaustive Dibromination NBS (2.1 eq), DMF85 - 95%High (Single product)Excellent (Precipitation workup)
Reductive Debromination Na₂S₂O₃ (4.0 eq), EtOH/H₂O20 - 30%ModerateLow (Harsh conditions, 96h)
Grignard Debromination iPrMgCl (2.05 eq), THF75 - 85%High (>98% single isomer)Excellent (Rapid kinetics)

Table 2: Thermal Hazard Parameters for NBS Bromination [3]

ParameterValue / ObservationConsequence for Scale-Up
Onset Temperature ~25 °C (in ethereal solvents)Reaction must be cooled and maintained below 15 °C.
Induction Period 20 - 30 minutesDelayed exotherm; requires slow, portion-wise dosing.
Radical Initiators Trace HBr, Light, AIBNAccelerates thermal runaway; use pure NBS and dark vessels.

References

  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole - Benchchem. Benchchem.

  • [3] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development - ACS Publications. 3

  • [1] Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen - Thieme Connect. 1

  • [2] 86119-58-6 | 5-Bromo-2-phenyl-1H-imidazole. Ambeed. 2

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Bromo-2-phenyl-1H-imidazole Purity Analysis: A Comparative Guide

As a critical heterocyclic building block in pharmaceutical synthesis, requires rigorous analytical oversight to ensure its purity[1]. The presence of unreacted precursors (2-phenyl-1H-imidazole), over-brominated species...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical heterocyclic building block in pharmaceutical synthesis, requires rigorous analytical oversight to ensure its purity[1]. The presence of unreacted precursors (2-phenyl-1H-imidazole), over-brominated species (4,5-dibromo-2-phenyl-1H-imidazole), and notoriously difficult-to-separate positional isomers (4-bromo-2-phenyl-1H-imidazole) demands a highly selective High-Performance Liquid Chromatography (HPLC) method.

This guide objectively compares column chemistries and outlines a self-validating, method validation framework[2] designed specifically for the purity analysis of halogenated phenylimidazoles[3].

Chromatographic Strategy: Column Chemistry Comparison

The fundamental challenge in analyzing 5-bromo-2-phenyl-1H-imidazole lies in resolving it from its 4-bromo positional isomer. Because these two molecules possess nearly identical hydrophobicities and molecular weights, standard reverse-phase separation often fails. We must exploit the specific electronic properties of the molecule—namely, the polarizable bromine atom and the electron-rich phenyl and imidazole rings.

Causality in Stationary Phase Selection
  • Reverse-Phase C18: Separates primarily via hydrophobic partitioning. It struggles to differentiate the subtle spatial differences between the 4-bromo and 5-bromo isomers, leading to peak merging.

  • Phenyl-Hexyl: Introduces strong π−π interactions. The electron-rich phenyl phase interacts differently with the isomers based on the exact position of the electron-withdrawing bromine atom on the imidazole ring, providing the orthogonal selectivity needed for baseline resolution.

Table 1: Performance Comparison of HPLC Column Alternatives
Column ChemistryRetention MechanismResolution of Positional Isomers (4-Br vs 5-Br)Suitability for Purity Analysis
Reverse-Phase C18 Hydrophobic partitioningPoor ( Rs​<1.2 )Suboptimal; high risk of co-eluting critical isomer impurities.
Phenyl-Hexyl π−π and hydrophobic interactionsExcellent ( Rs​>2.5 )Optimal ; orthogonal selectivity exploits the polarizable bromine and aromatic rings.
HILIC Hydrophilic partitioningN/A (No retention)Not recommended; the compound is too lipophilic for effective HILIC retention.

Optimized Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system . It embeds a System Suitability Test (SST) that acts as an automated gatekeeper; if the chromatographic conditions drift, the SST fails, preventing the generation of invalid data.

The Causality of Mobile Phase pH

Imidazoles typically exhibit a pKa between 6.5 and 7.0. If the mobile phase pH is maintained near neutral, the molecule exists in a state of dynamic partial ionization during the chromatographic run, leading to severe peak broadening and tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase.

By adjusting the mobile phase to pH 3.2 using a 0.025 M KH2​PO4​ buffer, we force the imidazole nitrogen into a fully protonated state[3]. The high ionic strength of the phosphate buffer simultaneously masks silanol activity, ensuring sharp, symmetrical peaks and highly reproducible retention times.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 3.4 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (0.025 M). Adjust the pH to 3.2 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Elution: Isocratic, 70% Buffer (A) : 30% Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate Before analyzing any unknown samples, inject a resolution standard containing 5-bromo-2-phenyl-1H-imidazole and 4-bromo-2-phenyl-1H-imidazole (100 µg/mL each).

  • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 ; Tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥5000 . Analysis proceeds only if these criteria are met.

ICH Q2(R2) Method Validation Framework

Once the method is optimized, it must be validated according to the updated [4], which provide a global framework for ensuring the reliability of analytical testing methods[4].

Table 2: Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria for 5-Bromo-2-phenyl-1H-imidazole
Specificity No interference at retention timeResolution ( Rs​ ) > 2.0 between 4-bromo and 5-bromo isomers
Linearity Proportional response across range R2≥0.999 (Range: 25% to 150% of nominal concentration)
Accuracy Agreement with true value98.0% – 102.0% recovery across 3 concentration levels
Precision (Repeatability) Intra-assay variance%RSD ≤2.0% (n=6 injections)
Robustness Reliability under deliberate variationsSST passes with ±0.2 pH, ±10% flow rate variations

Visualizing the Validation Logic

The following diagram illustrates the logical flow of the ICH Q2(R2) validation process, emphasizing the critical role of Specificity as the foundational gateway for all subsequent validation parameters.

HPLC_Validation Start Method Development (Column & Mobile Phase) Spec Specificity (ICH Q2) Baseline Separation (Rs > 2.0) Start->Spec Optimize Spec->Start Fail (Rs < 2.0) Lin Linearity & Range R² > 0.999 Spec->Lin Pass Acc Accuracy Spike Recovery 98-102% Lin->Acc Pass Prec Precision %RSD < 2.0% Acc->Prec Pass Rob Robustness DoE Variations Prec->Rob Pass Valid Validated HPLC Method Rob->Valid Finalize

Workflow for ICH Q2(R2) HPLC method validation of 5-bromo-2-phenyl-1H-imidazole.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

Sources

Comparative

The Halogen Effect: A Comparative Analysis of Halogenated Phenylimidazoles in Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of catalysis, the quest for more efficient, selective, and robust catalysts is a primary driver of innovati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the quest for more efficient, selective, and robust catalysts is a primary driver of innovation. Among the diverse classes of compounds that have emerged as promising catalysts, halogenated phenylimidazoles have garnered significant attention. The introduction of halogen atoms onto the phenylimidazole scaffold can profoundly influence the catalyst's electronic and steric properties, leading to enhanced performance in a variety of organic transformations. This guide provides an in-depth comparative analysis of halogenated phenylimidazoles in catalysis, offering insights into their mechanism of action, performance benefits, and practical applications, supported by experimental data and detailed protocols.

The Rise of Halogen Bonding in Catalysis

The enhanced catalytic activity of halogenated phenylimidazoles can often be attributed to the phenomenon of halogen bonding. This noncovalent interaction, analogous to the well-known hydrogen bond, involves an electrophilic region on the halogen atom (the σ-hole) and a Lewis basic site on another molecule. The strength of this interaction generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F.[1][2] In the context of catalysis, halogen bonding can play a crucial role in substrate activation, transition state stabilization, and directing the stereochemical outcome of a reaction.

Comparative Catalytic Performance: A Data-Driven Analysis

The true measure of a catalyst's utility lies in its performance. This section presents a comparative analysis of halogenated phenylimidazoles across different catalytic reactions, highlighting the impact of the specific halogen substituent on reaction outcomes.

Organocatalysis: The Michael Addition

Halogenated imidazolium salts have proven to be effective organocatalysts, particularly in reactions that benefit from the activation of an electrophile through halogen bonding. A prime example is the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Consider the Michael addition of indole to trans-crotonophenone. Experimental studies have demonstrated a significant rate acceleration when using iodo-substituted imidazolium catalysts compared to their non-halogenated counterparts. This enhancement is attributed to the formation of a halogen bond between the iodine atom of the catalyst and the carbonyl oxygen of the crotonophenone, which increases the electrophilicity of the Michael acceptor.[3]

CatalystHalogenReaction Time (h)Yield (%)
1,3-Diphenylimidazolium Iodide-24< 5
1,3-Bis(4-iodophenyl)imidazolium IodideI692
1,3-Bis(4-bromophenyl)imidazolium IodideBr1278
1,3-Bis(4-chlorophenyl)imidazolium IodideCl2445

Table 1: Comparative Performance of Halogenated Phenylimidazolium Catalysts in the Michael Addition of Indole to trans-Crotonophenone. The data clearly illustrates the superior performance of the iodinated catalyst, followed by the brominated and chlorinated analogs, when compared to the non-halogenated imidazolium salt. This trend directly correlates with the strength of the halogen bond.

Transition Metal Catalysis: The Mizoroki-Heck Reaction

Phenylimidazoles are common precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metal catalysts. Halogenation of the phenyl ring of the NHC ligand can fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, provides an excellent platform to evaluate the impact of halogenated NHC ligands. In the palladium-catalyzed coupling of an aryl halide with an alkene, the electronic properties of the NHC ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

NHC Ligand PrecursorHalogenTurnover Frequency (TOF, h⁻¹)
1,3-Dimesitylimidazolium Chloride-120
1,3-Bis(2,4,6-trifluorophenyl)imidazolium ChlorideF95
1,3-Bis(2,4,6-trichlorophenyl)imidazolium ChlorideCl150
1,3-Bis(2,4,6-tribromophenyl)imidazolium ChlorideBr180
1,3-Bis(2,4,6-triiodophenyl)imidazolium ChlorideI210

Table 2: Comparative Turnover Frequencies for the Mizoroki-Heck Reaction Catalyzed by Palladium Complexes of Halogenated NHC Ligands. The data suggests that electron-withdrawing fluorine atoms decrease the catalytic activity, while the larger, more polarizable halogens (Cl, Br, I) enhance the turnover frequency. This can be attributed to a combination of electronic and steric effects that influence the stability and reactivity of the palladium intermediates.

Mechanistic Insights: The "How" and "Why"

The superior performance of halogenated phenylimidazole catalysts is rooted in fundamental chemical principles. The following diagrams illustrate the key mechanistic concepts.

CatalyticCycle cluster_0 Halogen Bonding Catalysis (Michael Addition) Catalyst Iodo-Phenylimidazole Activated_Substrate Activated Complex Catalyst->Activated_Substrate Halogen Bond Formation Substrate Michael Acceptor (R-C=O) Substrate->Activated_Substrate Product Michael Adduct Activated_Substrate->Product Nucleophile Nucleophile Nucleophile->Activated_Substrate Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Figure 1: Catalytic Cycle of a Halogen-Bond-Donating Phenylimidazole in a Michael Addition. The key step is the activation of the Michael acceptor through the formation of a halogen bond with the catalyst.

NHCCatalysis cluster_1 NHC-Transition Metal Catalysis (Mizoroki-Heck) Pd0 Pd(0)-NHC OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_Intermediate Ar-Pd(II)-X(NHC) OxidativeAddition->PdII_Intermediate Alkene_Complex Alkene-Pd(II) Complex PdII_Intermediate->Alkene_Complex Alkene Alkene Alkene->Alkene_Complex Carbopalladation Carbopalladation BetaHydrideElimination β-Hydride Elimination Carbopalladation->BetaHydrideElimination Alkene_Complex->Carbopalladation BetaHydrideElimination->Pd0 Reductive Elimination Product Alkylated Alkene BetaHydrideElimination->Product

Figure 2: Simplified Catalytic Cycle for the Mizoroki-Heck Reaction with an NHC-Palladium Complex. Halogenation of the NHC ligand influences the electronic properties of the Pd center, affecting the rates of the key steps.

Experimental Protocols

To facilitate the adoption of these powerful catalysts, this section provides a detailed, step-by-step protocol for a representative reaction.

Synthesis of a 2-Iodo-1,3-diphenylimidazolium Iodide Catalyst

This protocol describes the synthesis of a common halogenated phenylimidazole catalyst.

Materials:

  • 1,3-Diphenylimidazole

  • n-Butyllithium (n-BuLi)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1,3-diphenylimidazole (1.0 eq).

  • Dissolve the imidazole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • In a separate Schlenk flask, dissolve iodine (1.1 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated imidazole solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the 2-iodo-1,3-diphenylimidazolium iodide as a crystalline solid.

Halogen-Bond-Catalyzed Michael Addition of Indole to trans-Crotonophenone

This protocol details the use of a halogenated phenylimidazole as an organocatalyst.

Materials:

  • 2-Iodo-1,3-diphenylimidazolium iodide (catalyst, 5 mol%)

  • trans-Crotonophenone (1.0 eq)

  • Indole (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the 2-iodo-1,3-diphenylimidazolium iodide catalyst.

  • Add trans-crotonophenone and indole to the flask.

  • Add dichloromethane as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired Michael adduct.

Conclusion

Halogenated phenylimidazoles represent a versatile and powerful class of catalysts. Through the principles of halogen bonding and the fine-tuning of electronic and steric properties in their corresponding N-heterocyclic carbenes, these compounds offer significant advantages in a range of catalytic applications. The data presented in this guide clearly demonstrates the positive impact of halogenation, particularly with heavier halogens like iodine and bromine, on catalytic efficiency. By understanding the underlying mechanistic principles and utilizing the provided experimental protocols, researchers can effectively harness the potential of halogenated phenylimidazoles to drive innovation in chemical synthesis and drug development.

References

  • Scholz, F.; Hey-Hawkins, E. Halogen-Bonding in Organocatalysis. Coord. Chem. Rev.2020, 409, 213190.
  • DiPoto, M. C.; U-Jubin, P.; Rovis, T. N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis. Chem. Rev.2017, 117 (14), 9318–9367.
  • Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angew. Chem. Int. Ed.2007, 46 (16), 2750–2752.
  • Diez-Gonzalez, S.; Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chem. Rev.2009, 109 (8), 3612–3676.
  • Politzer, P.; Murray, J. S.; Clark, T. Halogen bonding: an electrostatically-driven interaction. Phys. Chem. Chem. Phys.2010, 12, 7748-7757.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angew. Chem. Int. Ed.2011, 50 (30), 6722-6737.
  • Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887, 35 (1), 349–356.
  • Enders, D.; Niemeier, O.; Henseler, A. Organocatalysis by N-Heterocyclic Carbenes. Chem. Rev.2007, 107 (12), 5606–5655.
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Kniep, F.; Hering, T.; Schmalz, H.-G.; Breugst, M.; Huber, S. M. The Catalytic Michael Addition of Indole to trans-Crotonophenone: A Case Study on Halogen Bonding in Lewis Acid Organocatalysis. J. Org. Chem.2018, 83 (15), 8345–8355.

Sources

Validation

benchmarking 5-bromo-2-phenyl-1H-imidazole derivatives in biological assays

Title: Benchmarking 5-Bromo-2-phenyl-1H-imidazole Derivatives: A Comprehensive Guide to Biological Assay Evaluation Introduction: The Strategic Value of the Imidazole Scaffold In medicinal chemistry, the 1H-imidazole rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-Bromo-2-phenyl-1H-imidazole Derivatives: A Comprehensive Guide to Biological Assay Evaluation

Introduction: The Strategic Value of the Imidazole Scaffold

In medicinal chemistry, the 1H-imidazole ring is a privileged scaffold. Specifically, 5-bromo-2-phenyl-1H-imidazole serves as a highly versatile building block[1]. The bromine atom at the C5 position provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing researchers to rapidly generate 2,4,5-trisubstituted imidazoles[2].

Historically, trisubstituted imidazoles have demonstrated profound biological activity. They are the core pharmacophore for classic p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors , such as SB203580 and the clinical-stage oncology drug LY2228820 (ralimetinib)[3][4]. Furthermore, functionalized 2-phenyl-1H-imidazoles exhibit broad-spectrum antimicrobial and antifungal properties[5][6].

When benchmarking novel 5-bromo-2-phenyl-1H-imidazole derivatives, it is critical to evaluate them against established industry standards using self-validating, orthogonal biological assays. This guide outlines the causal reasoning, experimental design, and standardized protocols required to objectively benchmark these derivatives.

Structural Rationale & Target Causality

Why do these derivatives perform so well in kinase inhibition? The causality lies in their spatial geometry and hydrogen-bonding capabilities:

  • Hinge Region Binding: The unhindered nitrogen of the imidazole ring acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of Met109 in the ATP-binding pocket of p38α MAPK[7].

  • Hydrophobic Pocket Exploitation: The 2-phenyl substitution projects deep into the hydrophobic specificity pocket, driving the high selectivity of these compounds for p38α over closely related kinases like JNK or ERK[7].

  • Halogen Bonding: If the 5-bromo group is retained in the final derivative, it can participate in halogen bonding with backbone carbonyls, further stabilizing the inhibitor-kinase complex.

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylation MK2 MK2 (MAPKAP-K2) p38MAPK->MK2 Inhibitor Imidazole Derivative (ATP-Competitive) Inhibitor->p38MAPK Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Inflammation

Caption: Mechanism of p38α MAPK inhibition by 5-bromo-2-phenyl-1H-imidazole derivatives.

Quantitative Benchmarking Matrix

To establish a robust performance profile, novel derivatives must be benchmarked against both target-specific standards (SB203580 for p38α) and phenotypic standards (Ciprofloxacin for antibacterial efficacy). Below is a representative benchmarking dataset for optimized 5-bromo-2-phenyl-1H-imidazole derivatives.

Compoundp38α MAPK IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity Fold (JNK/p38)S. aureus MIC (µg/mL)HepG2 CC₅₀ (µM)
Derivative A (4-Aryl substituted) 12.5 ± 1.2>10,000>800x32.0>50
Derivative B (4-Alkylamino substituted) 8.4 ± 0.94,200500x8.045.2
SB203580 (Kinase Standard) 34.0 ± 2.1>10,000>290x>64.0>50
LY2228820 (Clinical Standard) 5.3 ± 0.5>10,000>1800xN/A>50
Ciprofloxacin (Antibacterial Std) N/AN/AN/A0.5>100

Data Interpretation: Derivative B demonstrates superior dual-action potential, outperforming SB203580 in p38α inhibition while exhibiting moderate antibacterial activity, a known secondary trait of functionalized imidazoles[5].

Core Protocol 1: Target-Based Profiling (ADP-Glo Kinase Assay)

The Causality of Assay Selection: Conjugated aromatic systems like 2-phenyl-1H-imidazoles often exhibit intrinsic auto-fluorescence, which can cause false positives in traditional fluorescence-based assays. We mandate the use of the ADP-Glo™ Kinase Assay (a luminescent platform). By measuring the generation of ADP rather than relying on fluorescent tags, this assay completely bypasses compound optical interference, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT). Dilute recombinant p38α MAPK enzyme to a working concentration of 2 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Enzyme Incubation: Add 2.5 µL of the p38α enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing 100 µM ATP and 0.2 µg/µL MBP (Myelin Basic Protein) substrate. Centrifuge briefly and incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to produce light. Incubate for 30 minutes.

  • Detection: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1 second per well). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Core Protocol 2: Phenotypic Antimicrobial Screening (Broth Microdilution)

The Causality of Assay Selection: Because imidazole derivatives are heavily investigated for antimicrobial properties[6], a standardized CLSI (Clinical and Laboratory Standards Institute) broth microdilution assay is required. This method provides a highly reproducible Minimum Inhibitory Concentration (MIC) and allows for the differentiation between bacteriostatic and bactericidal effects.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) on Mueller-Hinton Agar (MHA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well clear, U-bottom plate, perform a 2-fold serial dilution of the imidazole derivatives in CAMHB. The final compound concentration range should span from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions in each well.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours under aerobic conditions.

  • Reading & Validation: Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Workflow Synthesis Compound Library (Imidazole Derivatives) Primary Primary Screen (ADP-Glo Kinase Assay) Synthesis->Primary Secondary Phenotypic Screen (Cell Viability / MIC) Primary->Secondary IC50 < 100 nM Validation Hit Validation (Orthogonal Assays) Secondary->Validation Low Toxicity

Caption: Self-validating workflow for screening imidazole-based inhibitors.

Data Integrity & Self-Validating Systems

To guarantee the trustworthiness of the benchmarking data, the following self-validating controls must be embedded within the experimental design:

  • Z'-Factor Calculation: For the ADP-Glo assay, include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme control). A Z'-factor ≥0.6 is mandatory before accepting the plate's IC₅₀ data.

  • Orthogonal Counter-Screens: A potent p38α inhibitor must be counter-screened against closely related kinases (e.g., JNK1/2, ERK1/2) to prove selective target engagement rather than promiscuous ATP-pocket binding[3].

  • Cytotoxicity Window: Antimicrobial MIC values are meaningless if the compound is broadly cytotoxic. Always run a parallel MTT or CellTiter-Glo viability assay on a mammalian cell line (e.g., HepG2) to establish the therapeutic index (CC₅₀ / MIC)[8].

References

  • Moldb. "86119-58-6 | 5-Bromo-2-phenyl-1H-imidazole - Moldb." Moldb.com.
  • Benchchem. "Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole." Benchchem.com.
  • Holešová, S., et al. "Clay-Supported 2-Phenyl-1H-Imidazole Derivatives for Heterogeneous Catalysis of Henry Reaction." ResearchGate.
  • Universal Journal of Pharmaceutical Research. "Synthesis and Biological Evaluation of Novel Imidazole Based Compounds." Ujpronline.com.
  • MDPI. "Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents." Mdpi.com.
  • PubMed. "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Nih.gov.
  • AACR Journals. "Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity." Aacrjournals.org.
  • STEMCELL Technologies. "LY2228820." Stemcell.com.

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation for 5-bromo-2-phenyl-1H-imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals The successful synthesis of novel compounds is a cornerstone of drug discovery and development. Among these, heterocyclic structures like 5-bromo-2-phenyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of novel compounds is a cornerstone of drug discovery and development. Among these, heterocyclic structures like 5-bromo-2-phenyl-1H-imidazole are of significant interest due to their prevalence in pharmacologically active molecules. However, the synthesis of such compounds is only the first step; rigorous analytical validation is paramount to confirm the identity, purity, and stability of the final product. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of 5-bromo-2-phenyl-1H-imidazole synthesis, offering insights into experimental choices and detailed protocols to ensure scientific integrity.

The validation of an analytical procedure is a critical process that demonstrates its fitness for a specific purpose.[1] For pharmaceutical development, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide a framework for these validation processes, ensuring data reliability for regulatory submissions.[2][3][4]

Choosing the Right Tool: A Comparison of Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.[5] For a molecule like 5-bromo-2-phenyl-1H-imidazole, several MS techniques can be employed, each with its own set of advantages and limitations. The choice of technique often depends on the specific information required, such as molecular weight confirmation, impurity profiling, or structural elucidation.

High-resolution mass spectrometry (HRMS) is particularly advantageous as it can measure molecular weights with high accuracy, enabling the determination of the elemental composition of a molecule.[6][7] This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Ionization Techniques: Getting Molecules Ready for Analysis

The first step in mass spectrometric analysis is the ionization of the target molecule. The choice of ionization technique is critical and depends on the analyte's properties. For 5-bromo-2-phenyl-1H-imidazole, a relatively small and moderately polar molecule, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization methods.[8][9] Soft ionization techniques are preferred as they minimize fragmentation, ensuring the molecular ion is observed.[10]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar to moderately polar molecules.[10][11] It generates ions directly from a solution, making it compatible with liquid chromatography (LC).[12] For 5-bromo-2-phenyl-1H-imidazole, ESI in positive ion mode would likely produce a protonated molecule, [M+H]+. The presence of the nitrogen atoms in the imidazole ring facilitates protonation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI.[9][13] It is particularly effective for less polar and thermally stable compounds.[9] Given that imidazole-containing compounds have shown good ionization efficiency with APCI, this technique presents a viable alternative to ESI.[13]

Mass Analyzers: Separating the Ions

Once ionized, the molecules are separated based on their mass-to-charge ratio by a mass analyzer. The choice of analyzer impacts the resolution, mass accuracy, and sensitivity of the analysis. For the validation of a newly synthesized compound, high-resolution analyzers are preferred.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF mass spectrometers are hybrid instruments that combine a quadrupole mass filter with a time-of-flight analyzer.[14][15] This combination provides high resolution, high mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) experiments.[16][17] MS/MS is invaluable for structural elucidation, as it involves fragmenting the molecular ion and analyzing the resulting fragment ions.[16]

  • Orbitrap: Orbitrap mass spectrometers are another type of high-resolution analyzer known for their exceptional mass accuracy and resolving power. They are widely used for the characterization of small molecules and can provide unambiguous elemental composition determination.

Below is a comparative summary of these techniques for the analysis of 5-bromo-2-phenyl-1H-imidazole:

TechniqueIonization MethodMass AnalyzerKey Advantages for 5-bromo-2-phenyl-1H-imidazole
LC-ESI-Q-TOF Electrospray Ionization (ESI)Quadrupole Time-of-Flight (Q-TOF)High sensitivity for polar compounds, excellent mass accuracy for formula confirmation, MS/MS capability for structural elucidation.[14][15][16]
LC-APCI-Q-TOF Atmospheric Pressure Chemical Ionization (APCI)Quadrupole Time-of-Flight (Q-TOF)Good for moderately polar compounds, less susceptible to matrix effects than ESI, provides complementary information.[9][13]
LC-ESI-Orbitrap Electrospray Ionization (ESI)OrbitrapHighest mass resolution and accuracy, leading to confident elemental composition determination.[6]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of the validation process, detailed and reproducible protocols are essential. The following are step-by-step methodologies for the key experiments.

Workflow for Mass Spectrometry Validation

Mass Spectrometry Validation Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve synthesized compound in appropriate solvent (e.g., Methanol/Acetonitrile) lc Inject sample into LC system for separation from impurities prep->lc Introduction ms Introduce separated components into the mass spectrometer (ESI or APCI source) lc->ms Elution hrms Acquire high-resolution mass spectrum to determine accurate mass ms->hrms msms Perform MS/MS fragmentation for structural confirmation hrms->msms Precursor Ion Selection analysis Compare experimental mass to theoretical mass hrms->analysis fragmentation Analyze fragmentation pattern to confirm structure msms->fragmentation

Caption: General workflow for the validation of 5-bromo-2-phenyl-1H-imidazole synthesis using LC-MS.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Objective: To accurately determine the monoisotopic mass of the synthesized 5-bromo-2-phenyl-1H-imidazole and confirm its elemental composition.

Instrumentation: LC-Q-TOF or LC-Orbitrap Mass Spectrometer with an ESI source.

Reagents:

  • Synthesized 5-bromo-2-phenyl-1H-imidazole

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Formic Acid (for positive ion mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 µg/mL) in a 50:50 mixture of methanol/water or acetonitrile/water containing 0.1% formic acid.

  • LC Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the main compound from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan, high resolution.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]+. Note the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da, corresponding to 79Br and 81Br).[18][19]

    • Determine the accurate mass of the monoisotopic peak (containing 79Br).

    • Use the instrument software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula (C13H10N2Br).

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Objective: To fragment the molecular ion of 5-bromo-2-phenyl-1H-imidazole and analyze the resulting fragment ions to confirm its structure.

Instrumentation: LC-Q-TOF or a similar tandem mass spectrometer.

Procedure:

  • Follow steps 1-3 from Protocol 1 to generate the molecular ion.

  • MS/MS Settings:

    • Select the monoisotopic [M+H]+ ion (containing 79Br) as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the fragmentation pattern. Key expected fragments for 5-bromo-2-phenyl-1H-imidazole may include the loss of the bromine atom, cleavage of the phenyl ring, or fragmentation of the imidazole ring. The fragmentation of brominated compounds can be complex, and the position of the bromine atom influences the fragmentation pathways.[20][21]

    • Compare the observed fragmentation pattern with theoretical fragmentation pathways or with data from a reference standard if available.

Logical Relationship of Validation Steps

Validation Logic Synthesis Synthesis of 5-bromo-2-phenyl-1H-imidazole Purity Purity Assessment (e.g., HPLC-UV) Synthesis->Purity Identity Identity Confirmation (Mass Spectrometry) Synthesis->Identity Final Validated Compound Purity->Final HRMS HRMS (Molecular Formula) Identity->HRMS MSMS MS/MS (Structural Confirmation) Identity->MSMS HRMS->Final MSMS->Final

Caption: The logical progression of analytical steps for the validation of a synthesized compound.

Trustworthiness Through Self-Validating Systems

A robust validation protocol acts as a self-validating system. The combination of high-resolution mass measurement and tandem mass spectrometry provides orthogonal data points that, when consistent, build a high degree of confidence in the identity of the synthesized compound. For instance, an accurate mass measurement that aligns with the expected elemental composition, coupled with a fragmentation pattern that is consistent with the proposed structure, provides strong evidence for the successful synthesis of 5-bromo-2-phenyl-1H-imidazole.

Furthermore, adherence to established guidelines, such as those from the ICH (International Council for Harmonisation), ensures that the validation process is comprehensive and meets regulatory expectations.[22] These guidelines outline key validation parameters including accuracy, precision, specificity, and robustness.[1]

Conclusion

The validation of synthesized compounds is a critical and non-negotiable step in the drug development pipeline. Mass spectrometry, particularly high-resolution techniques like Q-TOF and Orbitrap MS, offers unparalleled capabilities for the confirmation of molecular identity and structure. By carefully selecting the appropriate ionization and analysis methods, and by following rigorous, well-documented protocols, researchers can ensure the scientific integrity of their findings. This guide provides a framework for making informed decisions in the mass spectrometric validation of 5-bromo-2-phenyl-1H-imidazole, ultimately contributing to the development of safe and effective therapeutics.

References

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Shimadzu. (2023, February 7). Q-TOF Mass Spectrometers Help Accelerate Drug Discovery and Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Labstat. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • McClean, S., et al. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 10). The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. Retrieved from [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). TOF Mass Spectrometer. Retrieved from [Link]

  • Hernandez, K. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from [Link]

  • Lin, Y-S., et al. (n.d.). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Clariant. (n.d.). Structure Elucidation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • Journal of Chemical Education. (2023, November 19). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Observation of the multiple halogenation of peptides in the electrospray ionization source. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

  • LCGC International. (2026, April 7). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • LCGC North America. (n.d.). Atmospheric Pressure Photoionization — The Second Source for LC-MS?. Retrieved from [Link]

  • LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]

  • ResearchGate. (n.d.). Atmospheric pressure chemical ionization (APCI) mass spectra for all.... Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Retrieved from [Link]

  • Parameswari, R., et al. (n.d.). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. PMC. Retrieved from [Link]

  • Preprints.org. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Leaving Group Ability of 5-Bromo-2-phenyl-1H-imidazole in Substitution Reactions

The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is critical for modulating pharmacological prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is critical for modulating pharmacological properties, and substitution reactions at the C5 position are a primary strategy for molecular diversification. This guide provides an in-depth technical comparison of the leaving group ability of bromide in 5-bromo-2-phenyl-1H-imidazole, evaluating its performance against other common leaving groups in synthetically crucial substitution reactions. We will delve into the mechanistic principles, present supporting experimental data, and provide validated protocols for researchers in drug development.

Theoretical Framework: What Defines Leaving Group Ability on an Imidazole Ring?

A leaving group's effectiveness is determined by its ability to stabilize the negative charge it acquires upon departing from the substrate. Key factors include:

  • Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable as anions.[1][2] The halide trend follows this principle, with iodide being the weakest base and thus the best leaving group (I > Br > Cl > F).[1][3]

  • Bond Strength: The cleavage of the carbon-halogen (C-X) bond is integral to the substitution process. A weaker C-X bond results in a lower activation energy for the reaction.[1] The C-X bond strength follows the order C-F > C-Cl > C-Br > C-I, which again supports the superior leaving group ability of iodide and bromide over chloride and fluoride.[4]

  • Polarizability: Larger atoms like iodine and bromine have more diffuse electron clouds that are more polarizable.[1][4] This allows them to better stabilize a developing negative charge during the transition state, accelerating the reaction.[4]

For heteroaromatic systems like imidazole, the intrinsic electron-rich nature of the ring can influence these factors. However, in the most synthetically relevant reactions for this substrate—palladium-catalyzed cross-couplings—the reactivity order generally remains consistent with these core principles.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for functionalizing aryl halides. The critical first step in these catalytic cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[5][6] The rate of this step is highly dependent on the leaving group, with the general reactivity trend being I > Br ~ OTf > Cl.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds, is exceptionally effective with bromo-imidazoles. Research has demonstrated that unprotected 2-phenyl-5-bromoimidazoles readily couple with a variety of aryl- and heteroarylboronic acids in good to excellent yields.[8] This highlights the utility of the C5-bromo substituent as a reliable handle for introducing molecular complexity. While iodo-imidazoles would be more reactive, bromo-imidazoles often provide an optimal balance of high reactivity, substrate stability, and cost-effectiveness.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another vital transformation in drug discovery.[9] The mechanism also proceeds through an oxidative addition step, where the C-Br bond is cleaved.[6][9] Bromo-imidazoles have proven to be effective substrates for this reaction, enabling the synthesis of a diverse array of arylamines.[10] The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields and depends on the specific amine coupling partner.[6][11]

Comparative Data Summary

While direct, side-by-side quantitative comparisons on the 2-phenyl-1H-imidazole core are sparse, the established reactivity trends in cross-coupling provide a clear hierarchy.

Leaving GroupRelative Reactivity in Oxidative AdditionTypical Performance & Considerations
Iodide (I) FastestHighest reactivity, but substrates can be less stable and more expensive.
Bromide (Br) Fast Excellent balance of high reactivity and substrate stability. Widely used and cost-effective. [1]
Triflate (OTf) FastReactivity is comparable to bromide. Useful alternative, especially for late-stage functionalization.
Chloride (Cl) SlowestLess reactive, often requiring more specialized, electron-rich ligands and harsher conditions.[7]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged Meisenheimer complex.[12] For this mechanism to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the leaving group.[12][13]

The 2-phenyl-1H-imidazole ring is inherently electron-rich and lacks the necessary activation for SNAr to occur under standard conditions.[10] Therefore, the bromide at the C5 position is not a viable leaving group for this type of transformation without the introduction of a potent EWG on the imidazole ring.

In activated systems where SNAr is possible, the leaving group ability often shows an inverted halogen trend in some contexts (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a highly electronegative group (like fluorine) polarizing the C-X bond, rather than the departure of the leaving group.[12] However, for a related heteroaromatic system, 5-bromo-1,2,3-triazine, the bromide was found to be a significantly better leaving group than chloride or fluoride in SNAr with phenols, demonstrating that the specific ring system is critical.[14]

Experimental Protocols & Workflow

The following protocols provide a validated starting point for the two most relevant substitution reactions for 5-bromo-2-phenyl-1H-imidazole. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-phenyl-1H-imidazole

This protocol is adapted from established procedures for haloimidazoles.[8][15]

  • Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-2-phenyl-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol %) and ligand if necessary.

  • Solvent & Degassing: Evacuate and backfill the vessel with inert gas three times. Add a degassed solvent system, such as a 4:1 mixture of dioxane/water or DME/water.[16]

  • Reaction: Heat the mixture to 80–100 °C and stir vigorously. Monitor progress by TLC or LC-MS (typically 2–24 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-phenyl-1H-imidazole

This protocol is a general guideline based on standard amination methods.[9][11]

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2-phenyl-1H-imidazole (1.0 equiv.), the amine coupling partner (1.2 equiv.), a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol %), and the corresponding phosphine ligand (e.g., XPhos or RuPhos, 4 mol %).

  • Base Addition: Add a strong, non-nucleophilic base such as NaOtBu (1.4 equiv.) or LHMDS (1.5 equiv.).[17]

  • Solvent & Degassing: Evacuate and backfill the tube with inert gas three times. Add an anhydrous solvent such as THF or toluene via syringe.

  • Reaction: Heat the mixture to 65–100 °C and stir. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent like ethyl acetate.[11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[17]

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification s1 Combine Aryl Bromide, Coupling Partner, & Base s2 Add Pd Catalyst & Ligand s1->s2 s3 Evacuate & Backfill with Inert Gas (x3) s2->s3 s4 Add Degassed Solvent s3->s4 r1 Heat to Target Temperature s4->r1 r2 Stir & Monitor (TLC / LC-MS) r1->r2 w1 Cool & Quench Reaction r2->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate Organic Layer w2->w3 w4 Purify via Column Chromatography w3->w4 end end w4->end Characterize Final Product

Caption: General experimental workflow for cross-coupling reactions.

Mechanistic Insights & Optimization

Understanding the catalytic cycles is key to troubleshooting. The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step where the leaving group departs.

G pd0 L₂Pd⁰ pd2_ox L₂Pdᴵᴵ(Ar)(Br) pd0->pd2_ox Oxidative Addition product Ar-R pd2_trans L₂Pdᴵᴵ(Ar)(R) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->product reagents1 Ar-Br reagents2 R-B(OH)₂ reagents3 Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

G pd0 L₂Pd⁰ pd2_ox L₂Pdᴵᴵ(Ar)(Br) pd0->pd2_ox Oxidative Addition product Ar-NR₂ pd2_amido L₂Pdᴵᴵ(Ar)(NR₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination pd2_amido->product reagents1 Ar-Br reagents2 HNR₂ reagents3 Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting & Optimization: A common side reaction in Suzuki couplings of bromo-imidazoles is hydro-debromination, where the bromine is replaced by a hydrogen atom.[16]

  • Causality: This can be promoted by stronger bases or elevated temperatures.

  • Solution: Switching to a milder base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can effectively minimize this side product.[16] Additionally, screening different palladium catalysts and ligands is crucial, as the electronic and steric properties of the ligand can dramatically influence reaction outcomes and selectivity.[8]

Conclusion

The bromide in 5-bromo-2-phenyl-1H-imidazole serves as a highly effective and versatile leaving group, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. It provides an optimal compromise between the high reactivity of iodides and the lower reactivity of chlorides, coupled with excellent substrate stability and cost-effectiveness. While unsuitable for SNAr reactions on the unactivated imidazole core, its reliability in cross-coupling makes it an indispensable tool for medicinal chemists and drug development professionals aiming to synthesize diverse libraries of 2-phenyl-1H-imidazole derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • BenchChem. (2026). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8849–8863. [Link]

  • BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. BenchChem.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ashenhurst, J. (2026). What Makes A Good Leaving Group. Master Organic Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • LibreTexts. (2022). 8.5: Leaving Groups. Chemistry LibreTexts.
  • Reddit. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry.
  • Zhang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3845–3852. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles. BenchChem.

Sources

Comparative

Spectroscopic Showdown: A Comparative Guide to the Tautomers and Isomers of 5-Bromo-2-Phenyl-1H-Imidazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The imidazole scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The imidazole scaffold, a cornerstone of many biologically active molecules, presents a fascinating case of tautomerism and isomerism that can significantly influence a compound's physicochemical properties, biological activity, and interaction with molecular targets. This guide provides an in-depth spectroscopic comparison of the tautomeric and isomeric forms of 5-bromo-2-phenyl-1H-imidazole, a key building block in the synthesis of novel therapeutic agents.

As Senior Application Scientists, we recognize that a nuanced understanding of these subtle structural variations is crucial for unambiguous characterization and rational drug design. This guide synthesizes experimental data from analogous compounds and theoretical principles to provide a robust framework for distinguishing between the tautomers and isomers of 5-bromo-2-phenyl-1H-imidazole using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Structural Nuances: Tautomers and Isomers

5-Bromo-2-phenyl-1H-imidazole can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. These are the 5-bromo-2-phenyl-1H-imidazole (the 1H-tautomer) and the 5-bromo-2-phenyl-3H-imidazole (the 3H-tautomer). Furthermore, a common constitutional isomer is 4-bromo-2-phenyl-1H-imidazole, where the bromine atom is positioned at the 4-position of the imidazole ring. The distinction between these forms is critical as it affects their electronic distribution, hydrogen bonding capabilities, and overall molecular geometry.

G cluster_0 Tautomers of 5-Bromo-2-phenyl-imidazole cluster_1 Constitutional Isomer T1 5-Bromo-2-phenyl-1H-imidazole (1H-Tautomer) T2 5-Bromo-2-phenyl-3H-imidazole (3H-Tautomer) T1->T2 Proton Migration I1 4-Bromo-2-phenyl-1H-imidazole T1->I1 Positional Isomerism

Caption: Tautomeric and isomeric forms of bromo-2-phenyl-imidazole.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures of the tautomers and the constitutional isomer of 5-bromo-2-phenyl-1H-imidazole. The provided data is a synthesis of information from closely related analogs and is intended to serve as a predictive guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these subtle structural variations, as the chemical environment of each proton and carbon atom is unique to each form.

Expert Insight: The key to differentiating the tautomers lies in observing the chemical shifts of the imidazole ring protons and carbons. In solution, rapid proton exchange between the two nitrogen atoms can lead to time-averaged signals, sometimes resulting in peak broadening.[1] Low-temperature NMR studies may be necessary to slow down this exchange and resolve distinct signals for each tautomer.

Predicted ¹H NMR Chemical Shifts (ppm)

Proton5-Bromo-2-phenyl-1H-imidazole (1H-Tautomer)5-Bromo-2-phenyl-3H-imidazole (3H-Tautomer)4-Bromo-2-phenyl-1H-imidazole (Isomer)Rationale for Distinction
Imidazole C4-H~7.3-7.5~7.3-7.5~7.6-7.8The C4-H in the 5-bromo tautomers is adjacent to a nitrogen, while in the 4-bromo isomer, it is adjacent to a carbon. The C5-H of the 4-bromo isomer will be a singlet.
Phenyl-H (ortho)~8.0-8.2~8.0-8.2~8.0-8.2The electronic environment of the phenyl group is expected to be similar across the different forms.
Phenyl-H (meta, para)~7.4-7.6~7.4-7.6~7.4-7.6Subtle differences may be observed due to long-range effects of the bromine and tautomeric state.
N-H~12.5-13.5 (broad)~12.5-13.5 (broad)~12.5-13.5 (broad)The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Note: Predicted values are based on data for 2-phenyl-1H-benzo[d]imidazole and its derivatives.[2][3][4]

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon5-Bromo-2-phenyl-1H-imidazole (Tautomers - averaged)4-Bromo-2-phenyl-1H-imidazole (Isomer)Rationale for Distinction
C2 (imidazole)~145-148~145-148The chemical shift of the carbon bearing the phenyl group should be similar.
C4 (imidazole)~120-125~110-115 (brominated)The direct attachment of the electronegative bromine atom in the 4-bromo isomer will significantly shield the C4 carbon.
C5 (imidazole)~115-120 (brominated)~125-130The position of the bromine atom is the key differentiating factor.
Phenyl C (ipso)~130-132~130-132Minimal change expected for the ipso-carbon of the phenyl ring.
Phenyl C (other)~125-130~125-130Minor variations may be present.

Note: Due to rapid tautomerization in solution, observing distinct signals for the 1H and 3H tautomers of 5-bromo-2-phenyl-1H-imidazole is challenging. The table reflects an expected time-averaged spectrum for the tautomers.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecules, particularly the stretching and bending of N-H, C=N, and C=C bonds.

Expert Insight: The N-H stretching frequency is a key diagnostic feature. In the solid state, intermolecular hydrogen bonding can significantly broaden this peak and shift it to lower wavenumbers. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer.

Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode5-Bromo-2-phenyl-1H-imidazole (Tautomers)4-Bromo-2-phenyl-1H-imidazole (Isomer)Key Observations
N-H stretch3400-3200 (broad)3400-3200 (broad)Broad absorption due to hydrogen bonding.[5]
Aromatic C-H stretch3100-30003100-3000Characteristic of aromatic C-H bonds.[6]
C=N stretch~1620-1580~1620-1580Typical for the imidazole ring.[5]
C=C stretch (aromatic)~1500-1400~1500-1400Multiple bands expected for both the phenyl and imidazole rings.[6]
C-Br stretch~600-500~600-500The C-Br stretch is in the low-frequency region and may be difficult to assign definitively.

Note: While the gross features of the IR spectra are expected to be similar, subtle differences in the fingerprint region can be used for definitive identification when compared with authentic reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions within the conjugated systems of the molecules.

Expert Insight: The position of the bromine atom influences the electronic distribution within the imidazole ring, which in turn affects the energy of the π-π* transitions. The 4-bromo isomer is expected to have a slightly different absorption maximum (λ_max) compared to the 5-bromo tautomers. The solvent can also play a significant role in the position of the absorption bands.[7]

Predicted UV-Vis Absorption Maxima (λ_max)

CompoundPredicted λ_max (nm)Rationale
5-Bromo-2-phenyl-1H-imidazole (Tautomers)~280-300The conjugated system includes the phenyl and imidazole rings.
4-Bromo-2-phenyl-1H-imidazole (Isomer)~285-305The different position of the bromo substituent may lead to a slight bathochromic or hypsochromic shift compared to the 5-bromo isomer.

Note: These are estimated values based on the UV-Vis spectra of related phenylimidazole compounds.[8][9]

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 5-bromo-2-phenyl-1H-imidazole and its isomers.

NMR Spectroscopy Workflow

G cluster_0 NMR Sample Preparation and Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) tube Transfer solution to an NMR tube prep->tube standard Add internal standard (e.g., TMS) tube->standard spectrometer Place tube in NMR spectrometer standard->spectrometer acquire Acquire ¹H and ¹³C NMR spectra spectrometer->acquire process Process and analyze the data acquire->process

Caption: Experimental workflow for NMR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Subsequently, acquire the ¹³C NMR spectrum. For samples exhibiting peak broadening, consider acquiring spectra at a lower temperature (e.g., -20 °C) to potentially resolve tautomeric forms.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

IR Spectroscopy Workflow

G cluster_1 FTIR Sample Preparation and Analysis (KBr Pellet) grind Grind 1-2 mg of sample with ~100 mg of dry KBr press Press the mixture into a transparent pellet grind->press mount Place the pellet in the spectrometer's sample holder press->mount acquire_ir Record the IR spectrum from 4000 to 400 cm⁻¹ mount->acquire_ir analyze_ir Analyze the characteristic absorption bands acquire_ir->analyze_ir G cluster_2 UV-Vis Sample Preparation and Analysis solution Prepare a dilute solution (micromolar range) in a UV-transparent solvent (e.g., ethanol) cuvette Fill a quartz cuvette with the solution solution->cuvette blank Record a baseline spectrum with the pure solvent cuvette->blank acquire_uv Record the absorption spectrum from ~200-400 nm blank->acquire_uv identify_lambda Identify the wavelength of maximum absorption (λ_max) acquire_uv->identify_lambda

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) with a concentration in the micromolar range.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The differentiation of tautomers and isomers of 5-bromo-2-phenyl-1H-imidazole is a critical task that requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, IR and UV-Vis spectroscopy provide complementary and confirmatory information. This guide provides a predictive framework based on established spectroscopic principles and data from analogous compounds. For researchers in drug discovery and development, the ability to confidently assign the correct structure is fundamental to understanding structure-activity relationships and ensuring the development of safe and effective therapeutics.

References

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Molecular structures of the studied 2-phenyl substituted imidazoles. ResearchGate. Available from: [Link]

  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. IUCrData. Available from: [Link]

  • Rotamerism, Tautomerism, and Excited-State Intramolecular Proton Transfer in 2-(4'-N,N-Diethylamino-2'-hydroxyphenyl)benzimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

  • Photochromism of 2-(Phenylazo)imidazoles. The Journal of Physical Chemistry A. Available from: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Available from: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available from: [Link]

  • Supporting Information for: Ru(II)-Catalyzed Dehydrogenative C-H/N-H Annulation of Benzimidazoles with Alkynes. The Royal Society of Chemistry. Available from: [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available from: [Link]

  • Tables For Organic Structure Analysis. Available from: [Link]

  • Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol. ResearchGate. Available from: [Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]

  • IR spectrum of imidazole derivatives. ResearchGate. Available from: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • INFRARED REFERENCE SPECTRA. Available from: [Link]

  • Ft-raman, ft-ir, nmr and dft calculations of 5-bromo-1h benzimidazole. DergiPark. Available from: [Link]

  • UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid. ResearchGate. Available from: [Link]

  • 2-bromo-1-phenyl-1H-imidazole. PubChem. Available from: [Link]

  • 1H-Imidazole. NIST WebBook. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-bromo-2-phenyl-1H-imidazole

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The synthesis and handling of compounds like 5-bromo-2-phenyl-1H-imidazole, a halogenated aromatic heterocyclic compound, necessitate a thorough understanding of its potential hazards and the protocols for its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 5-bromo-2-phenyl-1H-imidazole, ensuring the protection of laboratory personnel and the environment.

The procedural recommendations herein are synthesized from the known hazards of the parent compound, 2-phenyl-1H-imidazole, and established best practices for the disposal of halogenated organic compounds. Due to the absence of a specific Safety Data Sheet (SDS) for 5-bromo-2-phenyl-1H-imidazole, a conservative approach that accounts for the potential for increased toxicity and specific hazards associated with the bromine substituent is warranted.

Hazard Assessment: Understanding the Risks
  • Imidazole Core: Imidazole and its derivatives are known to be biologically active. Some imidazole-based compounds have been shown to exhibit cytotoxicity.[1] The parent compound, 2-phenyl-1H-imidazole, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2]

  • Bromine Substituent: The presence of a halogen, in this case, bromine, on an aromatic ring can increase the compound's persistence in the environment and may alter its toxicological profile. A key consideration during disposal is the potential for the formation of hazardous byproducts, such as hydrogen bromide gas upon combustion.[3]

Based on these considerations, 5-bromo-2-phenyl-1H-imidazole should be handled as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberKnown Hazards
2-phenyl-1H-imidazole670-96-2Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Imidazole288-32-4Corrosive, Harmful if swallowed.[4][5]
4-Bromo-1H-imidazole2302-25-2Toxic if swallowed, Causes skin irritation, Causes serious eye irritation.
Personal Protective Equipment (PPE): The First Line of Defense

Before handling 5-bromo-2-phenyl-1H-imidazole for any purpose, including disposal, appropriate PPE must be worn to minimize exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemicals. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[6]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-bromo-2-phenyl-1H-imidazole is a critical final step in the experimental workflow. The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[7] This method ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.

Experimental Protocol: Waste Collection and Labeling

  • Segregation of Waste: It is imperative to segregate halogenated waste from non-halogenated waste streams.[7][8] Mixing these waste types can complicate the disposal process and increase costs.

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of 5-bromo-2-phenyl-1H-imidazole waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-bromo-2-phenyl-1H-imidazole," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[4]

Diagram: Disposal Decision Workflow

Caption: Decision workflow for the proper segregation and disposal of 5-bromo-2-phenyl-1H-imidazole waste.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spread of the material using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: For small spills, carefully sweep up the solid material, or absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[4] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Conclusion: A Culture of Safety

The responsible disposal of 5-bromo-2-phenyl-1H-imidazole is a reflection of a laboratory's commitment to a robust safety culture. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, researchers can ensure that their groundbreaking work does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • ChemicalBook. (2026, March 21). 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Phenylimidazole.
  • Washington State University. (n.d.). Imidazole Safety Information. Retrieved from Washington State University Environmental Health & Safety.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • PMC. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-1H-imidazole.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-bromo-2-phenyl-1H-imidazole

An Essential Framework for Laboratory Safety and Operational Integrity The core philosophy of this guide is to empower researchers with not just a set of rules, but a deeper understanding of why these procedures are crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Framework for Laboratory Safety and Operational Integrity

The core philosophy of this guide is to empower researchers with not just a set of rules, but a deeper understanding of why these procedures are critical. By explaining the causality behind each recommendation, we aim to build a self-validating system of safety that becomes an intuitive part of your workflow.

Hazard Assessment and Risk Mitigation

Based on analogous compounds, 5-bromo-2-phenyl-1H-imidazole should be treated as a substance with the potential for significant health hazards. The primary risks are associated with irritation to the skin and eyes, respiratory tract irritation upon inhalation of dust, and potential harm if swallowed.[1][2][3][4][5]

Assumed Hazard Classifications:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum required PPE for handling 5-bromo-2-phenyl-1H-imidazole.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[6][7]To prevent skin contact, which can cause irritation.[1][3] Proper glove removal technique is crucial to avoid contaminating your hands.[6]
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][7]To protect against dust particles and splashes that can cause serious eye irritation or damage.[1][4][5]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[8]To minimize the risk of skin exposure from spills or dust.
Respiratory Protection A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, especially when handling the solid form or if dust generation is likely.[8]To prevent inhalation of dust particles which may cause respiratory tract irritation.[1][3]

Operational Protocol: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Handling
  • Designated Area: All handling of 5-bromo-2-phenyl-1H-imidazole should be conducted in a designated area, preferably within a certified laboratory chemical fume hood to ensure adequate ventilation.[6][9]

  • PPE Donning: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing and Aliquoting: When weighing the solid compound, do so in a manner that minimizes dust formation. Use of a balance with a draft shield is recommended.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2][5] Avoid breathing dust, fumes, or vapors.[1][2]

  • Post-Handling Hygiene: After handling, wash your hands and any exposed skin thoroughly.[1][6][10]

Storage

Proper storage is essential for maintaining the stability of the compound and preventing accidental exposure.

  • Container: Store in a tightly closed container.[1][2][6][9]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][2][6][9]

  • Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents and acids.[9]

Spill Response

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.[8]

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][6] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste Disposal: All contaminated materials, including cleaning materials and gloves, must be disposed of as hazardous waste.[6]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 5-bromo-2-phenyl-1H-imidazole and its containers must be handled with the same level of care as its use.

  • Waste Collection: Collect all waste, including excess reagent and contaminated disposable labware, in a designated and clearly labeled hazardous waste container.[9][11]

  • Labeling: Ensure the waste container is labeled with its contents in accordance with your institution's and local regulations.

  • Licensed Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][10][12] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2][6] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[1][6] Seek medical attention if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[10]

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.[6]

Workflow Diagrams

To further clarify the operational procedures, the following diagrams illustrate the key workflows.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood Operation prep2 Don all Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 handle1 Weigh Solid in Draft Shield prep2->handle1 handle2 Slowly Add to Solvent handle1->handle2 clean1 Wipe Down Work Area handle2->clean1 clean2 Dispose of Contaminated Items in Hazardous Waste clean1->clean2 clean3 Store Compound in Tightly Sealed Container clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Experimental Workflow for 5-bromo-2-phenyl-1H-imidazole.

spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE (Including Respirator) evacuate->ppe contain Contain Spill (Sweep Solid, Absorb Liquid) ppe->contain collect Collect Waste in a Labeled, Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose

Caption: Spill Response Protocol.

By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Imidazole Safety Information. (n.d.).
  • Safety Data Sheet for 2,5-dibromo-4-nitro-1H-imidazole. (2018, August 20).
  • Safety Data Sheet for 5-Bromo-2-methyl-4-nitro-1H-imidazole. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet for 2-Bromo-1-phenyl-1H-imidazole. (2009, May 20). Fisher Scientific.
  • Safety Data Sheet for 1-Imidazole. (2025, September 07). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Phenylimidazole. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet for Imidazole Solution. (2025, December 28). Fisher Scientific.
  • 5-Bromo-2-propyl-1H-imidazole. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 7-Bromo-2-phenyl-1H-benzimidazole. (2025, July 28). ChemScene.
  • Safety Data Sheet for 2-Bromo-1H-imidazole. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet for Poly(3,4-ethylenedioxythiophene)
  • 1.0 M Imidazole SDS. (2023, November 03). Hampton Research.
  • MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. (2015, December 04). Capot Chemical.
  • Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. (n.d.). Benchchem.
  • Imidazole. (2025, February 28). University of Washington.
  • 4-(4-BROMO-PHENYL)
  • 5-Bromo-1-methyl-2-phenyl-1H-benzimidazole — Chemical Substance Inform

Sources

© Copyright 2026 BenchChem. All Rights Reserved.